Phylloquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-NKFFZRIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023472 | |
| Record name | Phytonadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [Merck Index] Dark yellow or green viscous liquid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Phytonadione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18659 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Vitamin K1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
140-145 °C @ 0.001 mm Hg | |
| Record name | Phylloquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHYTONADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Colorless oil; UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31); insol in water /2,3-Epoxide/, Insoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oils, SOL IN FATS | |
| Record name | Phylloquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHYTONADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.964 @ 25 °C/25 °C | |
| Record name | PHYTONADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Commercial preparations may contain up to 20% of the cis isomer., Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer. | |
| Record name | PHYTONADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow viscous oil, LIGHT-YELLOW SOLIDS OR OILS, Pale yellow oil or yellow crystals, Clear, yellow to amber, viscous, odourless liquid | |
CAS No. |
79083-00-4, 84-80-0, 11104-38-4 | |
| Record name | rel-2-Methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79083-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phylloquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytonadione [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin K1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytonadione, (E)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079083004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phylloquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phytonadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phytonadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phytomenadione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTONADIONE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5Z3U87QHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHYTONADIONE, (E)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLF3D1712D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHYTONADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vitamin K1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-20 °C, CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/ | |
| Record name | Phylloquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHYTONADIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to Phylloquinone Biosynthesis in Arabidopsis thaliana
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the intricate process of phylloquinone (Vitamin K1) biosynthesis in the model plant Arabidopsis thaliana. This document delves into the enzymatic machinery, subcellular compartmentalization, and regulatory networks that govern the production of this vital isoprenoid quinone.
Introduction: The Significance of this compound and the Power of a Model Organism
This compound, also known as vitamin K1, is an essential lipid-soluble molecule primarily recognized for its critical role as an electron carrier in Photosystem I (PSI) during photosynthesis.[1][2][3][4] Beyond its photosynthetic function, this compound is a vital nutrient for animals, including humans, serving as a precursor for the synthesis of menaquinone-4 (vitamin K2), a cofactor required for blood coagulation and bone metabolism.[4] Arabidopsis thaliana serves as an exemplary model organism for dissecting the this compound biosynthetic pathway due to its well-characterized genome, the availability of extensive mutant collections, and established molecular biology tools. Understanding this pathway in Arabidopsis not only provides fundamental insights into plant metabolism but also opens avenues for enhancing the nutritional value of crops.
The Core Biosynthetic Pathway: A Journey Through Chloroplasts and Peroxisomes
The biosynthesis of this compound in Arabidopsis thaliana is a complex process that involves the coordinated action of enzymes localized in two distinct organelles: the chloroplasts and peroxisomes.[4][5][6] The pathway can be broadly divided into two main parts: the synthesis of the naphthoquinone ring and the attachment of the phytyl side chain.
Synthesis of the Naphthoquinone Ring: A Tale of a Fused Gene and Organellar Crosstalk
The journey to the naphthoquinone ring begins with chorismate, a key intermediate of the shikimate pathway located in the plastids.[4][7]
-
The PHYLLO Multifunctional Enzyme: A remarkable feature of the Arabidopsis this compound pathway is the existence of a large, multifunctional protein encoded by the PHYLLO gene.[2][3] This protein is a fusion of four domains homologous to the bacterial MenF, MenD, MenC, and MenH enzymes.[2] The MenD and MenC domains of the PHYLLO protein sequentially convert isochorismate to o-succinylbenzoate (OSB).[3]
-
A Detour to the Peroxisome: The intermediate, OSB, is then transported from the chloroplast to the peroxisome.[4][5][6] Inside the peroxisome, a series of reactions occur:
-
OSB-CoA Ligation: OSB is activated to OSB-CoA by the acyl-activating enzyme AAE14 .[4]
-
Naphthoate Ring Formation: Naphthoate Synthase (NS) , also known as MenB, catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).[4]
-
Thioester Hydrolysis: A thioesterase, DHNAT , hydrolyzes DHNA-CoA to release 1,4-dihydroxy-2-naphthoate (DHNA).[4]
-
-
Return to the Chloroplast: DHNA is then transported back to the chloroplast to complete the final steps of this compound biosynthesis.[5]
Attachment of the Phytyl Side Chain: De Novo Synthesis and a Salvage Pathway
The phytyl side chain of this compound is a 20-carbon isoprenoid derived from phytyl diphosphate (phytyl-PP). The synthesis of phytyl-PP in the chloroplast occurs through two interconnected routes:
-
De Novo Synthesis: Geranylgeranyl diphosphate (GGPP), produced by the methylerythritol phosphate (MEP) pathway, is reduced to phytyl-PP by Geranylgeranyl Reductase (GGR) .[10]
-
Salvage Pathway: During chlorophyll degradation, free phytol is released. This phytol can be recycled back into the isoprenoid pool through a phosphorylation cascade. Phytol Kinase (VTE5) and its paralog Farnesol Kinase (FOLK) phosphorylate phytol to phytyl phosphate, which is then converted to phytyl-PP by Phytyl-Phosphate Kinase (VTE6) .[10]
Finally, in the chloroplast, 1,4-dihydroxy-2-naphthoate phytyltransferase (MenA) catalyzes the condensation of DHNA with phytyl-PP to form demethylthis compound.[7] The last step is the methylation of demethylthis compound by demethylthis compound methyltransferase (MenG) to yield the final product, this compound.[1][7]
Visualization of the this compound Biosynthetic Pathway
Caption: The compartmentalized this compound biosynthetic pathway in Arabidopsis thaliana.
Quantitative Insights into the Pathway
Understanding the quantitative aspects of the this compound biosynthetic pathway is crucial for metabolic engineering and for elucidating its regulation. The following table summarizes key quantitative data for selected enzymes and metabolites.
| Parameter | Enzyme/Metabolite | Value | Organism/Conditions | Reference |
| Km (Chorismate) | AtICS1 | 41.5 µM | in vitro | [8] |
| AtICS2 | 17.2 µM | in vitro | [8] | |
| kcat | AtICS1 | 38.7 min-1 | in vitro | [8] |
| AtICS2 | 18.0 min-1 | in vitro | [8] | |
| Metabolite Level | This compound | ~0.05 pmol/mg dry weight | Phelipanche aegyptiaca germinated seeds | [11] |
| 2-phytyl-1,4-naphthoquinone | Increased accumulation | AtmenG mutant | [1] | |
| Demethylthis compound | Accumulation | ndc1 mutant | [5] |
Experimental Protocols: A Step-by-Step Guide
In Vitro Isochorismate Synthase (ICS) Activity Assay
This protocol describes a method to measure the enzymatic activity of Isochorismate Synthase (ICS) from Arabidopsis thaliana by quantifying the production of isochorismate.
1. Materials and Reagents:
-
Recombinant AtICS1 or AtICS2 protein (expressed and purified)
-
Barium chorismate (Sigma-Aldrich)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
Quenching Solution: 1 M HCl
-
Ethyl acetate
-
Mobile Phase for HPLC: Acetonitrile and 0.1% formic acid in water
-
HPLC system with a UV detector
2. Procedure:
-
Enzyme Preparation: Prepare a solution of the purified recombinant AtICS protein in Assay Buffer to a final concentration of 1-5 µg/mL. Keep the enzyme solution on ice.
-
Reaction Setup:
-
In a microcentrifuge tube, add 80 µL of Assay Buffer.
-
Add 10 µL of 10 mM barium chorismate solution (final concentration 1 mM).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiation of Reaction:
-
To start the reaction, add 10 µL of the enzyme solution to the pre-incubated mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 15, 30, 60 minutes) to ensure the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Vortex the tube briefly.
-
-
Extraction of Isochorismate:
-
Add 200 µL of ethyl acetate to the quenched reaction mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
-
Analysis by HPLC:
-
Re-dissolve the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
-
Separate the compounds using a C18 reverse-phase column with a suitable gradient of acetonitrile in 0.1% formic acid.
-
Detect isochorismate by its UV absorbance at approximately 278 nm.
-
-
Quantification:
-
Quantify the amount of isochorismate produced by comparing the peak area to a standard curve generated with authentic isochorismate.
-
Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).
-
Regulation and Interconnections
The biosynthesis of this compound is tightly regulated and interconnected with other metabolic pathways. The dual function of AtICS1 in both this compound and salicylic acid biosynthesis is a prime example of this intricate regulation.[2][3] Pathogen attack induces the expression of AtICS1, diverting the flux of chorismate towards the production of salicylic acid, a key signaling molecule in plant defense. This suggests a mechanism for prioritizing defense responses over photosynthetic capacity under stress conditions.
Furthermore, the existence of the PHYLLO gene as a fusion of four ancestral bacterial genes suggests an evolutionary advantage for co-regulating and potentially co-localizing these enzymatic activities to enhance metabolic channeling.[2]
Conclusion
The biosynthesis of this compound in Arabidopsis thaliana is a sophisticated and highly regulated metabolic pathway that spans multiple subcellular compartments. The discovery of the multifunctional PHYLLO protein and the elucidation of the roles of peroxisomes in the pathway have significantly advanced our understanding of this essential process. Future research will likely focus on the transport mechanisms of intermediates between organelles, the precise regulatory networks governing the pathway, and the potential for engineering crops with enhanced vitamin K1 content.
References
- 1. Deficiency in this compound (vitamin K1) methylation affects prenyl quinone distribution, photosystem I abundance, and anthocyanin accumulation in the Arabidopsis AtmenG mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A plant locus essential for this compound (vitamin K1) biosynthesis originated from a fusion of four eubacterial genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Tocopherol and this compound biosynthesis in chloroplasts requires the phytol kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma membrane this compound biosynthesis in nonphotosynthetic parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Phylloquinone in Photosystem I Electron Transport: A Technical Guide
Abstract
Photosystem I (PSI) is a cornerstone of the light-dependent reactions of oxygenic photosynthesis, responsible for generating the strong reductant, reduced ferredoxin, which is essential for CO2 fixation. Central to the intricate electron transport chain within PSI is phylloquinone, also known as vitamin K1. This technical guide provides an in-depth exploration of the indispensable role of this compound as the secondary electron acceptor (A1) in PSI. We will delve into its unique electrochemical properties, its precise structural arrangement within the PSI complex, and the advanced methodologies employed to elucidate its function. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this vital component of photosynthetic electron transport.
Introduction to Photosystem I and the Electron Transport Chain
Photosystem I is a multi-subunit pigment-protein complex embedded in the thylakoid membranes of cyanobacteria, algae, and plants. Its primary function is to capture light energy and utilize it to transfer electrons from plastocyanin (or cytochrome c6) to ferredoxin. This process is initiated by the excitation of the primary electron donor, a special pair of chlorophyll a molecules known as P700. Upon excitation, P700 donates an electron, which is then passed along a series of acceptors within the PSI complex.
The canonical electron transport chain in PSI proceeds as follows: P700 → A0 (a chlorophyll a molecule) → A1 (this compound) → Fx → FA/FB (two 4Fe-4S clusters). Each of these components is strategically positioned to facilitate a highly efficient, unidirectional flow of electrons.
This compound (A1): The Gatekeeper of Electron Flow in PSI
This compound is a naphthoquinone molecule with a phytyl tail, which anchors it within the hydrophobic environment of the PSI protein scaffold. It functions as the secondary electron acceptor, A1, accepting an electron from the primary acceptor, A0. There are two branches of electron acceptors in the PSI complex, each containing a this compound molecule (A1A and A1B).
Redox Properties and Energetics
The redox potential of the A1/A1- couple is approximately -0.8 V, which is significantly more negative than that of A0/A0- (-1.0 V) and less negative than that of Fx/Fx- (-0.7 V). This precise tuning of redox potentials is critical for ensuring a thermodynamically favorable and rapid forward electron transfer, while minimizing charge recombination with P700+. The highly negative redox potential of this compound is essential for the subsequent reduction of the iron-sulfur clusters.
Structural Arrangement and Binding Pocket
X-ray crystallographic studies of PSI have revealed the precise location of the two this compound molecules. Each is situated in a specific binding pocket formed by the PsaA and PsaB core subunits. The quinone head group is hydrogen-bonded to the backbone nitrogen of a leucine residue, while the phytyl tail interacts with hydrophobic amino acid residues. This specific orientation is crucial for efficient electron transfer from A0.
Experimental Methodologies for Studying this compound in PSI
A variety of biophysical and biochemical techniques have been instrumental in defining the role of this compound in PSI.
Spectroscopic Techniques
-
Transient Absorption Spectroscopy: This technique allows for the real-time monitoring of electron transfer events within PSI. By using laser flashes to excite P700, the formation and decay of the this compound radical anion (A1-) can be observed by its characteristic absorption changes in the ultraviolet and visible regions of the spectrum.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic species, such as the semiquinone anion radical. Light-induced EPR signals have been crucial in identifying and characterizing the A1- intermediate.
Mutagenesis Studies
Site-directed mutagenesis of the amino acid residues in the this compound binding pocket has provided invaluable insights into its function. By altering the environment around the quinone, researchers can probe the factors that influence its redox potential and electron transfer kinetics. For instance, mutating the leucine residue that hydrogen bonds to the this compound can significantly impact the stability and function of the acceptor.
Quinone Extraction and Reconstitution
A foundational experimental workflow involves the removal of the native this compound from PSI and its subsequent reconstitution with either the native quinone or synthetic analogues. This allows for a direct assessment of the structural and functional requirements of the A1 binding site.
Experimental Protocol: Quinone Extraction and Reconstitution
-
Preparation of PSI Complexes: Isolate highly purified PSI complexes from a suitable organism (e.g., Synechocystis sp. PCC 6803).
-
Quinone Extraction:
-
Lyophilize the purified PSI complexes.
-
Extract the lyophilized sample with a solution of 90% acetone/10% water (v/v) at 4°C in the dark to remove the native phylloquinones.
-
Centrifuge the sample to pellet the quinone-depleted PSI complexes.
-
Wash the pellet with fresh extraction solvent to remove any residual quinone.
-
-
Reconstitution:
-
Resuspend the quinone-depleted PSI complexes in a suitable buffer containing the desired quinone (native this compound or an analogue) at a specific molar ratio.
-
Incubate the mixture in the dark at a controlled temperature to allow for the incorporation of the quinone into the A1 binding site.
-
Remove any excess, unbound quinone by washing the reconstituted PSI complexes.
-
-
Functional Analysis:
-
Asses the photochemical activity of the reconstituted PSI complexes using techniques such as laser-induced fluorescence or oxygen uptake measurements.
-
Perform spectroscopic analysis (e.g., transient absorption or EPR) to confirm the restoration of electron transport through the A1 site.
-
The Koagulationsvitamin: A Technical Guide to the Discovery and Chemical Elucidation of Vitamin K1
Abstract: This guide provides a detailed chronicle of the scientific journey that led to the discovery and structural determination of Vitamin K1 (phylloquinone). It navigates from the initial physiological observations of a hemorrhagic syndrome in chickens to the complex chemical degradation and synthesis experiments that unveiled its molecular architecture. Designed for researchers and drug development professionals, this document explains the causality behind key experimental choices and presents the logical framework that guided the pioneering work of Henrik Dam, Edward A. Doisy, and Louis F. Fieser, for which Dam and Doisy were awarded the Nobel Prize in 1943.[1][2]
The Clinical Observation: A Hemorrhagic Disease in Chickens
The story of Vitamin K begins not with a search for a new compound, but with an investigation into sterol metabolism. In 1929, the Danish scientist Henrik Dam was studying the role of dietary cholesterol by feeding chickens a fat- and cholesterol-free diet.[3][4] After several weeks, the animals developed subcutaneous and muscular hemorrhages, and their blood was slow to clot.[5][6]
Initially, this condition was thought to be related to scurvy, but supplementation with vitamin C (ascorbic acid) proved ineffective.[4][6] Dam's crucial insight was that the defect could not be rectified by adding purified cholesterol back into the diet.[7] This indicated that another essential, fat-soluble compound had been removed along with the lipids. He postulated the existence of a "coagulation vitamin," which he designated Vitamin K, from the German and Scandinavian word "Koagulationsvitamin".[4][5][7]
Protocol 1: Conceptual Model for Induction of Vitamin K Deficiency (Based on Dam's Experiments)
-
Animal Model: Young chicks are selected due to their rapid growth and sensitivity to dietary deficiencies.
-
Diet Formulation (Causality): The core of the experiment is a diet rigorously depleted of fats. This is achieved by extracting a standard chick chow with nonpolar solvents like ether or chloroform.[6][7] This process removes not only cholesterol but all fat-soluble micronutrients.
-
Observation Period: Chicks are maintained on this diet for 2-3 weeks.
-
Endpoint Assessment: The primary endpoints are the observation of spontaneous hemorrhages (subdermal, intramuscular) and the measurement of blood clotting time.[6] A prolonged clotting time compared to a control group fed an unextracted diet confirms the deficiency state.
-
Validation Step: Re-introduction of a fat-soluble extract from sources like hempseed or alfalfa into the deficient diet should reverse the hemorrhagic symptoms and normalize clotting time, confirming the existence of the "K" factor.[3][8]
Caption: Key milestones in the discovery of Vitamin K1.
The Quest for Isolation: Unveiling the Chemical Nature
Following Dam's discovery, the scientific community, including the prominent laboratories of Edward A. Doisy at St. Louis University and Paul Karrer in Switzerland, embarked on a race to isolate and identify the new vitamin.[1][9] Alfalfa, known to be a rich source, became the primary starting material.[4][6]
Doisy's team, through a laborious multi-step extraction and purification process, successfully isolated a pure, pale yellow oil from alfalfa, which they named vitamin K1.[10][11] Concurrently, they isolated a second form, vitamin K2 (a menaquinone), from putrefied fish meal.[4][9]
Protocol 2: General Workflow for the Isolation of Vitamin K1 from Alfalfa
This protocol represents a conceptual summary of the classical methods used. Modern methods would employ more advanced chromatographic techniques.
-
Initial Extraction: Dried and powdered alfalfa is subjected to extraction with a nonpolar solvent, such as petroleum ether or hexane, to solubilize the lipids and other fat-soluble compounds, including this compound.[12]
-
Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., petroleum ether and 90% methanol) to remove more polar impurities.
-
Adsorption Chromatography: The partially purified extract is passed through a column packed with an adsorbent like magnesium sulfate or silica gel. A series of solvents with increasing polarity are used to elute the compounds. Vitamin K1, being relatively nonpolar, is collected in the early fractions.
-
Crystallization/Further Purification: Fractions showing high anti-hemorrhagic activity in chick bioassays are pooled. The solvent is evaporated, and the concentrate is cooled to induce crystallization, yielding the purified vitamin K1.
Deciphering the Code: The Structural Elucidation of this compound
With a pure sample of vitamin K1 in hand, the focus shifted to determining its chemical structure. This was a masterpiece of classical organic chemistry, relying on degradation studies, spectroscopic analysis, and ultimately, total synthesis for confirmation.
The Naphthoquinone Core
Early spectroscopic analysis, particularly UV-Vis spectrometry, provided the first major clue. The absorption spectrum of vitamin K1 was remarkably similar to that of known quinones, specifically naphthoquinones.[13][14] This suggested the presence of a 1,4-naphthoquinone ring system in the molecule.[15]
Degradative oxidation experiments confirmed this hypothesis. Treatment of vitamin K1 with strong oxidizing agents like chromic acid broke the molecule apart, yielding phthalic acid. This result strongly pointed to a naphthalene-based core structure. Further, milder degradation yielded a stable, simpler compound identified as 2-methyl-1,4-naphthoquinone.[16] This pinpointed the core structure and revealed the presence of a methyl group on the quinone ring.
The biological activity of 2-methyl-1,4-naphthoquinone (later named menadione) was tested and found to possess vitamin K activity, confirming it as the essential pharmacophore of the vitamin.[16][17]
The Aliphatic Side Chain
The difference in mass and chemical properties between menadione and the intact vitamin K1 molecule indicated the presence of a long, nonpolar side chain attached to the naphthoquinone ring. The empirical formula suggested a large hydrocarbon tail.
The final piece of the puzzle fell into place when degradation of vitamin K1 yielded a specific C20 alcohol. This alcohol was identified as phytol, the same long-chain isoprenoid alcohol that forms the tail of the chlorophyll molecule.[18] This was a logical connection, given that vitamin K1 is abundant in green, leafy plants where chlorophyll is ubiquitous.
With the core (2-methyl-1,4-naphthoquinone) and the side chain (phytyl group) identified, the final structure of vitamin K1, or This compound , was proposed as 2-methyl-3-phytyl-1,4-naphthoquinone.[19]
Caption: Logical workflow for the structural elucidation of Vitamin K1.
The Final Proof: Total Synthesis
The proposed structure was definitively confirmed in 1939 by the laboratory of Louis F. Fieser.[20][21] They achieved the first total synthesis of vitamin K1 by condensing 2-methyl-1,4-naphthohydroquinone with natural phytol.[18][22] The resulting synthetic molecule was chemically and biologically identical to the vitamin K1 isolated from alfalfa, providing unequivocal proof of its structure.[20]
The Chemical Structure of Vitamin K1 (this compound)
Vitamin K1 is a fat-soluble vitamin belonging to the naphthoquinone family.[23] Its structure consists of two main components:
-
A 2-methyl-1,4-naphthoquinone ring: This aromatic ring system is the biologically active core responsible for the vitamin's function in the carboxylation of blood clotting factors.[15][16]
-
A phytyl side chain: A long, unsaturated hydrocarbon chain derived from the alcohol phytol, attached at the 3-position of the naphthoquinone ring.[19][24] This lipophilic tail anchors the vitamin in cell membranes.
The systematic IUPAC name for this compound is 2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione .[19]
Caption: Chemical structure of Vitamin K1 (this compound).
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₁H₄₆O₂ | [19] |
| Molar Mass | 450.7 g/mol | [19] |
| Appearance | Yellow, viscous liquid/oil | [19] |
| Solubility | Fat-soluble; Insoluble in water | [16] |
| UV Absorption Maxima (in hexane) | 243, 248, 261, 270, 328 nm | [13][25] |
Conclusion
The discovery and structural elucidation of vitamin K1 represent a classic chapter in the history of biochemistry and nutritional science. The journey from observing a bleeding disorder in chicks to the complete chemical synthesis of this compound was accomplished in just one decade—a remarkable feat driven by logical deduction, meticulous experimentation, and interdisciplinary collaboration. This foundational work not only solved a critical piece of the puzzle of blood coagulation but also paved the way for the discovery of a wide range of vitamin K-dependent proteins that are now known to be crucial for bone and cardiovascular health.[26][27] The principles of extraction, purification, degradation, and synthetic confirmation employed by these early pioneers remain cornerstones of natural product chemistry today.
References
- 1. Nobel Medicine Prize 1943. Vitamin K and its role in blood coagulation - GHN Pharma [ghnnordic.com]
- 2. nobelprize.org [nobelprize.org]
- 3. menaq7.com [menaq7.com]
- 4. karger.com [karger.com]
- 5. On This Day - Oct 24 : Henrik Dam found vitamin K | Resource | RSC Education [edu.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Henrik Dam - Wikipedia [en.wikipedia.org]
- 8. nobelprize.org [nobelprize.org]
- 9. SLU Legends and Lore: Edward A. Doisy, Ph.D. : SLU - Saint Louis University [slu.edu]
- 10. timepath.org [timepath.org]
- 11. Edward Adelbert Doisy | Nobel Prize, Vitamin K & Physiology | Britannica [britannica.com]
- 12. reddit.com [reddit.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. 2-Methyl-1,4-naphthoquinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. Structural Insights into this compound (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. THE SYNTHESIS OF VITAMIN K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Vitamin K | blood clotting, bone health, fat-soluble | Britannica [britannica.com]
- 24. researchgate.net [researchgate.net]
- 25. ptfarm.pl [ptfarm.pl]
- 26. The discovery of vitamin K and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Vitamin K: an old vitamin in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phylloquinone Metabolic Pathway in Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to Phylloquinone in Cyanobacteria
The Significance of this compound (Vitamin K1)
This compound, also known as vitamin K1, is a vital lipid-soluble naphthoquinone that plays a critical role in various biological processes. In photosynthetic organisms like cyanobacteria, algae, and plants, it is an indispensable component of the photosynthetic electron transport chain. For vertebrates, including humans, this compound is an essential vitamin obtained through diet, primarily from green leafy vegetables and vegetable oils. It serves as a crucial cofactor for enzymes involved in blood coagulation, bone metabolism, and vascular health. The exclusive synthesis of this compound by photosynthetic organisms makes its metabolic pathway a subject of intense research, with implications for agriculture, human health, and biotechnology.
Role in Photosystem I and Electron Transport
In cyanobacteria, this compound is a key component of Photosystem I (PSI), a large membrane-protein complex that catalyzes the light-driven transfer of electrons from plastocyanin to ferredoxin. Specifically, this compound functions as the secondary electron acceptor, A1, in the PSI reaction center. It accepts an electron from the primary electron donor, a chlorophyll a molecule known as P700, and transfers it to a series of iron-sulfur clusters (Fx, FA, and FB). This electron transfer is a fundamental step in the conversion of light energy into chemical energy in the form of ATP and NADPH. The precise redox potential of this compound within the PSI complex is finely tuned by its protein environment to ensure efficient electron flow.
This compound as a Target for Research and Development
The cyanobacterial this compound metabolic pathway presents a compelling target for both basic research and applied science. Understanding the regulation of this pathway could lead to strategies for enhancing the nutritional value of cyanobacteria, which are increasingly explored as a sustainable source of food and high-value compounds. Furthermore, because the enzymes in this pathway are essential for cyanobacterial photosynthesis but absent in animals, they represent potential targets for the development of novel and specific herbicides and algaecides. The unique enzymatic reactions and intermediates of the pathway also offer opportunities for bioengineering and the production of novel compounds.
Part 2: The Core Metabolic Pathway of this compound Biosynthesis
Overview of the Pathway from Chorismate
The biosynthesis of this compound in cyanobacteria initiates from the primary metabolite chorismate, a key branch-point intermediate in the shikimate pathway. The pathway involves a series of enzymatic reactions that build the naphthoquinone ring, which is then prenylated with a phytyl group and finally methylated to yield the mature this compound molecule. The genes encoding the enzymes of this pathway are typically designated as men genes, reflecting their initial characterization in the context of menaquinone (vitamin K2) biosynthesis in bacteria like Escherichia coli.
Detailed Enzymatic Steps and Intermediates
The biosynthesis of the this compound naphthoquinone ring from chorismate involves six key enzymatic steps.
-
MenF: Isochorismate synthase This enzyme catalyzes the conversion of chorismate to isochorismate.
-
MenD: 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase MenD facilitates the addition of a succinyl group from 2-oxoglutarate to isochorismate, forming SHCHC.
-
MenC: O-succinylbenzoate (OSB) synthase This enzyme eliminates the hydroxyl group and a proton from SHCHC to create the aromatic ring of o-succinylbenzoate.
-
MenE: O-succinylbenzoate-CoA ligase MenE activates o-succinylbenzoate by attaching a Coenzyme A (CoA) molecule, forming o-succinylbenzoate-CoA.
-
MenB: 1,4-dihydroxy-2-naphthoate (DHNA) synthase MenB catalyzes the cyclization of o-succinylbenzoate-CoA to form the bicyclic naphthoate ring of 1,4-dihydroxy-2-naphthoate (DHNA).
-
MenA: DHNA phytyltransferase This enzyme attaches a phytyl group from phytyl-diphosphate to DHNA, forming 2-phytyl-1,4-naphthoquinone.
-
MenG: Demethylphylloquinol methyltransferase In the final step, MenG methylates 2-phytyl-1,4-naphthoquinone to produce this compound.
The Alternative Futalosine Pathway
It is important for researchers to be aware of an alternative pathway for menaquinone biosynthesis, known as the futalosine pathway, which has been discovered in some bacteria. This pathway also starts from chorismate but proceeds through a different set of intermediates and enzymes (encoded by mqn genes) to produce 1,4-dihydroxy-6-naphthoate, which is then converted to menaquinone. While the classical men pathway is the primary route for this compound synthesis in cyanobacteria, the existence of the futalosine pathway in other prokaryotes highlights the metabolic diversity of vitamin K biosynthesis.
Regulation of the this compound Pathway
The regulation of the this compound metabolic pathway in cyanobacteria is not yet fully understood. However, it is likely controlled at both the genetic and biochemical levels to meet the cellular demand for this essential cofactor, which can fluctuate with changes in light intensity and other environmental conditions. Transcriptional regulation of the men genes may play a role in coordinating the expression of the pathway enzymes. Additionally, feedback inhibition of key enzymes by pathway end-products or intermediates is a common regulatory mechanism in metabolic pathways and may also be involved in controlling this compound synthesis.
Part 3: Experimental Methodologies for Studying this compound Metabolism
Culturing Cyanobacteria for Metabolic Studies
The model cyanobacterium Synechocystis sp. PCC 6803 is widely used for studies of photosynthesis and metabolism due to its well-characterized genome and amenability to genetic manipulation.
Protocol 3.1: Culturing Synechocystis sp. PCC 6803
-
Media Preparation: Prepare BG-11 medium according to standard protocols. For mixotrophic growth, the medium can be supplemented with 5 mM glucose.
-
Inoculation: Inoculate a liquid culture of BG-11 medium with a fresh colony of Synechocystis sp. PCC 6803 from an agar plate.
-
Growth Conditions: Incubate the culture at 30°C with continuous illumination (e.g., 50 µmol photons m⁻² s⁻¹) and shaking.
-
Monitoring Growth: Monitor the growth of the culture by measuring the optical density at 730 nm (OD₇₃₀).
-
Harvesting: Harvest the cells in the mid-logarithmic phase of growth by centrifugation for subsequent experiments.
Genetic Manipulation: Creating Knockout Mutants
Creating knockout mutants for the men genes is a powerful approach to elucidate the function of each enzyme in the this compound pathway. This is typically achieved through homologous recombination.
Protocol 3.2: Generation of a men Gene Knockout Mutant in Synechocystis sp. PCC 6803
-
Construct Design: Design a knockout construct containing an antibiotic resistance cassette flanked by DNA sequences homologous to the regions upstream and downstream of the target men gene.
-
Plasmid Construction: Clone the knockout construct into a suicide vector that cannot replicate in Synechocystis.
-
Transformation: Transform wild-type Synechocystis sp. PCC 6803 with the knockout plasmid. Natural transformation is a commonly used method.
-
Selection: Select for transformants on BG-11 agar plates containing the appropriate antibiotic.
-
Segregation: To ensure that all copies of the chromosome have the knockout allele, repeatedly subculture the transformants on plates with increasing concentrations of the antibiotic.
-
Verification: Confirm the complete segregation of the knockout mutant by PCR analysis of genomic DNA.
Extraction and Quantification of this compound
High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of this compound and its precursors from cyanobacterial cells.
Protocol 3.3: HPLC-based Quantification of this compound
-
Cell Lysis and Extraction:
-
Harvest a known amount of cyanobacterial cells by centrifugation.
-
Lyse the cells using methods such as sonication or bead beating.
-
Extract the lipids, including this compound, with an organic solvent mixture (e.g., chloroform/methanol).
-
-
Sample Preparation:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol).
-
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a mobile phase gradient (e.g., methanol/water) to separate the quinones.
-
Detect this compound using a UV detector at its characteristic absorbance maximum (around 243-270 nm) or with a fluorescence detector for increased sensitivity.
-
-
Quantification:
-
Create a standard curve using known concentrations of a pure this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
In Vitro Enzyme Assays
Characterizing the enzymatic activity of the Men proteins is essential for a complete understanding of the pathway.
Protocol 3.4: General Assay for MenG (Demethylphylloquinol Methyltransferase) Activity
-
Enzyme Preparation:
-
Clone the menG gene into an expression vector.
-
Express and purify the recombinant MenG protein.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the purified MenG enzyme, the substrate 2-phytyl-1,4-naphthoquinone, and the methyl donor S-adenosyl-L-methionine (SAM).
-
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an organic solvent to extract the quinones.
-
Analyze the reaction products by HPLC to detect the formation of this compound.
-
-
Activity Calculation: Determine the enzyme activity based on the rate of product formation.
Bioinformatic and Phylogenetic Analysis
Bioinformatic tools are invaluable for identifying men gene homologs in newly sequenced cyanobacterial genomes and for studying their evolutionary relationships.
Workflow 3.5: Identification and Phylogenetic Analysis of men Gene Homologs
-
Sequence Retrieval: Obtain the protein sequences of known Men enzymes from a reference cyanobacterium (e.g., Synechocystis sp. PCC 6803) from databases like NCBI or CyanoBase.
-
Homology Search: Use BLASTp to search for homologous sequences in other cyanobacterial genomes of interest.
-
Sequence Alignment: Create a multiple sequence alignment of the identified homologs using tools like ClustalW or MAFFT.
-
Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using methods such as Maximum Likelihood or Bayesian inference to visualize the evolutionary relationships between the proteins.
-
Analysis: Analyze the phylogenetic tree to identify orthologs and paralogs and to infer the evolutionary history of the this compound biosynthetic pathway in cyanobacteria.
Part 4: Data Interpretation and Future Directions
Analyzing the Phenotypes of men Mutants
The phenotypic analysis of men knockout mutants can provide significant insights into the role of this compound in cyanobacterial physiology. Mutants lacking key enzymes in the pathway are expected to be deficient in this compound and may exhibit impaired photoautotrophic growth, especially under high light conditions. The absence of this compound in PSI can lead to its replacement by other quinones, such as plastoquinone-9, which can alter the electron transfer kinetics within PSI.
Interpreting Metabolomic Data
Metabolomic analysis of wild-type and men mutant strains can reveal the accumulation of pathway intermediates upstream of the genetic block and the depletion of downstream products. This provides direct evidence for the function of the knocked-out gene. Quantitative analysis of the this compound pool size under different growth conditions can also shed light on the regulation of the pathway.
Applications in Drug Development and Biotechnology
The detailed characterization of the this compound metabolic pathway in cyanobacteria opens up several avenues for biotechnological applications. The enzymes of this pathway are potential targets for the development of specific and environmentally friendly algaecides. Furthermore, understanding the rate-limiting steps in the pathway could enable the metabolic engineering of cyanobacteria for the overproduction of this compound, enhancing their nutritional value. The unique enzymes of this pathway could also be harnessed for the biocatalytic production of valuable naphthoquinone compounds.
Part 5: References
-
Deficiency in this compound (Vitamin K1) Methylation Affects Prenyl Quinone Distribution, Photosystem I Abundance, and Anthocyanin Accumulation in the Arabidopsis AtmenG Mutant. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Gross, J., Meurer, J., & Bhattacharya, D. (2006). A plant locus essential for this compound (vitamin K1) biosynthesis originated from a fusion of four eubacterial genes. Journal of Biological Chemistry, 281(23), 15875-15883.
-
Lohmann, A., Schöttler, M. A., Brehelin, C., Kessler, F., Bock, R., & Meurer, J. (2006). Deficiency in this compound (vitamin K1) methylation affects prenyl quinone distribution, photosystem I abundance, and anthocyanin accumulation in the Arabidopsis AtmenG mutant. Journal of Biological Chemistry, 281(52), 40061-40071.
-
Johnson, T. W., Naithani, S., Stewart, C., Zybailov, B., Jones, A. D., Golbeck, J. H., & Chitnis, P. R. (2000). Recruitment of a foreign quinone into the A1 site of photosystem I. I. Genetic and physiological characterization of this compound biosynthetic pathway mutants in Synechocystis sp. PCC 6803. Journal of Biological Chemistry, 275(12), 8523-8530.
-
Basset, G. J., & Ravanel, S. (2017). This compound (Vitamin K1): Occurrence, Biosynthesis and Functions. Current pharmaceutical design, 23(34), 5134–5144.
-
van Oostende, C., Widhalm, J. R., Furt, F., Ducluzeau, A. L., & Basset, G. J. (2011). This compound (vitamin K1): occurrence, biosynthesis and functions. Mini reviews in medicinal chemistry, 11(8), 678–687.
-
Zhi, X. Y., Yao, J. C., Tang, S. K., Huang, Y., & Li, W. J. (2014). The futalosine pathway played an important role in menaquinone biosynthesis during early prokaryote evolution. Genome biology and evolution, 6(1), 149–160.
-
iGEM. (n.d.). Cultivation and transformation of Synechocystis strains. Retrieved from --INVALID-LINK--
-
Zavřel, T., Knoop, H., Schaber, J., & Steuer, R. (2019). Comprehensive Study of Light Quality Acclimation in Synechocystis Sp. PCC 6803. Plant & cell physiology, 60(10), 2342–2356.
-
Cai, Y., & Wolk, C. P. (1990). Use of a conditionally lethal gene in Anabaena sp. strain PCC 7120 to select for double recombinants and to entrap insertion sequences. Journal of bacteriology, 172(6), 3138–3145.
-
Alvarenga, D. O., Pacheco, A. B. F., & Pinto, F. G. S. (2021). Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids. Frontiers in microbiology, 12, 755861.
-
Pniewski, F. (2020). HPLC separation of cyanobacterial and algal photosynthetic pigments. Biologia, 75, 139-150.
-
Atsumi, S., Higashide, W., & Liao, J. C. (2009). Metabolic engineering of Synechocystis sp. strain PCC 6803 for isobutanol production. Applied and environmental microbiology, 75(20), 6522–6527.
-
Hiratsuka, T., Furihata, K., Dairi, T., & Seto, H. (2008). An alternative menaquinone biosynthetic pathway operating in microorganisms. Proceedings of the National Academy of Sciences of the United States of America, 105(40), 15327–15331.
-
Ang, S. K., & Lee, D. Y. (2018). Current knowledge and recent advances in understanding metabolism of the model cyanobacterium Synechocystis sp. PCC 6803. Biotechnology journal, 13(5), e1700547.
-
Käss, H., Fromme, P., Witt, H. T., & Lubitz, W. (1999). Photoaccumulation in photosystem I does produce a this compound (A1.-) radical. Biophysical journal, 77(3), 1551–1560.
-
Reumann, S. (2013). Biosynthesis of vitamin K1 (this compound) by plant peroxisomes and its integration into signaling molecule synthesis pathways. In Peroxisomes and their key role in cellular signaling and metabolism (pp. 165-179). Springer, Dordrecht.
-
Dairi, T. (2009). An alternative menaquinone biosynthetic pathway operating in microorganisms. Vitamins and hormones, 83, 123–143.
-
Zhaxybayeva, O., Gogarten, J. P., Charlebois, R. L., Doolittle, W. F., & Papke, R. T. (2006). Phylogenetic analyses of cyanobacterial genomes: quantification of horizontal gene transfer events. Genome research, 16(9), 1099–1108.
-
Saito, K., Ishikita, H., & Rappaport, F. (2017). Structural Factors That Alter the Redox Potential of Quinones in Cyanobacterial and Plant Photosystem I. Biochemistry, 56(22), 2841–2849.
-
Sener, M. K., Jolley, C., Ben-Shem, A., Nelson, N., & Schulten, K. (2004). Light-harvesting in cyanobacterial photosystem I. Biophysical journal, 87(3), 2025–2037.
-
Arakawa, C., Kawamukai, M., & Dairi, T. (2011). Diversity of the early step of the futalosine pathway. Antimicrobial agents and chemotherapy, 55(2), 913–916.
-
Mohan, R. S., & Srivastava, S. (2010). Carotenoid Biosynthesis in Cyanobacteria: Structural and Evolutionary Scenarios Based on Comparative Genomics. International journal of biological sciences, 6(4), 335–349.
-
Lea-Smith, D. (n.d.). Molecular Biology tools for cyanobacterial research. Lea-Smith Lab. Retrieved from --INVALID-LINK--
-
Lifeasible. (n.d.). Gene Knock-out Services in Cyanobacteria. Retrieved from --INVALID-LINK--
-
Zhou, P., Wang, L., Liu, H., Li, C., Li, Z., Wang, J., & Tan, X. (2021). CyanoOmicsDB: an integrated omics database for functional genomic analysis of cyanobacteria. Nucleic acids research, 49(D1), D745–D753.
-
Beck, C., Knoop, H., Axmann, I. M., & Steuer, R. (2012). The composition of the global and feature specific cyanobacterial core-genomes. Frontiers in microbiology, 3, 264.
-
Bentley, J. D., & Thistlethwaite, W. P. (2020). Pilot-scale production of this compound (vitamin K 1) using a bubble column photo-bioreactor. Biochemical Engineering Journal, 153, 107243.
-
Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q). In Escherichia coli and Salmonella: cellular and molecular biology.
-
Careri, M., Mangia, A., Manini, P., & Taboni, N. (1996). Determination of this compound (vitamin K(1)) by high performance liquid chromatography with UV detection and with particle beam-mass spectrometry. *
The Genetic Architecture of Phylloquinone (Vitamin K1) Synthesis in Plants: A Technical Guide for Researchers
Abstract
Phylloquinone, also known as vitamin K1, is an essential component of the photosynthetic machinery in plants, acting as a vital electron carrier in Photosystem I. Beyond its role in photosynthesis, this compound is the primary dietary source of vitamin K for animals and humans, where it is crucial for blood coagulation and bone metabolism. The intricate process of this compound biosynthesis in plants is a testament to the elegant interplay between different subcellular compartments and the complex regulatory networks that govern metabolic pathways. This technical guide provides an in-depth exploration of the genetic and molecular mechanisms that regulate this compound synthesis in plants. We will delve into the evolutionary origins of the biosynthetic pathway, the key genes and enzymes involved, their subcellular localization, and the transcriptional control that fine-tunes the production of this vital molecule. Furthermore, this guide offers detailed experimental protocols for the quantification of this compound, the isolation of relevant organelles, and the characterization of key enzymatic activities, providing researchers with the necessary tools to further investigate this fascinating pathway.
Part 1: The Central Role and Biosynthesis of this compound in Plants
This compound: A Key Player in Photosynthesis and Nutrition
This compound is a lipid-soluble naphthoquinone that is indispensable for all photosynthetic organisms.[1][2] Its primary function is to act as a one-electron carrier within Photosystem I (PSI), facilitating the transfer of electrons from the iron-sulfur cluster Fx to the 4Fe-4S cluster F B.[3] This electron transport is fundamental for the generation of reducing power in the form of NADPH. The critical nature of this compound is underscored by the observation that mutants deficient in its biosynthesis are often seedling-lethal or exhibit severely impaired photosynthetic capacity.[3][4]
From a human health perspective, this compound is the principal form of vitamin K obtained from the diet, primarily from green leafy vegetables. It serves as a cofactor for the enzyme γ-glutamyl carboxylase, which is responsible for the post-translational modification of specific glutamate residues to γ-carboxyglutamate in a range of proteins involved in blood clotting, bone health, and vascular biology.[1]
An Evolutionary Mosaic: The Origin of the this compound Biosynthetic Pathway
The genetic machinery for this compound synthesis in plants has a fascinating evolutionary history, originating from the cyanobacterial endosymbiont that gave rise to chloroplasts.[3][5] A remarkable example of this evolutionary journey is the PHYLLO gene in Arabidopsis thaliana. This single nuclear gene is a fusion of four ancestral eubacterial genes (menF, menD, menC, and menH) that in bacteria often exist as a polycistronic operon involved in menaquinone (vitamin K2) biosynthesis.[3][4][5] This gene fusion event highlights a powerful mechanism for coordinating the expression and potentially the function of multiple enzymes in a metabolic pathway.
Part 2: The Molecular Blueprint of this compound Biosynthesis
The synthesis of this compound is a multi-step process that draws precursors from two major metabolic pathways: the shikimate pathway for the naphthoquinone head group and the methylerythritol phosphate (MEP) pathway for the phytyl tail. The assembly of the final molecule involves a series of enzymatic reactions distributed between the chloroplasts and peroxisomes.
The Shikimate Pathway: Crafting the Naphthoquinone Ring
The journey to the naphthoquinone ring of this compound begins with chorismate, the end product of the shikimate pathway. The initial steps converting chorismate to 1,4-dihydroxy-2-naphthoate (DHNA) are catalyzed by a series of enzymes, some of which are encoded by the composite PHYLLO gene.
-
Isochorismate Synthase (ICS): The first committed step is the conversion of chorismate to isochorismate. In higher plants, this reaction is catalyzed by dedicated isochorismate synthases (ICS), which are distinct from the inactive MenF domain of the PHYLLO protein.[3][6] This separation allows for the independent regulation of this compound and salicylic acid biosynthesis, another important plant signaling molecule derived from isochorismate.[3][6]
-
The PHYLLO Multifunctional Protein: The PHYLLO protein harbors the enzymatic activities for the subsequent steps, including o-succinylbenzoate synthase (OSBS, MenC domain) and acyl-activating enzyme (MenE-like activity).[3][4]
A Tale of Two Organelles: The Role of Peroxisomes
While the initial and final steps of this compound biosynthesis occur in the chloroplast, a surprising discovery revealed that a central part of the pathway is localized to the peroxisomes.[7][8][9] Specifically, the conversion of o-succinylbenzoate (OSB) to DHNA involves enzymes that are targeted to peroxisomes:
-
Acyl-Activating Enzyme 14 (AAE14/MenE): This enzyme activates OSB by ligating it to Coenzyme A (CoA).[7][8]
-
Naphthoate Synthase (NS/MenB): This peroxisomal enzyme catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA.[7][8]
-
DHNA-CoA Thioesterase (DHNAT): The final peroxisomal step is the hydrolysis of the CoA ester to yield DHNA.[10]
This compartmentalization necessitates the transport of intermediates between the chloroplast and peroxisomes, adding another layer of regulatory complexity.
The Final Assembly in the Chloroplast
DHNA is transported back to the chloroplast for the final steps of this compound synthesis:
-
DHNA Phytyltransferase (MenA): This enzyme, located in the chloroplast envelope, catalyzes the attachment of a phytyl group from phytyl-diphosphate to the DHNA ring.
-
Demethylthis compound Methyltransferase (MenG): The final step is the methylation of demethylthis compound to form active this compound.
The phytyl-diphosphate precursor is primarily derived from the MEP pathway, but can also be sourced from chlorophyll degradation through the action of phytol kinases like VTE5 and FOLK.[11]
Part 3: Genetic Regulation of this compound Homeostasis
The synthesis of this compound is tightly regulated to meet the metabolic demands of the plant, particularly in response to light and developmental cues. This regulation occurs primarily at the transcriptional level.
Key Genes in this compound Biosynthesis
The following table summarizes the key genes and their corresponding enzymes in the this compound biosynthetic pathway in Arabidopsis thaliana.
| Gene | Enzyme | Subcellular Localization |
| ICS1, ICS2 | Isochorismate Synthase | Chloroplast |
| PHYLLO | Multifunctional protein (MenD, MenC, MenH domains) | Chloroplast |
| AAE14 (MenE) | Acyl-activating enzyme 14 | Peroxisome |
| MenB | Naphthoate Synthase | Peroxisome |
| DHNAT | DHNA-CoA thioesterase | Peroxisome |
| MenA | DHNA phytyltransferase | Chloroplast |
| MenG | Demethylthis compound methyltransferase | Chloroplast |
| VTE5, FOLK | Phytol Kinase | Chloroplast |
Transcriptional Control: A Symphony of Light and Development
The expression of genes involved in this compound biosynthesis is intricately linked to the regulation of photosynthesis and chloroplast development. While direct transcriptional regulation of all Men genes is not fully elucidated, several lines of evidence point to a coordinated control mechanism:
-
Light-Responsive Elements: The promoters of many photosynthesis-associated nuclear genes contain light-responsive cis-regulatory elements (LREs) such as the G-box and I-box.[6][10][11][12][13] These elements are recognized by transcription factors that are activated by photoreceptors, ensuring that the expression of genes for chlorophyll, carotenoids, and this compound is synchronized with the availability of light.
-
Coordination with Chlorophyll and Tocopherol Biosynthesis: The biosynthesis of this compound shares precursors and subcellular compartments with chlorophyll and tocopherol (vitamin E) synthesis.[4][7][8] Transcriptional co-regulation is therefore essential to balance the metabolic flux towards these different pathways. For instance, the expression of VTE5, involved in providing the phytyl tail for both tocopherol and this compound, is upregulated during fruit ripening in some species.[8]
-
Developmental Regulation: The expression of this compound biosynthetic genes is also under developmental control, with higher expression levels in photosynthetic tissues like leaves compared to non-photosynthetic tissues.
Part 4: Experimental Methodologies
A robust understanding of the genetic regulation of this compound synthesis relies on accurate and reproducible experimental techniques. This section provides an overview of key protocols.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detection is the standard method for quantifying this compound in plant tissues.
Protocol:
-
Sample Preparation:
-
Harvest and freeze-dry 50-100 mg of plant tissue.
-
Homogenize the tissue in 2 mL of ethanol using a bead beater or mortar and pestle.
-
Centrifuge at 13,000 x g for 10 minutes to pellet debris.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 100% methanol at a flow rate of 1 mL/min.
-
Detection:
-
Fluorescence: Excitation at 248 nm, Emission at 430 nm (post-column reduction with zinc may be required to convert this compound to its fluorescent hydroquinone form).
-
UV: 248 nm.
-
-
Quantification: Use an external standard curve of purified this compound.
-
Isolation of Intact Chloroplasts
Protocol:
-
Homogenization:
-
Harvest 20-30 g of young, healthy leaves (e.g., spinach or pea).
-
Cut the leaves into small pieces and place them in a pre-chilled blender with 100 mL of ice-cold grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA).
-
Homogenize with short bursts (3 x 3 seconds).
-
-
Filtration and Centrifugation:
-
Filter the homogenate through four layers of cheesecloth and two layers of Miracloth into a chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at 200 x g for 2 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to new tubes and centrifuge at 1,500 x g for 7 minutes at 4°C to pellet the chloroplasts.
-
-
Purification on a Percoll Gradient:
-
Gently resuspend the chloroplast pellet in a small volume of grinding buffer.
-
Layer the resuspended chloroplasts onto a pre-formed 40%/80% Percoll gradient.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C. Intact chloroplasts will band at the 40%/80% interface.
-
Carefully collect the intact chloroplast band with a Pasteur pipette.
-
Wash the collected chloroplasts by diluting them with grinding buffer and centrifuging at 1,500 x g for 5 minutes.
-
In Vitro Isochorismate Synthase (ICS) Assay
This assay measures the conversion of chorismate to isochorismate.
Protocol:
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
1 mM Chorismate
-
1-5 µg of purified recombinant ICS or chloroplast stromal extract.
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Termination and Detection:
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Analyze the formation of isochorismate by reverse-phase HPLC with UV detection at 278 nm.
-
Part 5: Metabolic Engineering and Future Perspectives
The elucidation of the this compound biosynthetic pathway has opened up avenues for the metabolic engineering of crops to enhance their nutritional value. Strategies such as overexpressing key rate-limiting enzymes or transcription factors that regulate the pathway could lead to crops with increased vitamin K1 content.
Future research should focus on several key areas:
-
Identifying the full suite of transcription factors that regulate the expression of this compound biosynthetic genes.
-
Elucidating the mechanisms of post-translational regulation of the pathway enzymes.
-
Investigating the transport mechanisms for intermediates between the chloroplast and peroxisomes.
-
Exploring the role of this compound in non-photosynthetic tissues and its potential functions beyond photosynthesis.
By continuing to unravel the complexities of this compound biosynthesis and its regulation, we can not only deepen our fundamental understanding of plant metabolism but also develop innovative strategies to improve crop quality and human nutrition.
References
- 1. In vitro production and purification of isochorismate using a two-enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Homogentisate Phytyltransferase and Other Tocopherol Pathway Enzymes in the Regulation of Tocopherol Synthesis during Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Frontiers | Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species [frontiersin.org]
- 9. Regulation of tocopherol (vitamin E) biosynthesis by abscisic acid-dependent and -independent pathways during abiotic stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. plantae.org [plantae.org]
- 12. Frontiers | Putative Auxin and Light Responsive Promoter Elements From the Tomato spotted wilt tospovirus Genome, When Expressed as cDNA, Are Functional in Arabidopsis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Early Research on Vitamin K Deficiency and Coagulation: From Hemorrhagic Chicks to the Elucidation of a Fundamental Biological Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the foundational research that unraveled the critical relationship between vitamin K deficiency and blood coagulation. It traces the historical arc of discovery, from the initial serendipitous observations of a hemorrhagic disease in chicks to the isolation of the "Koagulationsvitamin" and the subsequent elucidation of its biochemical mechanism of action. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical narrative but also detailed insights into the experimental methodologies and the causal logic that propelled this field forward. We will delve into the pivotal experiments that defined our understanding, the development of crucial diagnostic tools, and the discovery of antagonists that paved the way for modern anticoagulant therapies.
The Genesis of a Discovery: Henrik Dam and the Hemorrhagic Chick Model
The story of vitamin K begins not with a direct search for a clotting factor, but with investigations into sterol metabolism in the late 1920s.[1][2][3] Danish biochemist Henrik Dam, while at the University of Copenhagen, was studying the role of dietary cholesterol by feeding chickens a fat- and cholesterol-free diet.[1][2][4] After several weeks on this regimen, Dam observed that the chicks developed spontaneous hemorrhages under the skin and in their muscles.[1][2][5]
Initial hypotheses pointed towards scurvy, a condition caused by vitamin C deficiency, but supplementing the diet with lemon juice or ascorbic acid failed to resolve the bleeding.[1][6] Similarly, adding purified cholesterol back into the feed did not prevent the hemorrhages.[7][8] This led Dam to postulate the existence of a previously unknown, fat-soluble compound that was essential for normal blood coagulation.[4][7] He aptly named this substance the "Koagulationsvitamin," which was later shortened to vitamin K, as the initial findings were published in a German journal.[7][9]
Key Experimental Protocol: The Chick Bioassay for Vitamin K Activity
Dam's work established the chick as the primary animal model for vitamin K research. The experimental design was elegant in its simplicity and effectiveness.
Objective: To induce a hemorrhagic state in chicks through a deficient diet and then test the efficacy of various dietary substances in restoring normal blood coagulation.
Methodology:
-
Animal Model: Newly hatched chicks were selected due to their rapid growth and sensitivity to dietary deficiencies.[5]
-
Dietary Regimen: The chicks were fed a synthetic diet that had been meticulously extracted with nonpolar solvents to remove all fat-soluble components, including the yet-to-be-identified vitamin K.[6][7]
-
Induction of Deficiency: After 2-3 weeks on this diet, the chicks would exhibit signs of a hemorrhagic diathesis, including spontaneous bleeding and prolonged clotting times of blood samples.[2][5]
-
Supplementation and Observation: Various food sources and extracts were then added to the diet of different groups of deficient chicks. Dam and his contemporaries found that green leaves, such as alfalfa, and certain seeds, like hempseed, were potent sources of the antihemorrhagic factor.[4][10][11]
-
Endpoint Measurement: The primary endpoint was the restoration of normal blood clotting, often measured by observing the time it took for a blood sample to clot.
This bioassay became the gold standard for testing the vitamin K activity of different substances and was instrumental in the efforts to isolate and purify the vitamin.
The Chemical Nature of Vitamin K: The Work of Edward Doisy
While Dam had discovered the physiological role of vitamin K, its chemical identity remained unknown. This challenge was taken up by the American biochemist Edward A. Doisy at St. Louis University.[12] Building upon the foundation laid by Dam, Doisy and his team embarked on the arduous task of isolating the active compound from natural sources.
In 1939, Doisy's group successfully isolated two distinct forms of the vitamin: vitamin K1 from alfalfa and vitamin K2 from putrefied fish meal.[1][5] They went on to determine their chemical structures, identifying them as 2-methyl-1,4-naphthoquinone derivatives with different side chains.[1][13] Vitamin K1 (phylloquinone) possesses a phytyl side chain, while vitamin K2 (menaquinone) has an unsaturated polyprenyl side chain.[1][14] This groundbreaking work, which included the successful synthesis of vitamin K1, was crucial for its therapeutic application.[13][15][16] For their respective contributions to the discovery of vitamin K and the elucidation of its chemical nature, Henrik Dam and Edward A. Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[4][7][15]
Visualization of Vitamin K Structure
Caption: Basic structures of Vitamin K1 and K2.
Quantifying Coagulation: Armand Quick and the Prothrombin Time Test
A significant advancement in the study of coagulation came in 1935 with the development of the one-stage prothrombin time (PT) test by Dr. Armand J. Quick.[17][18] This test provided a simple, reliable, and quantitative method to measure the efficiency of the extrinsic pathway of coagulation.
The PT test was instrumental in demonstrating that the hemorrhagic condition in vitamin K-deficient chicks was associated with decreased prothrombin activity in the blood.[2] It quickly became an indispensable tool for clinical and research purposes, allowing for the diagnosis of bleeding disorders and the monitoring of anticoagulant therapy.[17][19]
Experimental Protocol: The Prothrombin Time (PT) Test
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a source of tissue factor (thromboplastin) and calcium.[18][20]
Methodology:
-
Sample Collection: Blood is drawn into a tube containing an anticoagulant (typically sodium citrate) to chelate calcium and prevent premature clotting.
-
Plasma Preparation: The blood sample is centrifuged to separate the platelet-poor plasma.
-
Assay Procedure:
-
A specific volume of plasma is pipetted into a test tube and warmed to 37°C.
-
A thromboplastin reagent (a mixture of tissue factor and phospholipids) and calcium chloride are added to the plasma, initiating the clotting cascade.[18]
-
The time from the addition of the reagent until the formation of a fibrin clot is measured in seconds.[20][21]
-
Interpretation: A prolonged PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors: prothrombin (Factor II), Factor VII, Factor IX, and Factor X.[19][22][23]
Data Presentation: Prothrombin Time in Vitamin K Deficiency
| Condition | Typical Prothrombin Time (seconds) | International Normalized Ratio (INR) |
| Normal | 10-13 | 0.8-1.1 |
| Vitamin K Deficiency | >13 | >1.1 (often significantly elevated) |
| Warfarin Therapy | 20-30 (therapeutic range) | 2.0-3.0 (therapeutic range) |
Note: Reference ranges can vary between laboratories.[20][21]
Elucidating the Mechanism: The Vitamin K Cycle and Gamma-Carboxylation
For decades after its discovery, the precise biochemical role of vitamin K remained a mystery. A major breakthrough occurred in the 1970s with the discovery of a new amino acid, gamma-carboxyglutamic acid (Gla).[1][24] Researchers found that vitamin K acts as an essential cofactor for a post-translational modification reaction catalyzed by the enzyme gamma-glutamyl carboxylase.[14][22]
This enzyme adds a carboxyl group to specific glutamic acid (Glu) residues on precursor proteins of the vitamin K-dependent clotting factors.[22][25] This carboxylation is crucial, as it transforms the Glu residues into Gla residues, which are capable of binding calcium ions.[14] The calcium-binding ability of these Gla domains is essential for the clotting factors to anchor to phospholipid membranes (like those on activated platelets), a critical step in the coagulation cascade.[22]
The Vitamin K Cycle
The action of vitamin K involves a cyclic pathway within the liver.[14]
-
Carboxylation: The reduced form of vitamin K (hydroquinone) is oxidized to vitamin K epoxide, providing the energy for the gamma-glutamyl carboxylase to carboxylate the clotting factor precursors.[14][26]
-
Recycling: The enzyme vitamin K epoxide reductase (VKOR) then reduces the vitamin K epoxide back to its active, reduced form, allowing it to participate in further carboxylation reactions.[14][22][26]
Visualization of the Vitamin K Cycle and Coagulation Factor Activation
Caption: The Vitamin K cycle is essential for activating clotting factors.
The Discovery of Vitamin K Antagonists: Dicoumarol and the Birth of Oral Anticoagulants
The understanding of vitamin K's role in coagulation was further deepened by the discovery of its antagonists. In the 1920s, a mysterious hemorrhagic disease was observed in cattle that had consumed moldy sweet clover hay.[27][28] It was later discovered that a substance produced by the mold, dicoumarol, was responsible for the bleeding.[27][29]
Subsequent research revealed that dicoumarol and its derivatives, such as warfarin, act as potent inhibitors of the enzyme vitamin K epoxide reductase (VKOR).[29][30][31] By blocking VKOR, these compounds prevent the recycling of vitamin K, leading to a depletion of its active form and the production of inactive, under-carboxylated clotting factors.[27][28][29] This discovery not only provided a powerful tool for studying the vitamin K cycle but also led to the development of the first oral anticoagulant drugs, which remain in widespread clinical use today.[1][23]
Conclusion: A Legacy of Discovery
The early research on vitamin K and coagulation stands as a testament to the power of observation, meticulous experimentation, and interdisciplinary collaboration. From Henrik Dam's initial observations in chickens to the complex biochemical pathways elucidated decades later, this journey has fundamentally transformed our understanding of hemostasis. The discoveries of vitamin K, its mechanism of action, and its antagonists have had a profound and lasting impact on medicine, leading to life-saving treatments for bleeding disorders and the prevention of thrombosis. The foundational principles established by these pioneers continue to inform current research into the expanding roles of vitamin K in human health, from bone metabolism to cardiovascular integrity.[32]
References
- 1. karger.com [karger.com]
- 2. Vitamin K: an old vitamin in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nobel Medicine Prize 1943. Vitamin K and its role in blood coagulation - GHN Pharma [ghnpharma.com]
- 4. menaq7.com [menaq7.com]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. Henrik Dam - Wikipedia [en.wikipedia.org]
- 8. On This Day - Oct 24 : Henrik Dam found vitamin K | Resource | RSC Education [edu.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nobelprize.org [nobelprize.org]
- 11. Vitamin K and Vitamin K–Dependent Proteins (IV.A.6) - The Cambridge World History of Food [cambridge.org]
- 12. Edward A. Doisy, Nobel Winner for Discovery of Vitamin K, Dies - Los Angeles Times [latimes.com]
- 13. encyclopedia.com [encyclopedia.com]
- 14. Vitamin K - Wikipedia [en.wikipedia.org]
- 15. nobelprize.org [nobelprize.org]
- 16. Edward Adelbert Doisy | Nobel Prize, Vitamin K & Physiology | Britannica [britannica.com]
- 17. Armand J. Quick: pioneer and prophet of coagulation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prothrombin Time (PT) - Solaris Diagnostics [solarisdx.com]
- 19. Prothrombin Time (PT/INR) Blood Test for Clotting Time [webmd.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. Prothrombin time test - Mayo Clinic [mayoclinic.org]
- 22. Vitamin K and the Vitamin K Dependent Clotting Factors [practical-haemostasis.com]
- 23. Coagulation - Wikipedia [en.wikipedia.org]
- 24. The discovery of vitamin K and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The mechanism of action of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives | MDPI [mdpi.com]
- 28. Vitamin K Antagonists: Biochemistry, Pharmacology, and Management | Oncohema Key [oncohemakey.com]
- 29. Dicoumarol - Wikipedia [en.wikipedia.org]
- 30. Dicoumarol: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Vitamin K antagonism of coumarin intoxication in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. health.clevelandclinic.org [health.clevelandclinic.org]
An In-depth Technical Guide to Exploratory Studies on Phylloquinone in Cognitive Health
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The burgeoning field of nutritional neuroscience has identified phylloquinone (vitamin K1) as a nutrient of interest for its potential role in maintaining cognitive health and mitigating age-related cognitive decline. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on exploratory studies into the neurocognitive effects of this compound. Moving beyond a mere recitation of facts, this document delves into the mechanistic underpinnings of this compound's action in the central nervous system, offers detailed, field-tested protocols for both preclinical and clinical investigation, and provides insights into the design and execution of robust and ethically sound research. By synthesizing the current state of knowledge with practical, actionable methodologies, this guide aims to empower the scientific community to rigorously investigate the therapeutic and preventative potential of this compound in the realm of cognitive health.
Introduction: this compound - Beyond Hemostasis to Neuronal Integrity
Historically recognized for its essential role in the carboxylation of glutamic acid residues in proteins involved in blood coagulation, this compound is now emerging as a significant player in brain function.[1][2] Found predominantly in green leafy vegetables, this fat-soluble vitamin is actively transported into the brain, where it is converted to menaquinone-4 (MK-4), the primary form of vitamin K in neural tissue.[3] Observational studies have consistently linked higher dietary intake and circulating levels of this compound with better cognitive performance, particularly in older adults.[1][4][5] These associations, while compelling, necessitate rigorous exploratory studies to establish causality and elucidate the underlying mechanisms.
This guide is structured to provide a logical progression for researchers, from understanding the fundamental biology of this compound in the brain to the practicalities of designing and implementing preclinical and clinical studies.
Mechanistic Pathways of this compound in the Brain
A thorough understanding of this compound's molecular targets within the central nervous system is paramount for designing hypothesis-driven research. The neuroprotective effects of this compound are believed to be mediated through several key pathways:
Vitamin K-Dependent Carboxylation of Neural Proteins
This compound serves as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs).[6] In the brain, two such proteins, Growth Arrest-Specific 6 (Gas6) and Protein S, are of particular importance.
-
Gas6 and the TAM Receptor Pathway: Gas6 is a ligand for the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer).[7] The binding of carboxylated Gas6 to these receptors activates downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which are crucial for neuronal survival, proliferation, and myelination.[8][9] This pathway is implicated in protecting neurons from apoptosis and promoting synaptic plasticity.
-
Protein S and Neuroprotection: Protein S, also a TAM receptor ligand, has demonstrated neuroprotective effects, particularly in the context of ischemic injury.[4]
Caption: Gas6/TAM Signaling Pathway in Neurons.
Regulation of Sphingolipid Metabolism
The brain is rich in sphingolipids, a class of lipids that are integral components of neuronal membranes and are involved in critical cellular processes such as signal transduction, cell proliferation, and apoptosis.[10] Dysregulation of sphingolipid metabolism is increasingly linked to neurodegenerative diseases. Vitamin K has been shown to modulate the activity of key enzymes in the sphingolipid metabolic pathway, thereby influencing the levels of bioactive sphingolipids like ceramides and sphingosine-1-phosphate.[11][12] This modulation can impact neuronal membrane integrity and signaling, contributing to cognitive function.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A guide to the standardized Mini-Mental State Examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recruitment and Retention of Older Adults in Aging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Morris water maze: procedures for assessing spatial and related forms of learning and memory | Semantic Scholar [semanticscholar.org]
- 7. Reporting and interpreting non-significant results in animal cognition research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jisn.org [jisn.org]
- 9. Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing the challenges to successful recruitment and retention in Alzheimer's disease clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Robust HPLC Method for the Quantification of Phylloquinone (Vitamin K1) in Human Plasma
An Application Note and Detailed Protocol
Abstract and Principle of the Method
This application note provides a detailed, field-tested protocol for the quantitative determination of phylloquinone (Vitamin K1) in human plasma. This compound is a critical fat-soluble vitamin essential for blood coagulation and bone metabolism. Its accurate measurement in plasma is vital for assessing nutritional status, diagnosing deficiencies, and supporting clinical trials.
The method described herein employs a robust sample preparation procedure involving protein precipitation followed by liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for cleanup. Chromatographic separation is achieved using a reversed-phase High-Performance Liquid Chromatography (HPLC) system. To achieve high sensitivity and specificity, the method utilizes post-column zinc reduction to convert non-fluorescent this compound into its fluorescent hydroquinone form, which is then detected by a fluorescence detector (FLD). This approach offers superior sensitivity compared to standard UV detection, which is often hampered by interferences in complex biological matrices like plasma.
Pre-Analytical Considerations: The Foundation of Accuracy
The integrity of the final data is critically dependent on the quality of the sample. This compound is highly susceptible to photodegradation. Therefore, all procedures involving blood collection and sample handling must be performed under amber or yellow light, or in tubes wrapped in aluminum foil.
-
Blood Collection: Collect whole blood in tubes containing K2-EDTA as the anticoagulant. Heparin is also acceptable, but EDTA is often preferred for its chelating properties, which can help stabilize other sample components.
-
Plasma Separation: Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C within one hour of collection.
-
Storage: Immediately transfer the resulting plasma into amber-colored, cryo-safe polypropylene tubes. For short-term storage (up to one week), samples should be kept at -20°C. For long-term storage, samples must be frozen and maintained at or below -70°C to prevent degradation.
Materials, Reagents, and Equipment
Reagents
-
This compound (Vitamin K1) certified standard (e.g., from Sigma-Aldrich)
-
HPLC-grade methanol, ethanol, isopropanol, hexane, and dichloromethane
-
Zinc metal powder (325 mesh)
-
Acetic acid, glacial
-
Sodium acetate
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (for calibration standards and quality controls)
Equipment
-
HPLC system with a binary pump, autosampler, and column thermostat
-
Fluorescence Detector (FLD)
-
Post-column reactor (e.g., a packed zinc column or a simple mixing tee and reaction coil setup)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Solid-Phase Extraction (SPE) manifold and silica gel cartridges (e.g., 500 mg)
-
Centrifuge capable of 4°C operation
-
Vortex mixer and sample evaporator (e.g., nitrogen blow-down)
-
Amber glass and polypropylene tubes
Detailed Experimental Protocol
Workflow Overview Diagram
Caption: End-to-end workflow for plasma this compound analysis.
Part A: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound standard and dissolve it in 10 mL of isopropanol in an amber volumetric flask.
-
Working Standard Solutions: Serially dilute the primary stock with isopropanol to create working solutions for spiking.
-
Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into pooled, stripped human plasma (or a suitable surrogate matrix) to create a calibration curve. A typical range is 0.1 to 20 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
Part B: Plasma Sample Preparation
Causality Note: This multi-step process is designed to first remove proteins that would foul the HPLC column (precipitation), then selectively extract the nonpolar this compound from the aqueous plasma (LLE), and finally remove other interfering lipids (SPE).
-
Thawing & Spiking: Thaw plasma samples and QCs at room temperature. To a 1 mL aliquot of plasma in a glass tube, add the internal standard (if used, e.g., a structural analog).
-
Protein Precipitation: Add 1 mL of ice-cold ethanol while vortexing. Vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 2,000 x g for 10 minutes.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new glass tube. Add 5 mL of hexane, cap, and vortex for 2 minutes. Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean tube. Repeat the extraction on the remaining aqueous layer with another 5 mL of hexane and combine the hexane fractions.
-
Evaporation: Evaporate the pooled hexane to dryness under a gentle stream of nitrogen at 35°C.
-
SPE Cleanup:
-
Condition a silica SPE cartridge with 5 mL of hexane.
-
Reconstitute the dried extract in 1 mL of hexane and load it onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to elute nonpolar interfering lipids.
-
Elute the this compound with 5 mL of a 98:2 (v/v) hexane:dichloromethane mixture.
-
-
Final Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 150 µL of the HPLC mobile phase. Transfer to an amber autosampler vial for injection.
Part C: HPLC-FLD Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for nonpolar molecules like this compound. |
| Mobile Phase | 95:5 (v/v) Methanol : Dichloromethane | An isocratic mobile phase that offers good solubility and elution characteristics for Vitamin K1. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |
| Column Temp | 30°C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 50 µL | A larger volume is used to maximize sensitivity for low-level endogenous this compound. |
| FLD Wavelengths | Excitation: 243 nm, Emission: 430 nm | These are the optimal wavelengths for detecting the fluorescent hydroquinone derivative. |
Part D: Post-Column Derivatization
Scientific Principle: this compound itself is not natively fluorescent. It is chemically reduced post-separation into phyllohydroquinone, which is highly fluorescent. This is achieved by passing the column eluent through a reactor containing a reducing agent.
-
Reactor Setup: The post-column reactor consists of a short (e.g., 5 cm) stainless steel column packed with 325-mesh zinc powder. A solution of 10 mM zinc acetate and 10 mM acetic acid in methanol is delivered via a second pump at a low flow rate (e.g., 0.2 mL/min) and mixed with the column eluent at a T-junction just before the zinc column.
-
Reduction Reaction: As the this compound passes through the zinc reactor, it is reduced to its fluorescent form. The reaction mixture then flows directly into the fluorescence detector.
Caption: Schematic of the post-column zinc reduction system.
Method Validation Summary
To ensure the method is trustworthy and fit for purpose, it must be validated according to guidelines from bodies like the FDA or EMA. Key parameters to assess are:
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity & Range | Correlation coefficient (r²) > 0.99 | Confirms a direct proportional response between concentration and detector signal. |
| Accuracy | Mean recovery of 85-115% (100 ± 15%) | Measures how close the measured value is to the true value. Assessed using QCs. |
| Precision | Coefficient of Variation (CV) < 15% | Measures the reproducibility of the method (Intra-day and Inter-day). |
| Limit of Quant. | Signal-to-Noise Ratio > 10 | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
| Selectivity | No interfering peaks at the retention time of the analyte in blank plasma. | Ensures the signal is from this compound and not another compound. |
| Stability | Analyte stable within ±15% of initial concentration | Assesses degradation during sample storage (freeze-thaw, bench-top) and processing. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Peak Signal | 1. Degradation of this compound (light exposure).2. Inefficient post-column reduction (inactive zinc).3. FLD lamp failure. | 1. Ensure all sample handling is done under amber light.2. Repack or replace the zinc reactor column.3. Check and replace the detector lamp. |
| High Background Noise | 1. Contaminated mobile phase or reagents.2. Air bubbles in the detector flow cell. | 1. Filter all mobile phases; use fresh, high-purity solvents.2. Thoroughly degas the mobile phase and reagent lines. |
| Drifting Retention Time | 1. Column temperature fluctuation.2. Inconsistent mobile phase composition.3. Column degradation. | 1. Ensure the column oven is set and stable.2. Prepare fresh mobile phase daily.3. Flush the column or replace it if necessary. |
| Poor Peak Shape | 1. Column overloading.2. Sample solvent incompatible with mobile phase.3. Contamination at the head of the column. | 1. Dilute the sample or inject a smaller volume.2. Ensure the final reconstitution solvent matches the mobile phase.3. Use a guard column; reverse flush the analytical column. |
Application Note: Solid-Phase Extraction of Phylloquinone (Vitamin K1) from Food Matrices
Introduction: The Analytical Challenge of Phylloquinone in Foods
This compound, or Vitamin K1, is a fat-soluble naphthoquinone derivative essential for blood coagulation and bone metabolism.[1] It is primarily synthesized by plants, making green leafy vegetables, algae, and some plant oils its richest dietary sources.[2][3] Accurate quantification of this compound in food is critical for nutritional assessment, dietary guidance, and food composition database development.[4][5]
However, the analysis of this compound is complicated by its lipophilic nature and the complexity of food matrices, particularly those with high fat content.[6][7][8] Direct analysis of crude food extracts is often impossible due to the presence of interfering compounds such as triglycerides, pigments (chlorophylls, carotenoids), and other fat-soluble vitamins that can co-elute during chromatographic analysis, suppress instrument signals, and contaminate analytical systems.
Solid-Phase Extraction (SPE) is a powerful and indispensable sample preparation technique that addresses these challenges. By utilizing a solid sorbent, SPE effectively removes matrix interferences, isolates this compound from the complex extract, and concentrates it for subsequent sensitive analysis, typically by High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[4][5][9][10] This application note provides a detailed guide to the principles, protocols, and best practices for the successful SPE of this compound from diverse food matrices.
Principle of the Method: Normal-Phase SPE for Lipophilic Analytes
The successful isolation of the non-polar this compound molecule from a complex lipidic matrix relies on exploiting polarity differences. Normal-Phase SPE, using a polar stationary phase like silica gel, is the most common and effective strategy.[4][5][10][11][12]
The Mechanism: The crude sample extract, obtained through liquid-liquid extraction with a non-polar solvent like hexane, is loaded onto the silica SPE cartridge.
-
Retention of Interferences: The highly polar, unbonded silica surface, rich in silanol (-Si-OH) groups, strongly adsorbs polar and moderately polar matrix components (e.g., phospholipids, free fatty acids, polar pigments) via hydrogen bonding and dipole-dipole interactions.
-
Analyte Pass-Through/Weak Retention: The non-polar this compound molecule exhibits only weak van der Waals interactions with the silica surface and is therefore not strongly retained.
-
Selective Elution: A carefully chosen solvent system is used to first wash away weakly retained, non-polar interferences (like triglycerides) and then selectively elute the target this compound, leaving the strongly bound polar interferences on the cartridge.
This approach ensures a highly effective cleanup, which is paramount for achieving accurate and reproducible analytical results.
References
- 1. Vitamin K (this compound and menaquinones) in foods - Optimisation of extraction, clean-up and LC-ESI-MS/MS method for quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LT035 Analysis of vitamin K in foods using HPLC with column-switching | Technical Information | GL Sciences [glsciences.com]
- 4. datapdf.com [datapdf.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS [agris.fao.org]
- 7. [PDF] Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 8. Optimizing Recovery of High-Added-Value Compounds from Complex Food Matrices Using Multivariate Methods [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. library.search.stmarys-ca.edu [library.search.stmarys-ca.edu]
Revolutionizing Vitamin K Analysis: A Detailed Protocol for LC-MS/MS Quantification of Phylloquinone and its Metabolites
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed application note and robust protocol for the quantitative analysis of phylloquinone (Vitamin K1) and its key metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of steps, this document delves into the rationale behind the methodological choices, ensuring a deep understanding of the analytical process and empowering users to adapt and troubleshoot effectively.
Introduction: The Crucial Role of this compound and the Need for Precise Measurement
This compound, the primary dietary form of Vitamin K, is a fat-soluble vitamin essential for a range of physiological functions. Its most well-known role is as a cofactor for the enzyme γ-glutamyl carboxylase, which is critical for the activation of coagulation factors in the blood clotting cascade. Beyond hemostasis, emerging evidence highlights its importance in bone metabolism and the prevention of vascular calcification.[1][2] Given its significance in health and disease, the accurate and sensitive quantification of this compound and its metabolites in biological matrices is paramount for nutritional assessment, clinical diagnostics, and pharmacokinetic studies.
LC-MS/MS has emerged as the gold standard for this analysis due to its superior sensitivity, selectivity, and high-throughput capabilities compared to traditional methods like HPLC with fluorescence detection.[3][4] This guide will provide a validated protocol for the simultaneous determination of this compound and its major circulating forms, offering a powerful tool for researchers in the field.
The Analytical Strategy: A Self-Validating System
The protocol detailed below is designed as a self-validating system, incorporating critical elements to ensure data integrity and reproducibility. The core of this strategy lies in the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing a reliable means of correction and accurate quantification.
Here is a conceptual workflow of the analytical process:
Caption: Workflow for this compound Analysis
Detailed Experimental Protocol
This protocol is optimized for the analysis of this compound in human plasma or serum.
Materials and Reagents
-
This compound (Vitamin K1) analytical standard[5]
-
This compound-d7 (Vitamin K1-d7) internal standard[6]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3]
-
96-well phospholipid removal plates (optional)[7]
Sample Preparation: The Key to Accurate Results
The goal of sample preparation is to extract the lipophilic this compound from the complex biological matrix while removing interfering substances like proteins and phospholipids.[7][8]
Protocol:
-
Aliquoting and Spiking: To a 500 µL aliquot of plasma or serum in an amber-colored tube (to prevent photodegradation), add 5 µL of the internal standard solution (e.g., Vitamin K1-d7 at 100 ng/mL in methanol).[7] Vortex briefly. The use of a deuterated internal standard is critical to correct for any variability during sample preparation and analysis.[6]
-
Protein Precipitation: Add 1.5 mL of acetonitrile to the sample.[7] Vortex vigorously for 20-30 seconds to precipitate proteins. Centrifuge at high speed (e.g., 4300 rpm for 10 minutes) to pellet the precipitated proteins.[7]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., methanol/water, 1:9 v/v with 1% formic acid) to remove polar interferences.[3]
-
Elute the this compound and internal standard with 2 mL of an appropriate solvent mixture, such as methanol/isopropanol/hexane (2:1:1 v/v).[3]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.[7] Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 15:85 water:methanol) and transfer to an autosampler vial for injection.[7]
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.9 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | A linear gradient is typically employed, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the run to elute the lipophilic this compound. A representative gradient could be: 0-1 min, 20% B; 1-5 min, ramp to 100% B; 5-12 min, hold at 100% B; 12-14 min, return to 20% B for re-equilibration.[3] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C[1][10] |
| Injection Volume | 5 µL[7] |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is commonly used for this compound analysis due to its non-polar nature.[3][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | The specific precursor and product ions will need to be optimized for the instrument being used. However, a common transition for this compound is m/z 451.4 -> 187.2, and for its d7 internal standard is m/z 458.4 -> 194.2. |
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard. The concentration of this compound in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve. Linearity of the calibration curve should be established over the expected concentration range in the samples, with a correlation coefficient (r²) of ≥0.995 being desirable.[7]
This compound Metabolism and Analysis of its Metabolites
The primary route of this compound metabolism involves the shortening of the phytyl side chain, leading to the formation of carboxylic acid metabolites that are excreted in the urine. The major urinary metabolites are 5C- and 7C-aglycones, often referred to as K acid I and K acid II, respectively.
Caption: Simplified this compound Metabolism
The analysis of these urinary metabolites requires a modified LC-MS/MS approach, often utilizing negative ion mode mass spectrometry to enhance sensitivity for the carboxylic acid functional groups. A new LC-MS assay has been developed for the quantitation of these compounds in urine.[12]
Method Validation and Performance Characteristics
A robust LC-MS/MS method for this compound should be thoroughly validated to ensure its reliability. Key validation parameters and typical performance characteristics are summarized below:
| Validation Parameter | Typical Performance |
| Linearity | r² ≥ 0.995 over a range of 0.10-10 ng/mL.[7] |
| Lower Limit of Quantitation (LLOQ) | 0.10 ng/mL to 0.14 nmol/L.[3][7] |
| Accuracy | Within 15% of the nominal concentration.[7] |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15%.[1][7] |
| Recovery | > 85-90%.[3] |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in biological matrices. By understanding the rationale behind each step of the protocol, from sample preparation to data analysis, researchers can confidently implement this method and generate high-quality data to advance our understanding of the role of Vitamin K in health and disease. The adaptability of LC-MS/MS also allows for the expansion of this method to include a wider range of Vitamin K metabolites, further enhancing its utility in complex biological investigations.
References
- 1. LC–MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bevital.no [bevital.no]
- 4. bevital.no [bevital.no]
- 5. scientificlabs.com [scientificlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [discover.restek.com]
- 8. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of Consensus Between Measurements of Plasma this compound by Enzyme-Linked Immunosorbent assays and a Well-Validated High-Performance Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of this compound and menaquinones in feces, serum, and food by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: High-Efficiency Extraction of Phylloquinone (Vitamin K1) from Leafy Green Vegetables
Abstract
This document provides a comprehensive guide to the extraction and quantification of phylloquinone (Vitamin K1) from leafy green vegetables. This compound, a fat-soluble vitamin vital for blood coagulation and bone metabolism, is abundant in the chloroplasts of these plants.[1] Its accurate quantification is crucial for nutritional analysis, clinical research, and drug development. This guide details a robust protocol employing solvent extraction, followed by solid-phase extraction (SPE) for purification and subsequent analysis by High-Performance Liquid Chromatography (HPLC). We delve into the scientific rationale behind each step, ensuring a reproducible and validated methodology.
Introduction: The Significance of this compound
This compound (Vitamin K1) is the primary dietary form of Vitamin K, synthesized exclusively by plants and other photosynthetic organisms.[1] It functions as a critical electron carrier within Photosystem I. In humans, it is an essential cofactor for the post-translational carboxylation of specific glutamic acid residues in proteins, forming γ-carboxyglutamic acid (Gla). This process is fundamental for the biological activity of several blood coagulation factors and bone metabolism proteins like osteocalcin.[2]
Green leafy vegetables such as spinach, kale, and broccoli are the richest dietary sources of this compound.[3][4] However, its hydrophobic nature and location within the thylakoid membranes of chloroplasts necessitate a multi-step extraction process to isolate it from the complex plant matrix for accurate analysis. This protocol is designed to maximize recovery while minimizing degradation.
The Science of Extraction: A Validated Approach
The extraction of a lipophilic molecule like this compound from a dense, aqueous plant matrix presents several challenges. The chosen methodology must efficiently disrupt cell walls, solubilize the target analyte, and separate it from interfering compounds like chlorophylls, carotenoids, and other lipids.
Core Principles:
-
Cellular Disruption: The first step is to mechanically break down the plant tissue. This is typically achieved by homogenization or freeze-drying followed by grinding. Freeze-drying is particularly effective as it removes water, which can hinder the penetration of non-polar extraction solvents.[5]
-
Solvent-Based Extraction: The principle of "like dissolves like" governs solvent selection. A combination of a non-polar solvent (like hexane or n-heptane) and a more polar solvent (like 2-propanol or ethanol) is highly effective. The polar solvent dehydrates the tissue and disrupts cell membranes, allowing the non-polar solvent to efficiently extract the hydrophobic this compound.[2][6]
-
Protection from Degradation: this compound is sensitive to light. All extraction and handling steps must be performed under subdued or amber light to prevent photodegradation.[7]
-
Purification: The crude extract contains numerous interfering compounds. Solid-Phase Extraction (SPE) is a highly effective cleanup technique that separates this compound from more polar contaminants.[4][8] Silica-based SPE cartridges are commonly used, where the non-polar this compound is eluted with a non-polar solvent system while polar interferences are retained.[4][9]
Workflow Overview
The entire process, from sample preparation to final analysis, follows a logical and validated sequence designed for optimal analyte recovery and purity.
Caption: High-level workflow for this compound extraction and analysis.
Detailed Experimental Protocol
Safety Precautions: This protocol involves flammable organic solvents. All steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 2-Propanol | HPLC Grade | Fisher Scientific |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Dichloromethane | HPLC Grade | Sigma-Aldrich |
| Methanol | HPLC Grade | Sigma-Aldrich |
| This compound Standard | ≥99% Purity | Sigma-Aldrich |
| Dihydrothis compound (Internal Std.) | Analytical Standard | Varies |
| Deionized Water | Type 1 | Millipore Milli-Q |
| Nitrogen Gas | High Purity | Airgas |
| Silica SPE Cartridges | 500 mg, 6 mL | Waters (Sep-Pak) |
Equipment
-
High-speed blender or homogenizer
-
Freeze-dryer (Lyophilizer)
-
Analytical balance
-
Centrifuge (capable of 4000 rpm)
-
Nitrogen evaporation system
-
Solid-phase extraction manifold
-
Vortex mixer
-
HPLC system with UV or Fluorescence detector
Step-by-Step Methodology
Part A: Sample Preparation
-
Homogenization: Weigh approximately 100 g of fresh leafy green vegetable (e.g., spinach). Wash with deionized water and pat dry. Homogenize in a blender until a uniform puree is formed.
-
Freeze-Drying (Recommended): Transfer the homogenate to freeze-dryer flasks, freeze completely at -80°C, and lyophilize until a consistent dry weight is achieved. This typically takes 48-72 hours. The dried material should be a fine powder. Store at -80°C until extraction.[4]
-
Weighing: Accurately weigh 0.5 - 1.0 g of the lyophilized sample into a 50 mL polypropylene centrifuge tube. Note: All subsequent steps must be performed under amber or low light conditions.
Part B: Solvent Extraction
-
Internal Standard: Add a known amount of internal standard (e.g., 20 µL of 1 µg/mL dihydrothis compound in ethanol) directly to the sample in the tube.[6] The internal standard corrects for variations in extraction efficiency and injection volume.
-
Solvent Addition: Add 15 mL of a 2-propanol/hexane (3:2 v/v) solution to the tube.[6]
-
Dispersion: Vortex the mixture vigorously for 1 minute, then sonicate for 15 minutes to ensure complete dispersion and initial extraction.[6][7]
-
Aqueous Phase: Add 4 mL of deionized water to the tube. The water facilitates the separation of the polar and non-polar layers.
-
Extraction & Centrifugation: Vortex again for 2 minutes. Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic phases.[7]
-
Collection: Carefully transfer the upper hexane layer containing the this compound to a clean glass tube.
-
Re-extraction: Repeat the extraction process (steps 5-6) on the remaining sample pellet two more times using 5 mL of hexane each time. Pool all hexane extracts. This ensures exhaustive extraction of the analyte.[7]
-
Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas at 35-40°C.[7]
Part C: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a silica SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Re-dissolve the dried extract from Part B in 1 mL of n-hexane. Load this solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of n-hexane to elute weakly retained, non-polar interfering compounds. Discard this eluate.
-
Elution: Elute the this compound from the cartridge using 8-10 mL of a hexane/dichloromethane (or hexane/diethyl ether) mixture. The exact ratio may need optimization, but a 97:3 (v/v) mixture is a good starting point.[10][11] Collect the eluate in a clean glass tube.
-
Final Concentration: Evaporate the final eluate to dryness under nitrogen. Reconstitute the residue in a precise volume (e.g., 200-500 µL) of the HPLC mobile phase (e.g., methanol) for analysis.[7]
Caption: Step-by-step solid-phase extraction (SPE) cleanup process.
Analytical Quantification: HPLC
High-Performance Liquid Chromatography is the standard for quantifying this compound.[4][12] Reversed-phase chromatography is most common.
HPLC Conditions (Example)
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3 µm)[6] |
| Mobile Phase | Isocratic, 100% Methanol[7] |
| Flow Rate | 0.6 - 1.0 mL/min[6][7] |
| Column Temp. | 25°C[7] |
| Injection Vol. | 20 µL |
| Detector | UV at 245 nm[7] or Fluorescence (Ex: 244 nm, Em: 418 nm)[6] |
-
Note on Detection: Fluorescence detection often requires post-column chemical reduction of the quinone to the fluorescent hydroquinone form, typically using a zinc reactor, which significantly enhances sensitivity.[6] More advanced labs may use LC-MS/MS for even greater specificity and sensitivity.[5][10]
Quantification
Quantification is achieved by creating a calibration curve using known concentrations of a this compound standard. The peak area ratio of the this compound to the internal standard in the samples is compared against the calibration curve to determine the concentration.[6]
Expected Results & Troubleshooting
The this compound content in leafy greens can vary significantly based on species, seasonality, and even the part of the plant (outer leaves are often richer).[4]
| Vegetable | Typical this compound Content (µ g/100g fresh weight) |
| Spinach | 300 - 970[7] |
| Parsley | >200 (up to 360)[3][13] |
| Broccoli | ~110[3] |
| Leaf Lettuce | ~160[3] |
| Cabbage | 27 - 217[7] |
Troubleshooting Common Issues:
-
Low Recovery: Ensure complete cellular disruption. Check for solvent evaporation during transfer steps. Verify the activity of the SPE cartridge. Ensure the internal standard was added correctly.
-
High Variability: Inconsistent homogenization can lead to variable results. Ensure the sample is homogenous before weighing. Protect samples from light at all times.
-
Interfering Peaks in Chromatogram: The SPE cleanup may need optimization. Try a different wash or elution solvent composition. Saponification can be used to remove lipids but is a harsh step and can degrade this compound if not carefully controlled.[10][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Quantitative Study of Vitamin K in Plants by Pressurized Liquid Extraction and LC-MS/MS [mdpi.com]
- 6. datapdf.com [datapdf.com]
- 7. Analysis of Vitamin K1 levels in several types of vegetables consumed by warfarin-used patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Determination of this compound and Menaquinones in Foods by HPLC | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Determination of Phylloquinone (Vitamin K1) Using HPLC with Post-Column Zinc Reduction and Fluorescence Detection
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of phylloquinone (Vitamin K1) in various matrices, including plasma, serum, and formulated foods.[1][2] The method utilizes reversed-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection. Due to the non-native fluorescent properties of this compound, a post-column reduction step is employed. This critical step involves passing the column eluent through a reactor containing metallic zinc, which chemically reduces the this compound quinone to its highly fluorescent hydroquinone form (phylloquinol).[3][4][5] This approach provides a significant enhancement in sensitivity and selectivity compared to UV detection, enabling the quantification of this compound at picogram levels.[2]
Introduction
This compound, or Vitamin K1, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Accurate quantification of this compound in biological samples and fortified products is crucial for clinical diagnostics, nutritional assessment, and quality control in the food and pharmaceutical industries.
Direct analysis of this compound by HPLC with fluorescence detection is not feasible as its quinone structure does not exhibit significant native fluorescence. However, the reduced form, phylloquinol, is intensely fluorescent. This fundamental principle forms the basis of the post-column derivatization technique. By chemically reducing this compound after it has been separated from other matrix components by the HPLC column, we can achieve highly sensitive and selective detection.[5][6] The most common and effective method for this reduction is the use of a solid-phase reactor packed with metallic zinc dust.[1][3][4]
This document provides a comprehensive guide, including the scientific principles, detailed protocols for instrumentation setup, reagent preparation, and a step-by-step analytical workflow for researchers and drug development professionals.
Principle of the Method
The analytical strategy is centered on the post-column chemical reduction of this compound.
-
Chromatographic Separation: The sample extract is injected into a reversed-phase HPLC system. A C18 column separates this compound from other endogenous compounds based on its hydrophobicity.
-
Post-Column Reduction: After eluting from the analytical column, the mobile phase containing the separated this compound is directed through a small column packed with metallic zinc particles (a "zinc reactor").
-
Conversion to Phylloquinol: Inside the reactor, the zinc reduces the non-fluorescent quinone group of this compound to a fluorescent hydroquinone (diol) group. This reaction must be rapid and efficient. The presence of zinc ions, often supplied by adding zinc chloride to the mobile phase, is crucial for the reaction's efficacy.[5][7]
-
Fluorescence Detection: The eluent, now containing the fluorescent phylloquinol, flows into the fluorescence detector. The compound is excited at its maximum absorption wavelength, and the resulting emitted light is measured at its maximum emission wavelength, providing a highly sensitive signal for quantification.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} caption [label="Figure 1: Workflow Diagram", shape=plaintext, fontcolor="#202124"];
Figure 1 Caption: Overall experimental workflow from injection to data acquisition.
Instrumentation and Materials
Instrumentation
-
HPLC System: A binary or isocratic HPLC system capable of delivering stable flow rates.
-
Autosampler: With temperature control to maintain sample integrity.
-
Column Oven: To ensure reproducible retention times.
-
Fluorescence Detector (FLD): A highly sensitive detector is recommended.[1]
-
Post-Column Reactor: A commercially available or lab-packed column (e.g., 50 mm x 2.1 mm) for the zinc packing.[1]
-
Data Acquisition Software: For instrument control and data analysis.
Reagents and Materials
-
Solvents: HPLC-grade methanol, dichloromethane, acetonitrile, and isopropanol.[2][7][8]
-
Chemicals: Zinc chloride, sodium acetate, acetic acid.[7][8]
-
Zinc Dust: Fine powder, -200 mesh or similar.[7]
-
This compound Standard: High purity standard for calibration.
-
Internal Standard (IS): A suitable non-endogenous compound like a proprietary vitamin K derivative or Menaquinone-6 (MK-6) can be used to compensate for extraction losses.[1]
-
HPLC Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size).[7]
-
Solid-Phase Extraction (SPE) Cartridges: C18 or silica cartridges for sample cleanup if required.[2]
Experimental Protocol
CAUTION: this compound is sensitive to light. All sample and standard preparation steps should be performed under yellow or subdued light, and samples should be stored in amber vials to prevent photodegradation.[9]
Preparation of the Zinc Reducer Column
-
Column Body: Use a stainless steel column body (e.g., 50 mm length x 2.1 mm i.d.).[1]
-
Packing: Attach a frit to one end of the column. Dry-pack the column with zinc dust, tapping gently to ensure a homogenous and dense packing.[10]
-
Sealing: Place a second frit on the open end and secure it with the end fitting.
-
Conditioning: Before connecting to the detector, flush the packed column with the mobile phase for at least 30 minutes to remove fines and stabilize the packing. The zinc packing may need to be replaced daily or after approximately 12 hours of runtime to maintain optimal reductive activity.[10]
Mobile Phase Preparation
A common mobile phase composition is a mixture of methanol and dichloromethane (e.g., 90:10 v/v).[7] To facilitate the reduction, a solution containing zinc chloride, acetic acid, and sodium acetate is added.
-
Example Mobile Phase: To 1 liter of 90:10 (v/v) methanol:dichloromethane, add 5 mL of an aqueous solution containing 2 M zinc chloride, 1 M acetic acid, and 1 M sodium acetate.[7]
-
Filter and degas the mobile phase thoroughly before use.
Chromatographic Conditions
The following table outlines typical starting conditions. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 90:10 Methanol:Dichloromethane with zinc/acetate buffer[7] |
| Flow Rate | 1.0 - 1.2 mL/min[7][10] |
| Column Temperature | 22 - 30 °C[1][10] |
| Injection Volume | 20 - 100 µL[10] |
| Fluorescence Detector | Excitation: 244-246 nm[1][8] |
| Emission: 430 nm[1][8] (or 418 nm[7]) |
Standard and Sample Preparation
-
Stock Standard: Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol or ethanol).
-
Working Standards: Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 0.1 to 10 ng/mL).
-
Sample Extraction: The extraction procedure is matrix-dependent.
-
Reconstitution: After extraction, evaporate the solvent under nitrogen and reconstitute the residue in the mobile phase.
Analysis Workflow
-
System Equilibration: Equilibrate the entire system (pump, column, zinc reactor, detector) with the mobile phase until a stable baseline is achieved.
-
Calibration: Inject the series of working standards to generate a calibration curve based on peak area versus concentration.
-
Sample Analysis: Inject the prepared samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. Use the internal standard to correct for recovery.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#EA4335", penwidth=2];
} caption [label="Figure 2: Analytical Run Protocol", shape=plaintext, fontcolor="#202124"];
Figure 2 Caption: Step-by-step protocol for a typical analytical run.
Expected Results and Performance
This method offers excellent sensitivity and linearity.
-
Limit of Detection (LOD): Typically in the low picogram range (e.g., 8 pg on-column).[2]
-
Limit of Quantitation (LOQ): As low as 27 pg on-column.[2]
-
Linearity: The detector response is typically linear over a wide range, with correlation coefficients (r²) of >0.999.[2][11]
-
Precision: Intra- and inter-day precision are generally excellent, with coefficients of variation (CV) well below 15%.[11]
-
Recovery: Mean recovery from complex matrices like infant formula has been reported at 101.6 ± 2.85%.[2]
A representative chromatogram will show a sharp, well-resolved peak for this compound, free from major interferences from the sample matrix.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Signal | Inactive zinc reactor | Repack the reactor with fresh zinc dust. |
| Detector lamp failure | Replace the fluorescence detector lamp. | |
| Incorrect Ex/Em wavelengths | Verify and set the correct wavelengths (Ex: ~244 nm, Em: ~430 nm). | |
| High Backpressure | Blockage in zinc reactor | Replace the reactor; filter the mobile phase and samples. |
| Clogged column frit | Reverse-flush the column (if permitted by manufacturer) or replace. | |
| Poor Peak Shape | Contaminated zinc reactor | Repack the reactor. This can cause tailing, especially for internal standards like MK-6.[1] |
| Column degradation | Replace the analytical column. | |
| Baseline Drift | Incomplete system equilibration | Allow more time for the baseline to stabilize. |
| Mobile phase contamination | Prepare fresh mobile phase. |
Conclusion
The HPLC method with post-column zinc reduction and fluorescence detection is a validated, highly sensitive, and specific technique for the determination of this compound.[1] Its robustness makes it suitable for routine analysis in clinical and quality control laboratories. By converting the non-fluorescent this compound to its intensely fluorescent hydroquinone form, this method overcomes the limitations of less sensitive detection techniques, enabling accurate quantification at trace levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of vitamin K1 in medical foods by liquid chromatography with postcolumn reduction and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound and menaquinones in animal products with fluorescence detection after postcolumn reduction with metallic zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical reduction system for the detection of this compound (vitamin K1) and menaquinones (vitamin K2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 7. datapdf.com [datapdf.com]
- 8. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eaglebio.com [eaglebio.com]
- 11. Determination of this compound (vitamin K1) in plasma and serum by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thin-Layer Chromatography for the Identification of Phylloquinone (Vitamin K1)
Abstract
This comprehensive guide details the application of thin-layer chromatography (TLC) for the robust identification and semi-quantitative analysis of phylloquinone (Vitamin K1). Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the principles of TLC, followed by detailed, field-proven protocols for sample preparation, chromatographic development, and visualization. The methodologies presented are structured to ensure scientific integrity, offering a self-validating system for reliable this compound identification in diverse matrices such as pharmaceuticals and biological samples.
Introduction: The Significance of this compound and the Role of TLC
This compound, or Vitamin K1, is a fat-soluble vitamin essential for several physiological processes, most notably the synthesis of blood coagulation factors in the liver.[1] It is a 2-methyl-1,4-naphthoquinone with a phytyl side-chain at the third position.[2] Accurate identification and quantification of this compound are critical in pharmaceutical quality control, nutritional analysis, and clinical diagnostics.
Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective method for the analysis of this compound.[3] Its advantages include the ability to analyze multiple samples simultaneously, high matrix tolerance, and the requirement for minimal sample cleanup in certain applications. This makes TLC an ideal technique for screening purposes and for laboratories where high-end instrumentation like HPLC may not be readily available. While HPLC and LC-MS/MS offer higher sensitivity and are the preferred methods for quantitative analysis, TLC remains a valuable tool for initial identification and purity assessment.[1][4]
Principle of Thin-Layer Chromatography
TLC is a form of planar chromatography where a stationary phase, typically a thin layer of adsorbent material like silica gel, is coated onto a flat, inert carrier plate.[5][3] The sample, dissolved in a suitable solvent, is applied as a small spot or band onto the stationary phase. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). By capillary action, the mobile phase moves up the plate, and as it passes over the sample spot, the components of the sample partition between the stationary and mobile phases.[5][3]
Separation is achieved based on the differential affinity of the components for the stationary and mobile phases. Compounds with a higher affinity for the stationary phase will move up the plate more slowly, while those with a higher affinity for the mobile phase will travel further. This differential migration results in the separation of the mixture's components. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.[5][6]
Experimental Protocols
Materials and Reagents
-
TLC Plates: Reversed-phase (RP-18 F254s or RP-8 F254s) or normal-phase silica gel 60 F254 plates. The choice depends on the specific application and desired separation characteristics.[7][8]
-
Solvents: HPLC-grade methanol, ethanol, isopropanol, chloroform, cyclohexane, petroleum ether, and diethyl ether.[7][9]
-
This compound Standard: A certified reference standard of this compound (Vitamin K1).
-
Sample Preparation Reagents: Anhydrous sodium sulfate, Florisil, and appropriate extraction solvents based on the sample matrix.[7]
-
Developing Chamber: A glass tank with a tight-fitting lid.
-
Sample Application: Micropipettes or capillary tubes.
-
Visualization: UV lamp (254 nm and 366 nm), and optionally, a densitometer for quantitative analysis.[10]
Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances. The following are generalized protocols that may need optimization based on the specific sample.
Protocol 1: Extraction from Pharmaceutical Preparations (e.g., Tablets, Capsules)
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Transfer a known amount of the powder, equivalent to a single dose, to a volumetric flask.
-
Add a suitable solvent (e.g., ethanol or a mixture of chloroform and methanol) and sonicate for 15-20 minutes to ensure complete dissolution of this compound.
-
Dilute to volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients. The filtrate is now ready for TLC application.
Protocol 2: Extraction from Biological Matrices (e.g., Liver Tissue)
This protocol is adapted from methodologies involving sample cleanup.[7]
-
Homogenize a known weight of the tissue sample.
-
Perform a liquid-liquid extraction using a suitable solvent system, such as chloroform/methanol.
-
For further cleanup, column chromatography using an adsorbent like Florisil can be employed.[7]
-
Prepare a column with deactivated Florisil topped with anhydrous sodium sulfate.
-
Apply the sample extract to the column.
-
Elute with a sequence of solvents of increasing polarity. This compound is typically eluted with a mixture of diethyl ether and petroleum ether.[7]
-
-
Concentrate the this compound-containing fraction to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., HPLC-grade methanol) for spotting on the TLC plate.
Chromatographic Development
TLC Plate Preparation:
-
Handle TLC plates carefully by the edges to avoid contaminating the adsorbent layer.
-
If necessary, pre-wash the plates with methanol and allow them to dry completely to remove any impurities.[8]
-
Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.[5][6]
Sample Application:
-
Using a micropipette or capillary tube, apply a small, concentrated spot of the sample extract and the this compound standard solution onto the origin.[5]
-
Ensure the spots are small and uniform in size to achieve better separation.
-
Allow the solvent to evaporate completely from the spots before developing the plate.
Mobile Phase Selection and Development:
The choice of the mobile phase is critical for achieving good separation. The polarity of the mobile phase should be optimized to obtain an Rf value for this compound ideally between 0.3 and 0.7.
| Stationary Phase | Mobile Phase Composition (v/v) | Application Notes | Reference |
| Reversed-Phase (RP-18 or RP-8) | Methanol | A simple and effective mobile phase for the separation of this compound on reversed-phase plates.[8] | [8] |
| Reversed-Phase | Methylene chloride:Methanol (70:30) | Chosen for direct detection and indication of Vitamin K.[7][10] | [7][10] |
| Normal-Phase (Silica Gel) | Chloroform:Cyclohexane (55:45) | A validated HPTLC method for the simultaneous analysis of several fat-soluble vitamins, including this compound.[9] | [9] |
| Reversed-Phase (RP-18) | Methanol:Ethanol:Isopropanol (15:1:4) | Suitable for the simultaneous determination of various forms of Vitamin K and Vitamin D3.[2] | [2] |
Development Procedure:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper saturated with the mobile phase inside the chamber to ensure a saturated atmosphere, which improves the reproducibility of the separation.[5]
-
Carefully place the spotted TLC plate into the chamber, ensuring that the sample spots are above the level of the mobile phase.
-
Seal the chamber and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Visualization and Identification
This compound can be visualized on TLC plates using UV light.
-
UV Visualization: Place the dried TLC plate under a UV lamp. This compound will appear as a dark spot against a fluorescent background on plates containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[10][11] Under long-wave UV light (366 nm), this compound may fluoresce.[10] The spots corresponding to the sample can be identified by comparing their Rf values and appearance to that of the this compound standard run on the same plate.
Calculation of Rf Value:
The Rf value is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value of the spot in the sample chromatogram should match the Rf value of the this compound standard.
Data Analysis and Interpretation
A key aspect of ensuring the trustworthiness of the results is the validation of the TLC method. According to the International Conference on Harmonisation (ICH) guidelines, validation should include parameters such as specificity, linearity, sensitivity, precision, and accuracy.[9][12]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is confirmed by comparing the Rf value and the spot appearance of the analyte in the sample with that of the standard.
-
Linearity: For semi-quantitative analysis using densitometry, a calibration curve is constructed by plotting the peak area against the concentration of the standard. A linear relationship should be observed within a specific concentration range.
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) determine the lowest amount of analyte that can be reliably detected and quantified. For this compound, HPTLC methods have reported LODs as low as 0.86 ng/band and LOQs of 2.61 ng/band.[9]
-
Precision: Assessed by performing repeated analyses of the same sample. The results should be in close agreement, typically expressed as the relative standard deviation (%RSD).
-
Accuracy: Determined by recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated.
Workflow and Logic Diagrams
Workflow for TLC Identification of this compound
Caption: A flowchart illustrating the key steps in the TLC analysis of this compound.
Logical Relationship for this compound Identification
Caption: A diagram showing the logical flow for confirming the presence of this compound.
Conclusion
Thin-layer chromatography is a powerful and accessible analytical tool for the identification of this compound. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and scientists can confidently apply this technique for qualitative and semi-quantitative analysis. The adaptability of TLC to various sample matrices, combined with its speed and cost-effectiveness, ensures its continued relevance in pharmaceutical and scientific research. For regulatory purposes and precise quantification, coupling TLC with densitometry or confirming results with a more sensitive technique like HPLC is recommended.
References
- 1. This compound | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. LC–MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: A Robust LC-MS/MS Method for the Simultaneous Quantification of Phylloquinone and Menaquinones in Human Plasma
Abstract
This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of phylloquinone (Vitamin K1) and key menaquinones (MK-4 and MK-7) in human plasma.[1][2] Given the distinct biological roles of these vitamin K vitamers in coagulation, bone metabolism, and cardiovascular health, a reliable analytical method is crucial for nutritional assessment and clinical research.[1] This protocol details a streamlined sample preparation procedure involving protein precipitation and solid-phase extraction, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated for its accuracy, precision, and linearity, making it suitable for high-throughput analysis in research and drug development settings.
Introduction: The Importance of Differentiating Vitamin K Vitamers
Vitamin K is a family of fat-soluble vitamins essential for human health. The two primary natural forms are this compound (K1), which is abundant in green leafy vegetables, and menaquinones (K2), a series of vitamers with varying side-chain lengths, primarily found in fermented foods and animal products.[1][3] Among the menaquinones, menaquinone-4 (MK-4) and menaquinone-7 (MK-7) are of significant biological interest.[1] While vitamin K1 is primarily involved in hepatic coagulation factor synthesis, emerging evidence suggests that menaquinones, particularly MK-7, play a more prominent role in extra-hepatic functions such as bone mineralization and the inhibition of vascular calcification.[3]
The lipophilic nature and low endogenous concentrations of these vitamers present analytical challenges.[1][4] Traditional methods like HPLC with fluorescence or UV detection often lack the required sensitivity and specificity, and are prone to interference from lipids, necessitating extensive sample cleanup.[3][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for vitamin K analysis, offering superior sensitivity, specificity, and the ability to multiplex the analysis of multiple vitamers in a single run.[3][5][6] This application note provides a comprehensive protocol for the simultaneous quantification of this compound, MK-4, and MK-7 in human plasma, addressing the critical need for accurate and reliable measurement in clinical and research settings.
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, ensuring reliable quantification of vitamin K vitamers from plasma samples. The process begins with sample preparation to isolate the analytes from the complex plasma matrix, followed by chromatographic separation and highly selective detection by tandem mass spectrometry.
Figure 1: Overall experimental workflow for the simultaneous analysis of this compound and menaquinones.
Detailed Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, water, and isopropanol.
-
Reagents: Formic acid, ammonium formate.
-
Standards: this compound (PK), Menaquinone-4 (MK-4), Menaquinone-7 (MK-7), and their respective deuterated internal standards (d7-PK, d7-MK-4, d7-MK-7).
-
Plasma: Human plasma with K2-EDTA as anticoagulant.
-
SPE Cartridges: ISOLUTE PLD+ (or equivalent phospholipid removal plates/cartridges).
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, MK-4, MK-7, and their deuterated internal standards in ethanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in methanol to create a calibration curve ranging from 0.10 to 10 ng/mL.[4]
-
Internal Standard Spiking Solution: Prepare a mixed internal standard spiking solution containing d7-PK, d7-MK-4, and d7-MK-7 at a concentration of 100 ng/mL in methanol.[4]
Sample Preparation Protocol
This protocol is optimized for the extraction of lipophilic vitamin K vitamers from plasma while minimizing matrix effects, particularly from phospholipids.[4]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample, calibrator, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard spiking solution to each tube.
-
Protein Precipitation: Add 1.5 mL of acetonitrile to each tube. Vortex vigorously for 20 seconds at 3000 rpm.[4]
-
Centrifugation: Centrifuge the samples at 4300 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Solid-Phase Extraction (SPE): Load the supernatant onto a phospholipid removal SPE plate (e.g., ISOLUTE PLD+). Apply a vacuum to collect the eluate.[4] This step is critical for removing phospholipids that can cause significant ion suppression in the mass spectrometer.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.[4]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 15:85 water:methanol. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Instrumentation and Conditions
The following conditions have been optimized for the rapid and efficient separation and detection of this compound, MK-4, and MK-7.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| UPLC System | ACQUITY UPLC or equivalent |
| Analytical Column | Raptor Biphenyl, 2.7 µm, 50 mm x 2.1 mm[4] |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate[4] |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50 °C[6] |
| Injection Volume | 5 µL[4] |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode[6] |
| Nebulizer Current | 3 µA[6] |
| Probe Temperature | 400 °C[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 80 | 20 |
| 1.00 | 80 | 20 |
| 5.00 | 0 | 100 |
| 12.00 | 0 | 100 |
| 12.10 | 80 | 20 |
| 14.00 | 80 | 20 |
Table 3: MRM Transitions for Vitamin K Vitamers and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (PK) | 451.4 | 187.1 | 25 |
| d7-Phylloquinone | 458.4 | 194.1 | 25 |
| Menaquinone-4 (MK-4) | 445.3 | 187.1 | 25 |
| d7-Menaquinone-4 | 452.3 | 194.1 | 25 |
| Menaquinone-7 (MK-7) | 649.5 | 187.1 | 35 |
| d7-Menaquinone-7 | 656.5 | 194.1 | 35 |
Method Validation and Performance
The described method demonstrates excellent performance for the quantification of vitamin K vitamers in human plasma.
-
Linearity: The method is linear over a concentration range of 0.10-10 ng/mL for all analytes, with a correlation coefficient (r²) of >0.99.[4]
-
Accuracy and Precision: Inter- and intra-day precision are typically within 15% RSD, with accuracy ranging from 85% to 115% of the nominal concentration.[3][4]
-
Lower Limits of Quantification (LLOQ): The LLOQs for this compound and MK-4 are approximately 0.14 nmol/L, while for MK-7 it is around 4.40 nmol/L.[2][6]
-
Recovery: The extraction recovery is consistently greater than 92% for all analytes.[2][6]
Conclusion
This application note provides a detailed, validated, and robust LC-MS/MS method for the simultaneous quantification of this compound, menaquinone-4, and menaquinone-7 in human plasma. The streamlined sample preparation protocol, combined with a rapid and selective LC-MS/MS analysis, makes this method well-suited for high-throughput applications in clinical research and nutritional studies. The high sensitivity and specificity of this method will enable researchers to further investigate the distinct physiological roles of different vitamin K vitamers in human health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of plasma vitamin K1 (this compound) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [discover.restek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bevital.no [bevital.no]
Application Notes and Protocols for In Vitro Measurement of γ-Carboxylase Activity Using Phylloquinone
Introduction: The Critical Role of γ-Carboxylation
Vitamin K-dependent γ-glutamyl carboxylase (GGCX) is an integral membrane enzyme primarily located in the endoplasmic reticulum.[1][2][3][4] It catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) on a range of vitamin K-dependent proteins (VKDPs).[1][3] This modification is fundamental for the biological activity of these proteins, which play crucial roles in blood coagulation, bone metabolism, and the prevention of vascular calcification.[3][5][6] The γ-carboxylation reaction is a complex process that utilizes reduced vitamin K (vitamin K hydroquinone), molecular oxygen, and carbon dioxide as co-substrates.[1][6] During this reaction, the reduced vitamin K is oxidized to vitamin K epoxide.[1][3][4][6] The vitamin K epoxide is then recycled back to its reduced form by the vitamin K epoxide reductase (VKOR), completing the vitamin K cycle.[1][6]
Phylloquinone (vitamin K1) is a key dietary form of vitamin K that serves as a cofactor for GGCX.[1] Understanding the activity of GGCX and its interaction with this compound is paramount for researchers in hematology, bone biology, and cardiovascular health, as well as for professionals in drug development targeting the vitamin K cycle. Dysfunctional γ-carboxylation, often due to genetic mutations in GGCX or dietary vitamin K deficiency, can lead to serious pathologies, including bleeding disorders.[1][4][7]
This guide provides a detailed overview and step-by-step protocols for robust in vitro assays to measure GGCX activity with this compound. The methodologies described herein are designed to provide accurate and reproducible results for the characterization of enzyme kinetics, screening of potential inhibitors or activators, and investigating the impact of mutations on carboxylase function.
The Biochemical Principle of the Assay
The in vitro γ-carboxylase activity assay quantifies the incorporation of a labeled carboxyl group onto a specific substrate. The most common and direct method involves the use of a radiolabeled bicarbonate, H¹⁴CO₃⁻, which serves as the source of the carboxyl group.[8] The assay measures the amount of ¹⁴C incorporated into a synthetic peptide substrate that mimics the recognition sequence of native VKDPs. A widely used pentapeptide substrate is FLEEL (Phe-Leu-Glu-Glu-Leu), which corresponds to residues 5-9 of bovine prothrombin.[3]
The reaction is initiated by the addition of reduced this compound, which is the active form of the vitamin K cofactor. The GGCX enzyme, typically sourced from microsomal preparations or as a purified recombinant protein, catalyzes the carboxylation of the glutamate residues within the peptide substrate. The reaction is then stopped, and the amount of radioactivity incorporated into the peptide is quantified, providing a direct measure of GGCX activity.
Alternatively, non-radioactive methods have been developed, such as those utilizing fluorescently labeled peptide substrates.[3][8] In these assays, the carboxylated and uncarboxylated forms of the peptide are separated by high-performance liquid chromatography (HPLC) and quantified by fluorescence detection.[3][8]
Visualizing the γ-Carboxylation Pathway and Assay Workflow
To better understand the biochemical process and the experimental steps, the following diagrams illustrate the γ-carboxylation pathway and the general workflow of the in vitro assay.
References
- 1. mdpi.com [mdpi.com]
- 2. The Vitamin K-dependent Carboxylase Generates γ-Carboxylated Glutamates by Using CO2 to Facilitate Glutamate Deprotonation in a Concerted Mechanism That Drives Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin K-dependent gamma-glutamylcarboxylation: an ancient posttranslational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A fluorescent method to determine vitamin K-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"challenges in measuring circulating phylloquinone concentrations"
Welcome to the technical support guide for the measurement of circulating phylloquinone (Vitamin K1). This resource is designed for researchers, clinical scientists, and drug development professionals who are navigating the complexities of quantifying this essential, yet challenging, fat-soluble vitamin. Accurate measurement is critical for assessing nutritional status, diagnosing deficiencies, and supporting pharmacokinetic studies, but is fraught with potential pitfalls from sample collection to data interpretation.
This guide deviates from a rigid template to provide a dynamic, problem-oriented resource in a question-and-answer format. We will explore the causality behind experimental choices, offering field-proven insights to help you build self-validating, robust protocols.
Section 1: Pre-Analytical Challenges - The Foundation of Accurate Measurement
The majority of errors in laboratory testing, estimated at 32-75%, occur in the pre-analytical phase.[1][2] For a labile, lipophilic compound like this compound, this stage is exceptionally critical.
FAQ: What is the single most critical factor to control before sample collection?
Answer: Recent dietary intake. Circulating this compound has a short half-life (around 1.5-2.0 hours) and its concentration in plasma directly reflects recent dietary consumption.[3][4] A blood sample taken hours after a meal rich in leafy greens will have a transiently high this compound level, which may not represent the individual's long-term status.
Expert Recommendation: For baseline measurements, it is imperative to collect samples after an overnight fast. This minimizes the confounding variable of recent meals and provides a more stable physiological measurement.[1] While a single measurement is often considered adequate for assessing long-term exposure in healthy older adults, standardizing collection conditions is key.[5]
Troubleshooting Guide: Sample Collection & Handling
Issue: My this compound concentrations are unexpectedly low or undetectable.
This common issue often points to degradation during collection or storage. This compound is extremely sensitive to light and temperature.
Causality & Protocol:
-
Photosensitivity: this compound contains a naphthoquinone ring that is susceptible to photodegradation.[6] Exposure to UV light, including ambient laboratory light, can rapidly cleave the molecule, leading to artificially low readings.
-
Protocol: Use amber-colored collection tubes (e.g., amber top Vacutainer). If unavailable, immediately wrap standard tubes (e.g., lavender top for EDTA plasma) in aluminum foil after collection. All subsequent processing steps, including centrifugation and aliquoting, should be performed under dim or yellow light.[7]
-
-
Thermal Stability: While stable in the freezer, this compound degrades at warmer temperatures.
-
Protocol: Process samples as quickly as possible. Centrifuge in a refrigerated centrifuge (4°C) to separate plasma or serum. Immediately transfer the plasma/serum to cryovials (amber, if possible) and freeze.
-
Storage: Long-term stability is excellent at -80°C. Storage at -20°C is also acceptable for several months.[3] Avoid storage at 2-8°C, as significant degradation (over 16%) can occur within a week.[3] Repeated freeze-thaw cycles must be avoided.[7]
-
Table 1: this compound Stability in Human Serum
| Storage Condition | Duration | Mean Decrease | Recommendation |
|---|---|---|---|
| Refrigerator (2–8 °C) | 7 Days | 16.8% | Not Recommended |
| Freezer (-20 °C) | 3 Months | < 1% | Acceptable |
| Cooled Autosampler | 168 Hours | < 12% | Acceptable during run |
Data synthesized from Klapkova et al. (2019).[3]
FAQ: Does it matter if I use plasma or serum?
Answer: Both plasma and serum are acceptable matrices for this compound measurement, and external quality assurance programs use both.[8] The key is consistency. If using plasma, EDTA is the preferred anticoagulant. Do not switch between sample types within a single study, as minor matrix differences could introduce variability.
Section 2: Analytical Methods - Choosing the Right Tool
The choice of analytical methodology is a balance of sensitivity, specificity, throughput, and cost. For this compound, which circulates at very low nanomolar concentrations, this choice is paramount.
FAQ: Which analytical method is the gold standard for this compound?
Answer: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and post-column reduction has long been the gold standard.[7][8][9] More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as an equally robust, and often more specific, alternative.[3][10]
Commercially available Enzyme-Linked Immunosorbent Assays (ELISAs) are not recommended at this time. Studies have shown a profound lack of consensus between ELISA results and those from validated HPLC methods, with ELISAs failing to detect significant changes during depletion and supplementation studies.[8][11]
Table 2: Comparison of Analytical Methods for Circulating this compound
| Feature | HPLC with Fluorescence Detection | LC-MS/MS | ELISA |
|---|---|---|---|
| Principle | Chromatographic separation, post-column chemical reduction, and fluorescence detection. | Chromatographic separation followed by mass-based detection of parent/daughter ion transitions. | Antibody-based colorimetric detection. |
| Sensitivity | High (fmol range).[7][9] | Very High (can be more sensitive than HPLC).[3][10] | Varies, but often insufficient. |
| Specificity | Good, but can be prone to interfering peaks from co-eluting lipids.[10] | Excellent, highly specific due to mass filtering. | Poor; high cross-reactivity and matrix effects reported.[8][11] |
| Validation | Well-validated; used in major quality assurance programs (KEQAS).[8][12] | Increasingly validated and used in clinical labs.[3][10] | Lacks rigorous validation against gold-standard methods.[8][11] |
| Expertise | Requires significant expertise in chromatography. | Requires specialized expertise and instrumentation. | Seemingly simple, but prone to error. |
| Recommendation | Gold Standard | Excellent Alternative/Future Standard | Not Recommended for Research/Clinical Use |
Troubleshooting Guide: Sample Preparation & Analysis
Issue: My chromatogram is noisy and has many interfering peaks.
Causality: Plasma and serum are complex matrices rich in lipids that can interfere with this compound detection.[9][13] A robust sample cleanup is not optional; it is essential for achieving a clean chromatogram and accurate quantification.
Workflow: Sample Preparation for this compound Analysis
Caption: Fig 1. General workflow for sample preparation.
Expert Recommendation: Solid-Phase Extraction (SPE) A silica-based SPE step is highly effective at purifying the sample after an initial protein precipitation and liquid-liquid extraction.[8] This removes the bulk of triglycerides and cholesterol that can interfere with the assay. For a detailed, step-by-step protocol, please see the Appendix.
Section 3: Data Interpretation & Quality Control
Obtaining a number is only half the battle. Understanding what it means in a biological and clinical context is the ultimate goal.
FAQ: My this compound results don't correlate well with dietary intake data. Is my assay wrong?
Answer: Not necessarily. This is a common and expected finding. The correlation between dietary this compound intake and plasma concentrations is often weak to moderate (reported Pearson's r coefficients are often around 0.2).[14][15]
Key Biological Factors:
-
Lipid Transport: As a fat-soluble vitamin, this compound is absorbed with dietary fat and transported in the circulation primarily by triglyceride-rich lipoproteins (chylomicrons and VLDLs).[16][17] Therefore, an individual's plasma triglyceride level is a major determinant of their circulating this compound concentration.[16][18] Some researchers advocate for adjusting this compound concentrations for triglyceride levels (e.g., nmol this compound / mmol triglyceride) to get a clearer picture of vitamin K status independent of lipidemia.
-
Bioavailability: The food matrix has a dramatic impact on absorption. This compound is tightly bound to chloroplasts in leafy green vegetables, and its bioavailability is estimated to be as low as 10% from raw spinach compared to supplements or this compound in oil.[19] Consuming vegetables with a source of fat significantly improves absorption.[14]
-
Genetics & Other Factors: Genetic variations, such as those in the APOA1/C3/A4/A5 gene cluster that influences triglycerides, can also impact circulating this compound levels.[16][20]
Workflow: From Raw Data to Meaningful Interpretation
Caption: Fig 2. Logical flow for data validation.
FAQ: What is a "normal" range for circulating this compound?
Answer: There is no universally agreed-upon "normal" range, and values can vary significantly based on population, diet, and genetics.[15] However, concentrations below 0.15 µg/L (~0.33 nmol/L) are often considered indicative of deficiency and increased risk for bleeding disorders.[21] Some evidence suggests that concentrations ≥1.0 nmol/L may be associated with better outcomes for chronic diseases.[15]
Table 3: Examples of Reported Circulating this compound Concentrations in Healthy Adults
| Population | N | Mean / Median (nmol/L) | Range (nmol/L) | Source |
|---|---|---|---|---|
| Healthy US Blood Donors | 95 | Mean: 2.88 (1.3 ng/mL) | - | Sadowski et al. (1986)[22] |
| Healthy US Adults (MESA study) | 523 | Geometric Mean: 1.1-2.2 (varies by ethnicity) | Detectable range | Shea et al. (2014)[15] |
| Healthy Central European | 191 | Median: 0.44 (0.20 ng/mL) | 0.07 - 4.86 | Klapkova et al. (2019)[3] |
| Beijing, China Adults (Elderly) | - | - | 0.167 - 1.446 ng/mL (RI) | Zhang et al. (2025)[23] |
(Note: Conversion: 1 nmol/L ≈ 0.4506 ng/mL)
Troubleshooting Guide: Inter-Laboratory Variability
Issue: Our lab's results for shared samples are different from a collaborator's lab.
Causality: Significant inter-laboratory variability is a known challenge in this compound measurement, with mean coefficients of variation (CV) around 30%.[12] This stems from differences in calibration standards, extraction efficiency, chromatographic conditions, and integration parameters.
Expert Recommendation: External Quality Assurance To ensure the accuracy and comparability of your results, participation in an external quality assurance scheme (EQAS) is essential. The Vitamin K External Quality Assurance Scheme (KEQAS) is the premier program for this analyte.[12] KEQAS distributes serum samples to participating laboratories several times a year, allowing you to compare your results against a consensus mean from labs worldwide.[8][12] This is the single most effective way to validate the accuracy of your entire analytical system.
Appendix: Detailed Protocol
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a synthesized example based on methods described in the literature and should be optimized in your laboratory.[8]
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add 20 µL of internal standard (e.g., K1(25) or Vitamin K1-d7).
-
Add 1 mL of ethanol and vortex for 30 seconds to precipitate proteins.
-
Add 2 mL of hexane, vortex vigorously for 3 minutes.
-
Centrifuge at 1500 x g for 5 minutes at 4°C.
-
-
SPE Column Preparation:
-
Condition a 500 mg silica SPE column by washing with 5 mL of hexane. Do not allow the column to go dry.
-
-
Extraction & Purification:
-
Carefully transfer the upper hexane layer from the sample tube to the conditioned SPE column.
-
Wash the column with 10 mL of hexane to elute interfering lipids.
-
Elute this compound and the internal standard with 10 mL of 3.5% ethyl ether in hexane into a clean glass tube.
-
-
Final Steps:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 150 µL of the HPLC/LC-MS mobile phase. Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for injection.
-
References
- 1. selectscience.net [selectscience.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. LC–MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary reference values for vitamin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single measurement of serum this compound is an adequate indicator of long-term this compound exposure in healthy older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Lack of Consensus Between Measurements of Plasma this compound by Enzyme-Linked Immunosorbent assays and a Well-Validated High-Performance Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound (vitamin K1) in plasma and serum by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. Lack of Consensus Between Measurements of Plasma this compound by Enzyme-Linked Immunosorbent assays and a Well-Validated High-Performance Liquid Chromatographic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The external quality assurance of this compound (vitamin K(1)) analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma this compound (vitamin K1) concentration and its relationship to intake in British adults aged 19–64 years | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. Circulating this compound Concentrations of Adults in the United States Differ According to Race and Ethnicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The contribution of lipids to the inter-individual response of vitamin K biomarkers to vitamin K supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma lipoproteins as carriers of this compound (vitamin K1) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Vitamin K: food composition and dietary intakes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Laboratory assessment of vitamin K status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Serum this compound concentrations in a normal adult population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A preliminary study on the reference intervals of vitamin K in some areas of Beijing with normal physical examination population - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing phylloquinone degradation during sample storage and preparation"
<
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into preventing the degradation of phylloquinone (Vitamin K1) during sample handling, from initial storage to final preparation for analysis. Understanding the inherent instability of this compound is the first step toward generating accurate and reproducible data.
Introduction: The Challenge of this compound Instability
This compound is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Its molecular structure, featuring a naphthoquinone ring and a phytyl side chain, makes it highly susceptible to degradation. The primary culprits are:
-
Light: The naphthoquinone ring readily absorbs UV and visible light, leading to rapid photodegradation.[1][2][3][4] this compound is particularly sensitive to daylight and standard fluorescent laboratory lighting.[1]
-
Oxygen: In the presence of oxygen, especially when catalyzed by light or heat, the molecule can undergo oxidation, forming non-active compounds like this compound-2,3-epoxide.[1][5]
-
Alkaline pH: this compound is unstable under alkaline conditions (pH > 7), which can promote degradative reactions.[1][6]
-
Temperature: While moderately stable at room temperature for short periods, elevated temperatures significantly accelerate degradation.[1]
Section 1: Sample Storage Best Practices
Proper storage from the moment of collection is critical. The following FAQs address the most common questions regarding sample storage.
Q1: What are the ideal temperature and conditions for long-term storage of plasma/serum samples?
For long-term stability (months to years), samples should be stored at -80°C .[7] While -20°C is acceptable for shorter periods, -80°C provides superior protection.[1][8] A study on vitamin K in serum showed that while samples were stable in the freezer, they were not stable when stored in a refrigerator at 2-8°C for 7 days.[7]
Causality Explained: Freezing at ultra-low temperatures drastically slows down all chemical and enzymatic degradation pathways. At -80°C, molecular motion is minimized, effectively halting oxidative processes and residual enzyme activity that could persist at -20°C.
Q2: How important is it to protect samples from light during collection and storage?
It is critically important . Exposure to light is the single most destructive factor for this compound.[1] Both collection and storage containers must be light-protected.
Best Practices:
-
Collection: Use amber-colored collection tubes (e.g., amber Vacutainer® tubes).[9][10] If unavailable, immediately wrap standard tubes in aluminum foil after collection.[1]
-
Processing: Separate plasma or serum from cells within one hour of collection under subdued or yellow light.[9][11]
-
Storage: Always store aliquots in amber-colored, tightly sealed cryovials.[1][9]
Q3: Should I add any preservatives or antioxidants to my samples before freezing?
For routine plasma or serum analysis, adding antioxidants prior to storage is generally not standard practice if samples are handled quickly and protected from light. However, for tissue homogenates or complex matrices where significant oxidative stress is anticipated during preparation, the addition of an antioxidant can be beneficial.
Field Insight: If your workflow involves extended handling at temperatures above freezing, consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to the homogenization buffer. The decision should be validated to ensure the additive does not interfere with your downstream analysis.
Data Summary: Recommended Storage Conditions
| Parameter | Condition | Rationale | Supporting Evidence |
| Temperature | -80°C (Long-term) | Minimizes all chemical and enzymatic degradation. | Samples stored at -80°C for 3 months showed mean decreases of less than 1%.[7] |
| -20°C (Short-term) | Sufficient for weeks to a few months. | Recommended for frozen storage of up to 28 days.[10] | |
| Light Protection | Mandatory (Amber Tubes/Foil) | Prevents rapid photodegradation. | This compound is highly photosensitive and degrades in daylight and fluorescent light.[1][2] |
| Atmosphere | Standard Air (Tightly Sealed) | Minimizes exposure to atmospheric oxygen. | Tightly sealed containers are standard practice.[8] |
| Inert Gas (Nitrogen/Argon) | Optional; for maximum protection. | Purging with inert gas displaces oxygen, further preventing oxidation.[1] | |
| Container | Amber Polypropylene Cryovials | Prevents light exposure and ensures sample integrity at low temperatures. | Amber transport tubes are specified by major clinical laboratories.[9][10] |
Section 2: Sample Preparation & Extraction Protocols
Sample preparation is a high-risk phase for this compound degradation due to increased exposure to light, oxygen, and solvents.
Q4: My this compound recovery is consistently low. What am I doing wrong during extraction?
Low recovery is a common issue often traced back to degradation during the extraction workflow. The most likely causes are exposure to light and oxygen, and inefficient extraction from the sample matrix.
Troubleshooting Checklist:
-
Work Environment: Are you performing the extraction under yellow or red light? Standard laboratory fluorescent lights will degrade your analyte.
-
Oxygen Exposure: Are you minimizing the sample's contact with air? Evaporation steps should be performed under a gentle stream of nitrogen.[7]
-
Solvent Purity: Are you using high-purity (HPLC or MS-grade) solvents? Impurities can catalyze degradation.
-
Temperature Control: Are you keeping samples chilled during vortexing/centrifugation? Are you avoiding excessive heat during solvent evaporation (e.g., keep water bath ≤40-50°C)?[7][12]
-
pH: Is your extraction solvent slightly acidic or neutral? Avoid alkaline conditions which can degrade this compound.[1][6]
Workflow Visualization: Preventing Degradation During Extraction
The following diagram outlines a typical extraction workflow, highlighting the critical control points where protective measures must be implemented.
Caption: Critical control points in the this compound extraction workflow.
Protocol: Validated Liquid-Liquid Extraction (LLE) for Plasma/Serum
This protocol is adapted from validated methods for quantifying this compound in human serum.[7][13]
Objective: To extract this compound from a serum or plasma matrix while minimizing degradation.
Materials:
-
Amber glass tubes (15 mL)
-
HPLC-grade ethanol, n-hexane, and methanol
-
Nitrogen gas line for evaporation
-
Centrifuge
-
Vortex mixer
Procedure:
-
Preparation: Perform all steps under yellow light or in a darkened room.
-
Aliquoting: In an amber glass tube, aliquot 500 µL of serum or plasma.
-
Internal Standard: Spike the sample with 10 µL of a suitable internal standard (e.g., a stable isotope-labeled this compound like K1-d7).
-
Protein Precipitation: Add 2 mL of cold ethanol to the tube to denature and precipitate proteins. Vortex briefly (approx. 15 seconds).[7]
-
First Extraction: Add 4 mL of n-hexane. Vortex vigorously for 5 minutes.[7]
-
Phase Separation: Centrifuge the sample at ~2,000 x g for 10 minutes to separate the layers.[7]
-
Collection: Carefully transfer the upper n-hexane layer to a new clean, amber glass tube.
-
Second Extraction (Optional but Recommended): To maximize recovery, re-extract the remaining aqueous layer with another 4 mL of n-hexane. Vortex and centrifuge as before. Combine the second hexane supernatant with the first.
-
Evaporation: Evaporate the pooled hexane extracts to complete dryness under a gentle stream of nitrogen at a temperature no higher than 50°C.[7]
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of your mobile phase (e.g., methanol or isopropanol) for analysis.[1]
Section 3: Advanced Troubleshooting
This section addresses specific, complex issues that may arise during your experiments.
Q5: I see peak tailing or inconsistent results in my HPLC analysis. Could this be a degradation issue?
While poor chromatography can have many causes, inconsistent results are often a red flag for sample degradation during preparation or in the autosampler.[1]
Troubleshooting Logic Tree:
Caption: A decision tree for troubleshooting low/inconsistent this compound results.
Expert Insight on Autosampler Stability: this compound can degrade even in a cooled autosampler over extended periods. A stability test of prepared samples stored in a cooled autosampler for 168 hours (7 days) showed decreases of up to 12%.[7] For long analytical runs, consider preparing samples in smaller batches or re-analyzing a QC sample from the beginning of the run at the end to assess for degradation over time.
Q6: Can I use antioxidants during the extraction process itself?
Yes, adding antioxidants to the extraction solvent is a valid strategy, particularly for complex matrices like food or tissue where endogenous oxidative enzymes are a concern.[12][14]
Commonly Used Antioxidants:
-
Ascorbic Acid (Vitamin C): Can be added to aqueous/ethanolic extraction solvents to scavenge oxygen.[12]
-
p-Aminobenzoic Acid (PABA): Has been shown to act as a photoprotective agent, improving the photostability of this compound significantly.[2]
Implementation: A typical concentration would be 0.1% to 0.5% (w/v) of the antioxidant in the initial extraction solvent (e.g., 80% Ethanol containing 0.1% Ascorbic Acid).[12] Always run a blank with the antioxidant to ensure it does not interfere with your chromatographic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Protect from light: photodegradation and protein biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LC–MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Vitamin K1, Serum | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 11. wardelab.com [wardelab.com]
- 12. benchchem.com [benchchem.com]
- 13. Lack of Consensus Between Measurements of Plasma this compound by Enzyme-Linked Immunosorbent assays and a Well-Validated High-Performance Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. welchlab.com [welchlab.com]
Technical Support Center: Optimization of Extraction Solvents for Phylloquinone from Oils
Welcome to the technical support center for the analysis of phylloquinone (Vitamin K1). This guide is designed for researchers, scientists, and drug development professionals who are working on the extraction and quantification of this compound from complex oil matrices. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from oils a key area of research?
This compound, or Vitamin K1, is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1] It is synthesized by plants and is abundant in green leafy vegetables and various vegetable oils.[1][2] Oils like soybean, rapeseed (canola), and olive oil are significant dietary sources.[3][4] Accurate extraction and quantification from these oil matrices are critical for nutritional analysis, food quality control, and clinical research to understand its bioavailability and metabolic role.
Q2: What are the ideal properties of an extraction solvent for this compound?
This compound is a nonpolar, lipophilic molecule.[5] Therefore, the ideal solvent should be nonpolar to effectively solubilize the this compound and separate it from the triglyceride-rich oil matrix. Key properties include:
-
High affinity for this compound: To ensure efficient extraction.
-
Immiscibility with the oil matrix (if using liquid-liquid extraction): Though less common for oils, this is a general principle.
-
Volatility: To allow for easy removal post-extraction without degrading the analyte.
-
Compatibility with downstream analysis: The solvent should not interfere with HPLC or LC-MS/MS analysis.
-
Safety and low toxicity: Green solvents like ethanol are increasingly preferred over hazardous options like hexane.[6]
Commonly used solvents for the initial extraction step include hexane, 2-propanol/hexane mixtures, and ethanol.[4][7][8]
Q3: What is the purpose of a cleanup step like Solid-Phase Extraction (SPE) and is it always necessary?
Yes, a cleanup step is almost always necessary when working with oil samples. Crude oil extracts contain a multitude of interfering compounds (triglycerides, free fatty acids, pigments) that can co-elute with this compound, causing poor chromatographic resolution, ion suppression in mass spectrometry, and contamination of the analytical column.[9]
Solid-Phase Extraction (SPE) is a powerful technique used to "clean up" the sample by removing these interferences.[9] The crude extract is passed through an SPE cartridge containing a solid sorbent (like silica). The interferences are either retained on the sorbent while this compound passes through, or vice-versa. This results in a cleaner, more concentrated sample for analysis.[9]
Q4: What are the main methods for extracting this compound from oils, and what are their pros and cons?
The primary methods include direct solvent extraction, saponification, and enzymatic hydrolysis.
-
Direct Solvent Extraction: This is the most common approach for oils.[10] It involves directly extracting the this compound using an organic solvent like hexane.[4] This method is straightforward but requires an effective subsequent cleanup step (usually SPE) to remove the large amount of co-extracted lipids.[4][7]
-
Saponification: This method uses a strong alkali to hydrolyze the triglycerides into glycerol and fatty acid salts (soap). While this effectively removes the bulk of the oil matrix, this compound is sensitive to alkaline conditions and can be easily degraded, leading to inaccurate results.[5]
-
Enzymatic Hydrolysis: This technique uses lipases to break down triglycerides.[11] It is a milder alternative to saponification but can be complex, time-consuming, and may result in low recovery rates.[5]
For most oil analyses, direct solvent extraction followed by SPE cleanup offers the best balance of recovery, simplicity, and preservation of the analyte.
Troubleshooting Guides
Problem 1: Low or No Recovery of this compound
Probable Causes:
-
Inefficient Initial Extraction: The chosen solvent or extraction conditions (time, temperature, agitation) may not be optimal for your specific oil matrix. High viscosity in some oils can hinder solvent penetration.[12]
-
Analyte Loss During SPE Cleanup: The this compound may be eluting prematurely during the wash step or being irreversibly retained on the SPE cartridge. This can happen if the wash solvent is too strong or the elution solvent is too weak.
-
This compound Degradation: Vitamin K1 is sensitive to light and alkali.[4][5] Improper sample handling, storage, or the use of harsh reagents (like in saponification) can lead to degradation.
-
Inefficient Elution from SPE Cartridge: The volume or composition of the elution solvent may be insufficient to completely recover the this compound from the sorbent.
Solutions & Recommendations:
-
Optimize the Initial Extraction:
-
Review Your Solvent: For direct extraction, hexane is a standard choice.[4] Consider a hexane/2-propanol mixture for better initial disruption of the matrix.[7]
-
Incorporate Mechanical Assistance: Use vigorous shaking, vortexing, or sonication to ensure thorough mixing of the oil and solvent. Ultrasound-assisted extraction (UAE) can significantly improve efficiency by enhancing solvent penetration.[5]
-
Adjust Solvent-to-Sample Ratio: A low ratio may not be sufficient to fully extract the analyte. Studies have optimized this ratio up to 70:1 (mL/g) for certain applications.[5][13]
-
-
Validate Your SPE Method:
-
Check Solvent Polarity: For a normal-phase silica cartridge, ensure your wash solvent (e.g., hexane) is nonpolar enough to remove lipids without eluting the slightly more polar this compound. Your elution solvent (e.g., hexane:diethyl ether 97:3 v/v) must be polar enough to displace the this compound.[4]
-
Test Fractions: Collect the flow-through from the sample loading, wash, and elution steps separately. Analyze each fraction to determine where the analyte is being lost.
-
Ensure Proper Cartridge Conditioning: Always condition the SPE cartridge as per the manufacturer's instructions. For silica cartridges, this typically involves washing with hexane.[14]
-
-
Prevent Analyte Degradation:
-
Use Amber Glassware: Protect samples from light at all stages of the process.
-
Avoid High Temperatures: Evaporate solvents under a stream of nitrogen at a gentle temperature (e.g., <40°C).
-
Avoid Alkaline Conditions: If you must use saponification, ensure conditions are as mild and brief as possible, though direct extraction is strongly recommended.[5]
-
Problem 2: Poor Reproducibility and High Variability in Results
Probable Causes:
-
Inconsistent Sample Homogenization: Oils can be non-homogenous, especially if they contain suspended particles.
-
Variable SPE Performance: Inconsistent packing between SPE cartridges or improper technique (e.g., allowing the cartridge to dry out mid-process) can lead to variable recoveries.
-
Inaccurate Pipetting: The high viscosity of some oils can make accurate measurement challenging.
-
Evaporation to Dryness: Evaporating the final extract completely to dryness can cause the lipophilic analyte to adhere strongly to the glass surface, making it difficult to fully reconstitute.
Solutions & Recommendations:
-
Standardize Sample Preparation:
-
Homogenize: Thoroughly mix the bulk oil sample before taking an aliquot for extraction.
-
Use an Internal Standard: Add an internal standard, such as dihydrovitamin K1, to the oil before starting the extraction.[4] This will correct for losses during the entire sample preparation process. Quantitation should be based on the peak area ratio of the analyte to the internal standard.
-
-
Refine SPE Technique:
-
Automate if Possible: Automated SPE systems improve reproducibility.
-
Maintain Consistent Flow: Use a vacuum manifold with a consistent vacuum pressure to ensure solvents pass through the cartridge at a steady rate. Do not let the sorbent bed dry out between steps unless the protocol specifies it.
-
-
Improve Measurement Accuracy:
-
Positive Displacement Pipettes: For viscous oils, use a positive displacement pipette instead of a standard air displacement pipette. Alternatively, weigh the oil directly into the extraction tube for the most accurate measurement.[4]
-
-
Control the Evaporation Step:
-
Avoid Complete Dryness: Evaporate the solvent until only a small volume remains, then add the reconstitution solvent and complete the evaporation. This "keeper" solvent helps prevent the analyte from sticking to the vial.
-
Thorough Reconstitution: After evaporation, vortex or sonicate the vial extensively after adding the reconstitution solvent (e.g., mobile phase) to ensure the analyte is fully redissolved.
-
Problem 3: Interfering Peaks During HPLC Analysis
Probable Causes:
-
Insufficient Cleanup: The SPE step may not be adequately removing co-extracted lipids or pigments that have similar retention times or spectral properties to this compound.
-
Matrix Effects in LC-MS/MS: Co-eluting, non-volatile compounds from the oil matrix can suppress the ionization of this compound in the mass spectrometer source, leading to artificially low readings.
-
Contamination: Contamination can come from solvents, glassware, or the HPLC system itself.
Solutions & Recommendations:
-
Enhance the Cleanup Protocol:
-
Add a Wash Step: Introduce an additional, slightly more polar wash step in your SPE protocol to remove more interferences. For example, after washing a silica cartridge with hexane, try a wash with hexane containing a very small percentage (e.g., 0.5%) of diethyl ether before eluting.
-
Use a Different SPE Sorbent: If silica isn't providing sufficient cleanup, consider other normal-phase sorbents like Diol or Florisil.[15][16]
-
Employ Tandem Cleanup: For extremely complex matrices, a two-step cleanup (e.g., normal-phase SPE followed by reversed-phase SPE) may be necessary.[7]
-
-
Optimize Chromatography:
-
Adjust Mobile Phase Gradient: Modify your HPLC gradient to better resolve the this compound peak from interfering peaks.
-
Use a More Selective Column: A C30 column is sometimes used for lipophilic vitamins and may offer different selectivity compared to a standard C18 column.[3]
-
Increase Detector Selectivity: The most effective solution is to use a more selective detection method. HPLC with fluorescence detection (after post-column reduction of this compound to its hydroquinone form) is far more selective than UV detection.[7][10] LC-MS/MS is even more selective and sensitive, monitoring for specific parent-daughter ion transitions.[2][5]
-
Data Presentation
Table 1: Comparison of Selected Extraction Methodologies for this compound from Oils
| Oil Type(s) | Extraction Method | Cleanup Method | Key Parameters | Typical Recovery | Analytical Finish | Reference |
| Soybean, Rapeseed, Olive, Peanut | Ultrasound-Assisted Extraction (UAE) | Silica SPE | UAE: 1:70 (g/mL) sample:liquid, 50°C, 700W, 50 min. SPE Elution: Hexane:Anhydrous Ether (97:3) | 80.9% - 119.1% | LC-MS/MS | [5][13] |
| Various Edible Oils (Soybean, Rapeseed, Olive) | Direct Solvent Extraction | Silica SPE | Extraction: Vigorous shaking with hexane. SPE Elution: Hexane:Diethyl Ether (97:3) | Not specified, but method validated | HPLC with Fluorescence | [4] |
| Soy-based Infant Formula | Matrix Solid Phase Dispersion (MSPD) | N/A (integrated) | N/A | 92.5% | HPLC with Fluorescence | [10] |
| Various Food Matrices | Direct Solvent Extraction | Silica SPE or tandem SPE (RP-C18) | Extraction: 2-propanol and hexane. | Not specified (CV 6.6-13.6%) | HPLC with Fluorescence | [7] |
Experimental Protocols
Protocol 1: Direct Hexane Extraction with Silica SPE Cleanup
This protocol is a standard, robust method adapted from common practices for edible oils.[4]
-
Sample Preparation:
-
Accurately weigh approximately 0.25-1.0 g of homogenized oil into a glass screw-cap tube.
-
Add a known amount of internal standard (e.g., dihydrovitamin K1).
-
Add 5 mL of hexane.
-
-
Extraction:
-
Cap the tube tightly and vortex/shake vigorously for 3 minutes to ensure complete extraction.
-
Centrifuge the sample if any solid material is present.
-
-
SPE Cartridge Conditioning:
-
Pass 8 mL of hexane through a 3 mL silica SPE cartridge using a vacuum manifold. Do not allow the sorbent to dry.
-
-
Sample Loading and Cleanup:
-
Load an aliquot of the hexane extract onto the conditioned SPE cartridge.
-
Wash the cartridge with an additional 8 mL of hexane to elute the bulk of the nonpolar triglycerides and hydrocarbons. Discard this fraction.
-
Scientist's Note: This wash step is critical. The purely nonpolar hexane will wash away the bulk of the oil while the slightly more polar this compound is retained on the polar silica sorbent.
-
-
Elution:
-
Elute the this compound-containing fraction from the cartridge using 8 mL of a hexane:diethyl ether (97:3, v/v) mixture. Collect this eluant.
-
Scientist's Note: The small amount of polar diethyl ether is sufficient to disrupt the interaction between this compound and the silica, allowing it to elute.
-
-
Final Preparation:
-
Evaporate the collected eluant to near dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase. Vortex thoroughly.
-
Transfer to an autosampler vial for HPLC or LC-MS/MS analysis.
-
Visualization
Workflow for this compound Extraction and Analysis
This diagram illustrates the decision-making process and workflow for extracting this compound from an oil matrix, from initial sample preparation through to final analysis.
Caption: Workflow for selecting an extraction and purification strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC–MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of this compound (vitamin K1) in soy bean oils by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization - Arabian Journal of Chemistry [arabjchem.org]
"troubleshooting poor peak resolution in phylloquinone chromatography"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for phylloquinone chromatography. This guide is designed to provide in-depth, field-proven insights into resolving common issues related to poor peak resolution. As a lipophilic molecule, this compound presents unique challenges. This document moves beyond simple checklists to explain the underlying chemical and physical principles governing your separation, empowering you to make informed, effective troubleshooting decisions.
Initial Diagnosis: A Systematic Approach
Poor peak resolution is rarely an isolated issue. Before adjusting parameters, it's crucial to diagnose the nature of the problem. A common initial step is to determine if the issue affects all peaks in the chromatogram or is specific to the this compound peak (and perhaps its isomers or related compounds).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common peak shape problems encountered during this compound analysis. Each answer provides potential causes and actionable solutions grounded in chromatographic principles.
Problem 1: Peak Tailing
Q: My this compound peak is tailing (asymmetrical with an elongated right side). What is the cause and how can I fix it?
A: Peak tailing is one of the most frequent issues in chromatography and typically points to secondary, undesirable interactions between your analyte and the stationary phase, or issues with the flow path.
-
Cause 1: Active Site Interactions (Silanol Groups)
-
Explanation: Most reversed-phase silica-based columns (like C18) have residual, un-capped silanol groups (Si-OH) on their surface. These sites are polar and can be acidic. While this compound is nonpolar, trace impurities in your sample or specific mobile phase conditions can lead to interactions with these active sites, causing a portion of the analyte molecules to be retained longer, resulting in a tail.[1][2] This is particularly problematic with older columns where the stationary phase may have degraded.
-
Solution:
-
Use a High-Quality, End-Capped Column: Modern columns with advanced end-capping are designed to minimize exposed silanols. If you are using an older column, consider replacing it.
-
Adjust Mobile Phase pH: For ionizable compounds, operating at a pH at least 2 units away from the analyte's pKa is recommended to ensure it exists in a single form. While this compound itself is not typically ionized, this principle applies to potentially interfering matrix components.
-
Flush the Column: Contamination can build up at the head of the column, creating new active sites.[1] Flushing with a strong solvent can help. (See Protocol 1).
-
-
-
Cause 2: Column Contamination or Degradation
-
Explanation: Buildup of matrix components from previous injections can foul the column, leading to distorted peak shapes.[3] A physical void or channel at the column inlet can also disrupt the sample band, causing tailing.[4][5]
-
Solution:
-
Install a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained impurities and particulates, protecting the primary column.[6]
-
Improve Sample Preparation: Ensure your sample preparation is robust. For this compound in complex matrices like serum or food, techniques like solid-phase extraction (SPE) are crucial to remove interfering lipids and proteins.[7][8][9][10]
-
Reverse Flush the Column: If permitted by the manufacturer, reversing the column flow and flushing with a strong solvent can dislodge contaminants from the inlet frit.
-
-
Problem 2: Peak Fronting
Q: My this compound peak looks like a "shark fin" (a sharp front with a rounded back). What does this mean?
A: Peak fronting is less common than tailing but is almost always indicative of column overload or a mismatch between your sample solvent and the mobile phase.[5][11]
-
Cause 1: Mass Overload
-
Explanation: The stationary phase has a finite capacity to interact with the analyte. When you inject too much sample, the interaction sites become saturated. Molecules that cannot bind travel through the column faster, eluting at the front of the peak and causing the characteristic fronting shape.[11][12]
-
Solution:
-
Dilute the Sample: This is the simplest fix. Perform a serial dilution (e.g., 1:10, 1:100) and re-inject. If fronting disappears, you have confirmed mass overload.[11]
-
Reduce Injection Volume: If diluting the sample is not feasible due to sensitivity requirements, reduce the injection volume.
-
-
-
Cause 2: Sample Solvent Strength
-
Explanation: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, the sample band will not focus properly at the head of the column. It will travel down the column as a diffuse band, leading to fronting and broadening.[13] For reversed-phase chromatography of this compound, a strong solvent would be one with a high percentage of organic solvent (e.g., 100% Acetonitrile).
-
Solution:
-
Match Sample Solvent to Mobile Phase: The ideal practice is to dissolve your sample in the initial mobile phase.[13] If solubility is an issue, use the weakest solvent possible that can fully dissolve the this compound.
-
-
Problem 3: Split Peaks
Q: I am seeing a single peak for my this compound standard split into two or more peaks. What could be happening?
A: Split peaks can be frustrating and may point to physical problems in the HPLC system or specific chemical issues with your method.
-
Cause 1: Column Void or Blocked Frit
-
Explanation: A void or channel in the stationary phase packing at the column inlet can cause the sample band to split into two paths, resulting in two peaks.[4][5] Similarly, a partially blocked inlet frit can create an uneven flow distribution, also leading to peak splitting.[4][13] If all peaks in your chromatogram are split, this is a very likely cause.
-
Solution:
-
-
Cause 2: Sample Solvent/Mobile Phase Incompatibility
-
Explanation: Injecting a sample in a solvent that is immiscible with the mobile phase or has a drastically different organic concentration can cause the peak to split.[13] For example, dissolving lipophilic this compound in a highly nonpolar solvent like hexane and injecting it into a highly aqueous reversed-phase mobile phase can cause this issue.
-
Solution: As with peak fronting, dissolve the sample in a solvent as close in composition to the mobile phase as possible.[13]
-
-
Cause 3: Co-elution or Isomers
-
Explanation: What appears to be a split peak might actually be two distinct compounds eluting very close together.[4] For this compound, it's possible to see separation of its cis and trans isomers under certain normal-phase conditions, which could be mistaken for peak splitting if unexpected.[14]
-
Solution:
-
Adjust Method Selectivity: Modify the mobile phase composition, change the column temperature, or try a different stationary phase chemistry to improve the resolution between the two components.[4][15]
-
Inject a Lower Volume: If two separate components are present, injecting a smaller volume may reveal two distinct, smaller peaks instead of one "split" peak.[4]
-
-
Problem 4: Broad Peaks and General Poor Resolution
Q: My peaks are very wide, leading to poor resolution between this compound and other components. How can I sharpen them?
A: Broad peaks indicate a loss of column efficiency. This can be caused by a wide range of factors, from system setup to method parameters.
-
Cause 1: Sub-optimal Flow Rate
-
Explanation: The flow rate of the mobile phase directly impacts the time available for analyte molecules to diffuse and interact with the stationary phase. A flow rate that is too high can lead to peak broadening and decreased resolution.[12][16][17] Conversely, a flow rate that is too low can also cause broadening due to longitudinal diffusion.[16]
-
Solution:
-
Optimize the Flow Rate: In most cases, lowering the flow rate will result in narrower peaks and improved resolution, though it will increase the analysis time.[12] Experiment with flow rates in a systematic way (e.g., 1.0 mL/min, 0.8 mL/min, 0.6 mL/min) to find the best balance of resolution and run time for your specific column dimensions.
-
-
-
Cause 2: Extra-Column Volume (Dead Volume)
-
Explanation: The volume of the HPLC system outside of the column itself (in tubing, fittings, and the detector flow cell) contributes to peak broadening.[2] This "extra-column dispersion" is especially problematic for high-efficiency columns (e.g., those with small particles).
-
Solution:
-
Minimize Tubing Length: Use the shortest possible length of connecting tubing between the injector, column, and detector.[6]
-
Use Narrow-ID Tubing: Employ tubing with a small internal diameter (e.g., 0.005" or 0.127 mm) to minimize volume.
-
Ensure Proper Connections: Improperly seated ferrules can create small voids in fittings, which act as mixing chambers and contribute significantly to band broadening.[3]
-
-
-
Cause 3: Column Temperature
-
Explanation: Temperature affects mobile phase viscosity and mass transfer kinetics. Higher temperatures decrease viscosity, which can lead to sharper peaks and shorter retention times.[18][19] However, inconsistent temperature control is a major source of retention time drift and poor reproducibility.[6][18][20]
-
Solution:
-
Use a Column Oven: Always use a thermostatted column compartment to maintain a stable and consistent temperature.[6][18]
-
Optimize Temperature: Systematically evaluate the effect of temperature (e.g., 30°C, 35°C, 40°C). For some analytes, changing the temperature can also alter selectivity, which may improve resolution.[12][18] Be aware that high temperatures can risk sample degradation.[12]
-
-
Key Parameter Optimization
This table summarizes the general effects of adjusting primary chromatographic parameters. Use it as a quick reference during method development and troubleshooting.
| Parameter | Effect on Resolution | Effect on Retention Time | Effect on Back Pressure | Key Consideration |
| Decrease Flow Rate | Generally Increases[12][17] | Increases | Decreases | Increases analysis time. |
| Increase Column Temp. | Can Increase or Decrease | Decreases[18] | Decreases | Can change selectivity and risk analyte degradation.[12][21] |
| Increase % Organic (Reversed-Phase) | Generally Decreases | Decreases | Decreases | Drastically changes selectivity; optimize in small steps.[22] |
| Decrease Particle Size | Increases | Unchanged (if L/dp is constant) | Significantly Increases | Requires a system capable of handling high back pressure (UHPLC).[23] |
| Increase Column Length | Increases | Increases | Increases | Increases analysis time. |
Experimental Protocols
Protocol 1: General Column Cleaning and Regeneration (Reversed-Phase C18)
This protocol is a step-by-step guide to cleaning a C18 column that is showing signs of contamination (e.g., high back pressure, peak tailing). Always consult your column's specific documentation for recommended solvents and pressure limits.
-
Disconnect the Column from the Detector: This prevents contaminants from being flushed into the detector cell.
-
Reverse the Column Direction: Connect the column outlet to the pump outlet. This helps flush contaminants from the inlet frit more effectively.
-
Isocratic Washes (Low to High Polarity): Sequentially pump the following solvents through the column for at least 20 column volumes each. (For a 4.6 x 150 mm column, one column volume is ~1.5 mL).
-
Step 1: Water (HPLC Grade): To remove buffers and salts.
-
Step 2: Methanol: To remove polar organic compounds.
-
Step 3: Acetonitrile: To remove moderately nonpolar compounds.
-
Step 4: Isopropanol: To remove strongly retained nonpolar compounds.
-
-
Strong Solvent Wash (for stubborn contaminants):
-
If contamination persists, a stronger wash with a solvent like Tetrahydrofuran (THF) or a 75:25 mixture of Acetonitrile:Isopropanol can be used. Warning: Ensure all system components are compatible with these solvents.
-
-
Re-equilibration:
-
Flush the column with Isopropanol (if used), then Methanol.
-
Return the column to its normal flow direction.
-
Equilibrate with your mobile phase for at least 30-50 column volumes, or until a stable baseline is achieved.
-
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 3. support.waters.com [support.waters.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. LC–MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
- 9. Evaluation of an HPLC method for the determination of this compound (vitamin K1) in various food matrixes | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. biotage.com [biotage.com]
- 18. chromtech.com [chromtech.com]
- 19. How does increasing column temperature affect LC methods? [sciex.com]
- 20. approcess.com [approcess.com]
- 21. waters.com [waters.com]
- 22. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Guide: Reducing Inter-Laboratory Variation in Phylloquinone (Vitamin K1) Measurement
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Inter-laboratory variation in phylloquinone measurement remains a significant challenge, hindering the direct comparison of data from different studies and clinical trials. This guide provides a comprehensive technical support center, including troubleshooting guides and frequently asked questions (FAQs), to address and minimize these discrepancies. Our focus is on providing practical, evidence-based solutions grounded in established scientific principles to enhance the accuracy, reproducibility, and reliability of this compound quantification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and sources of error in this compound analysis, from sample collection to final data interpretation.
Q1: What are the most critical pre-analytical factors that contribute to this compound degradation and measurement variability?
A1: this compound is highly susceptible to degradation from photo-oxidation and thermal decomposition. The most critical pre-analytical factors are exposure to light and improper sample storage. All blood collection and processing steps should be performed under amber or yellow light to prevent photodegradation. Plasma or serum samples should be immediately protected from light and frozen at -70°C or lower if not analyzed within a few hours. Repeated freeze-thaw cycles must be avoided as they can also lead to significant degradation of this compound.
Q2: What is the recommended anticoagulant for blood collection when measuring this compound?
A2: EDTA and heparin are the most commonly used anticoagulants for this compound analysis in plasma. While both are generally acceptable, it is crucial to maintain consistency within a study to avoid introducing pre-analytical variability. Some studies suggest that EDTA may be slightly superior in preserving this compound stability.
Q3: How do I choose the right internal standard for my this compound assay?
A3: An ideal internal standard should have similar chemical and physical properties to this compound but be distinguishable by the analytical system. A deuterated form of this compound (e.g., d7-phylloquinone) is the gold standard for mass spectrometry-based methods as it co-elutes and has similar ionization efficiency. For HPLC-UV or fluorescence detection, structural analogs like this compound K2(35) or other menaquinones can be used, but their recovery during extraction must be carefully validated to ensure they accurately reflect the recovery of this compound.
Q4: What are the pros and cons of different extraction methods for this compound?
A4: The choice of extraction method depends on the sample matrix and the required level of purity.
| Extraction Method | Pros | Cons |
| Liquid-Liquid Extraction (LLE) | Simple, inexpensive, and effective for removing lipids. | Can be labor-intensive and may result in lower recovery if not optimized. |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts, reduces matrix effects, and can be automated. | More expensive and requires method development to optimize the sorbent and elution conditions. |
| Supercritical Fluid Extraction (SFE) | Environmentally friendly (uses CO2 as a solvent) and can be highly selective. | Requires specialized equipment and expertise. |
For most applications, a combination of LLE followed by SPE is recommended to achieve the high level of purity needed for sensitive and specific quantification.
Q5: Why is post-column chemical reduction necessary for HPLC with fluorescence detection of this compound?
A5: this compound in its native quinone form does not fluoresce. To enable sensitive fluorescence detection, it must be reduced to its hydroquinone form. This is typically achieved post-column by passing the HPLC eluent through a reactor containing a reducing agent, most commonly metallic zinc or zinc powder. The efficiency of this reduction is a critical factor in determining the overall sensitivity of the assay and can be a source of variability if the zinc reactor is not properly maintained.
Part 2: Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during this compound analysis.
Troubleshooting Low Analyte Recovery
Problem: Consistently low recovery of this compound and/or the internal standard.
Potential Causes & Solutions:
-
Incomplete Extraction:
-
Verify Solvent Polarity: Ensure the extraction solvent (e.g., hexane, isopropanol) is appropriate for the sample matrix. A common and effective combination is a 2:1 mixture of isopropanol and hexane.
-
Optimize Mixing/Vortexing: Inadequate mixing will result in poor extraction efficiency. Vortex samples vigorously for at least 1-2 minutes during each extraction step.
-
Check pH: The pH of the sample can influence the extraction of certain compounds. While this compound is generally stable across a range of pH values, ensure consistency.
-
-
Analyte Degradation:
-
Light Protection: Confirm that all sample handling, from collection to analysis, is performed under light-protected conditions (amber vials, yellow light).
-
Temperature Control: Ensure samples are maintained at ≤ -70°C for long-term storage and are thawed in a controlled manner (e.g., on ice) before extraction.
-
-
Inefficient Solid-Phase Extraction (SPE):
-
Column Conditioning: Ensure the SPE column is properly conditioned with the recommended solvents before loading the sample.
-
Elution Solvent: The elution solvent may not be strong enough to completely elute this compound from the sorbent. Consider a stronger or more polar solvent mixture.
-
Drying Step: An incomplete drying step after sample loading can lead to poor retention and premature elution.
-
Workflow for Troubleshooting Low Recovery
Caption: Decision tree for troubleshooting low this compound recovery.
Troubleshooting High Chromatographic Variability
Problem: Inconsistent peak shapes, retention times, or baseline noise in HPLC analysis.
Potential Causes & Solutions:
-
Mobile Phase Issues:
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump and detector, causing baseline noise. Use an online degasser or sparge with helium.
-
Contamination: Microbial growth or particulate matter in the mobile phase can cause pressure fluctuations and baseline drift. Filter all mobile phases through a 0.22 µm filter.
-
-
Column Performance:
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing and loss of resolution. Implement a robust column washing protocol between runs.
-
Column Void: A void at the head of the column can cause peak splitting. This may require replacing the column.
-
-
Zinc Reactor Inefficiency (for Fluorescence Detection):
-
Zinc Deactivation: The surface of the zinc particles can become passivated over time, reducing its reduction efficiency. Periodically wash the zinc reactor with a dilute acid (e.g., 0.1 M HCl) followed by water and methanol to reactivate the surface.
-
Flow Rate: The residence time in the zinc reactor is critical. Ensure the flow rate is optimized to allow for complete reduction without excessive peak broadening.
-
Experimental Workflow for this compound Analysis
Caption: Standardized workflow for this compound measurement.
Part 3: Protocols and Data Tables
Protocol: Solid-Phase Extraction for Plasma this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.
-
SPE Cartridge: C18, 100 mg.
-
Conditioning:
-
Wash with 3 mL of methanol.
-
Equilibrate with 3 mL of deionized water.
-
-
Sample Loading:
-
Load the plasma extract (reconstituted in a weak solvent) onto the column.
-
Apply a gentle vacuum to ensure a slow and consistent flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
-
Drying:
-
Dry the column under a high vacuum for 10-15 minutes to remove all residual water. This step is critical.
-
-
Elution:
-
Elute the this compound with 2 mL of a non-polar solvent, such as hexane or ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Table: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase, 3-5 µm particle size, 150-250 mm length | Provides good retention and resolution for non-polar compounds like this compound. |
| Mobile Phase | Isocratic mixture of methanol and a non-polar solvent (e.g., hexane) | Simple, robust, and provides consistent retention times. |
| Flow Rate | 0.8 - 1.2 mL/min | Balances analysis time with separation efficiency and optimal post-column reduction. |
| Injection Volume | 20 - 100 µL | Dependent on the sensitivity of the detector and the concentration of the sample. |
| Fluorescence Detector | Excitation: ~243 nm, Emission: ~430 nm | These wavelengths correspond to the excitation and emission maxima of the this compound hydroquinone. |
Technical Support Center: Method Refinement for Phylloquinone (Vitamin K1) Analysis in Low-Concentration Samples
Welcome, researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges of quantifying phylloquinone (Vitamin K1) in low-concentration biological matrices. This guide moves beyond standard protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Analyte Signal
Question: I am not detecting this compound, or the signal is significantly lower than expected in my plasma/serum samples. What are the likely causes and how can I resolve this?
Answer: This is a common and frustrating issue when dealing with the picogram to nanogram per milliliter concentrations typical of endogenous this compound.[1][2][3] The root cause often lies in one of three areas: analyte degradation, inefficient extraction, or insufficient detector sensitivity.
Probable Causes & Solutions:
-
Analyte Degradation: this compound is notoriously sensitive to light and, to a lesser extent, heat and oxygen.[4]
-
Solution: From the moment of collection, protect your samples from light by using amber-colored vials or by wrapping them in aluminum foil.[4] Minimize freeze-thaw cycles and store samples at -80°C for long-term stability.[3][5] During sample preparation, work under subdued light and avoid prolonged exposure to elevated temperatures.[4][6]
-
-
Inefficient Extraction: As a lipophilic vitamin, this compound requires robust extraction from complex biological matrices like plasma or serum, which are rich in interfering lipids.[1][7]
-
Solution: A multi-step approach combining protein precipitation (PP) with liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary.[7][8]
-
Protein Precipitation: Use acetonitrile or ethanol to precipitate proteins.[1]
-
Liquid-Liquid Extraction: Hexane is a common and effective solvent for extracting this compound.[4][8]
-
Solid-Phase Extraction (SPE): SPE is highly recommended for cleanup to remove interfering lipids.[4][8] Silica or C18 SPE columns can be effective.[8][9]
-
-
-
Suboptimal Instrumental Conditions: Your HPLC or LC-MS/MS system may not be optimized for the low concentrations of this compound.
-
Solution (HPLC-FLD): For High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), post-column reduction is crucial for enhancing sensitivity.[10][11][12][13] This involves passing the column effluent through a reactor containing metallic zinc, which reduces this compound to its fluorescent hydroquinone form.
-
Solution (LC-MS/MS): For Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), consider the ionization source. Atmospheric Pressure Chemical Ionization (APCI) has been shown to be more sensitive than Electrospray Ionization (ESI) for Vitamin K1 analysis.[9] Ensure your MS parameters (e.g., collision energy, MRM transitions) are optimized for this compound and its internal standard.
-
Issue 2: Poor Peak Shape and Chromatography
Question: My this compound peak is showing significant tailing or fronting. What could be causing this and how do I fix it?
Answer: Poor peak shape compromises both integration accuracy and resolution from interfering peaks. The issue can stem from the analytical column, mobile phase, or sample preparation.
Probable Causes & Solutions:
-
Column Issues:
-
Column Overload: Injecting too much sample can lead to peak fronting.[9] Dilute your sample or inject a smaller volume.
-
Column Degradation: Over time, columns can lose efficiency. Flush the column according to the manufacturer's instructions or replace it if necessary.[9]
-
Inappropriate Stationary Phase: A C18 or a Phenyl-Hexyl column generally provides good retention and separation for this compound.[9]
-
-
Mobile Phase Mismatch:
-
Sample Matrix Effects:
-
Solution: Incomplete removal of matrix components can interfere with chromatography. Enhance your sample cleanup procedure, perhaps by incorporating an SPE step after LLE.[9]
-
Issue 3: High Background Noise or Interfering Peaks
Question: I'm observing high background noise or peaks that co-elute with my analyte of interest. How can I clean up my chromatogram?
Answer: High background noise and interfering peaks can significantly impact your limit of quantification (LOQ). The source is often contamination or co-eluting matrix components.
Probable Causes & Solutions:
-
Contamination:
-
Solution: Use high-purity, HPLC or LC-MS grade solvents and reagents.[9] Thoroughly clean all glassware and plasticware. Run solvent blanks to identify sources of contamination.
-
-
Matrix Effects (especially in LC-MS/MS): Endogenous compounds from the sample matrix can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.[15][16]
-
Solution:
-
Improve Sample Cleanup: A more rigorous sample preparation, such as a two-step LLE followed by SPE, can remove many interfering substances.[7]
-
Optimize Chromatography: Adjusting the mobile phase gradient can help to chromatographically separate this compound from the interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[9][16] A deuterated analog of this compound (e.g., Vitamin K1-d7) will behave almost identically during extraction, chromatography, and ionization, thus correcting for any signal suppression or enhancement.[9][14][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for low-concentration this compound analysis?
A1: Both HPLC with fluorescence detection (HPLC-FLD) and LC-MS/MS are powerful techniques for this compound analysis.[7]
-
HPLC-FLD: This method offers excellent sensitivity, especially with post-column zinc reduction.[10][11][12] It is a robust and cost-effective option.
-
LC-MS/MS: This technique provides superior specificity and is generally more sensitive, allowing for lower limits of detection.[1][3][15] It is particularly advantageous for complex matrices due to its ability to distinguish analytes based on mass-to-charge ratio.[15] The use of a stable isotope-labeled internal standard with LC-MS/MS is the gold standard for correcting for matrix effects and improving accuracy.[1][9]
Q2: How should I prepare my calibration standards and quality control samples?
A2: For accurate quantification, it is crucial to prepare your calibration standards and quality control (QC) samples in a matrix that closely mimics your study samples.
-
Matrix Matching: Use "stripped" serum or plasma to prepare your calibrators and QCs.[3] This can be achieved by exposing pooled serum/plasma to UV light for at least 24 hours to photodegrade the endogenous vitamin K.[3]
-
Calibration Range: The calibration range should encompass the expected concentrations of this compound in your samples. A typical range might be from 0.03 to 10 ng/mL.[3]
-
Quality Controls: Prepare QC samples at low, medium, and high concentrations within your calibration range to assess the accuracy and precision of your assay.[3]
Q3: What are the key parameters for validating my analytical method?
A3: A robust method validation should assess the following parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of spiked samples.[3][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes intra- and inter-day precision.[1][3][10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[10][14]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3]
-
Stability: The stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw, long-term storage).[3][4][10]
Q4: Where can I obtain a reliable analytical standard for this compound?
A4: High-purity analytical standards are essential for accurate quantification. These can be purchased from reputable chemical suppliers. Ensure you obtain a certificate of analysis with the standard.[17][18]
Experimental Protocols & Data Presentation
Protocol 1: Sample Extraction from Serum/Plasma for LC-MS/MS Analysis
This protocol is a synthesis of best practices described in the literature.[1][3][4]
-
Preparation: In a subdued light environment, aliquot 500 µL of serum or plasma into a clean, amber-colored microcentrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., Vitamin K1-d7) to each sample, QC, and calibrator.
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile to each tube. Vortex briefly to mix.
-
Lysis and Extraction: Add 4 mL of hexane, vortex for 5 minutes, and then centrifuge for 10 minutes at approximately 3,700 x g.
-
Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica or C18 SPE cartridge according to the manufacturer's instructions.
-
Load the hexane extract onto the cartridge.
-
Wash the cartridge to remove interfering lipids.
-
Elute the this compound fraction with an appropriate solvent (e.g., hexane/ethyl acetate mixture).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Summary: Comparison of Analytical Methods
| Parameter | HPLC-FLD with Post-Column Reduction | LC-MS/MS |
| Principle | Fluorescence detection of reduced this compound | Mass-based detection of parent and fragment ions |
| Sensitivity | High (LOD ~0.015 ng/mL)[10] | Very High (LOQ ~6.1 pg/mL)[1] |
| Specificity | Good, but susceptible to co-eluting fluorescent compounds | Excellent, based on mass-to-charge ratio |
| Throughput | Lower, due to longer run times | Higher, with faster UPLC methods (e.g., 3-4 min run time)[1] |
| Matrix Effect | Less prone to signal suppression/enhancement | Susceptible, requires careful management |
| Cost | Lower initial investment and running costs | Higher initial investment and maintenance costs |
Visualizations
Workflow for this compound Analysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enhanced sensitivity for the determination of endogenous this compound (vitamin K1) in plasma using high-performance liquid chromatography with dual-electrode electrochemical detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. LC–MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of processing effects and of storage stability on vitamin K1 (this compound) in Sea Buckthorn Berries (Hippophaë rhamnoides L. ssp. rhamnoides) and related products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of Consensus Between Measurements of Plasma this compound by Enzyme-Linked Immunosorbent assays and a Well-Validated High-Performance Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study [benthamopenarchives.com]
- 11. [PDF] A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study | Semantic Scholar [semanticscholar.org]
- 12. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of this compound (vitamin K1) in plasma and serum by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. フィロキノン (K1) analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 18. 84-80-0・this compound Standard (mixture of isomers)・167-19011[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Addressing the Instability of Phylloquinone (Vitamin K1) Standards
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with phylloquinone (Vitamin K1) standards. This compound's inherent sensitivity to its environment can lead to inaccurate quantification, failed experiments, and compromised data integrity. This document moves beyond simple procedural lists to explain the underlying chemical principles, offering robust, field-proven protocols and troubleshooting guides to ensure the accuracy and reproducibility of your results.
Fundamental Principles of this compound Instability
Understanding why this compound degrades is the first step toward preventing it. The molecule's 1,4-naphthoquinone ring and phytyl side chain are susceptible to three primary degradation pathways.
-
Photodegradation: this compound is extremely sensitive to light, particularly UV radiation and even ambient fluorescent lighting.[1] Exposure initiates a series of photochemical reactions. In apolar solvents, this can lead to the formation of cyclic 'preoxetane' diradicals, while in polar solvents, intramolecular proton transfer can occur, leading to quinone methide diradicals.[2] This process irreversibly alters the molecule's structure, rendering it analytically indistinguishable from the active compound but biologically inert. The photodegradation process often follows first-order kinetics.[3]
-
Alkaline Sensitivity: The naphthoquinone ring is unstable in alkaline conditions.[4][5] Basic solutions (high pH) can destroy the molecule, leading to a complete loss of signal during analysis.[6] This is a critical consideration when preparing mobile phases for HPLC or formulating solutions.
-
Oxidation: While more stable than other vitamins to heat and moisture, this compound is sensitive to oxygen.[7] The presence of oxidizing agents or dissolved oxygen in solvents can lead to the formation of epoxide byproducts, complicating chromatographic analysis and reducing the concentration of the parent compound.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers working with this compound standards.
Q1: My this compound standard's peak area is consistently decreasing over a series of injections. What's happening?
A1: This is a classic sign of ongoing degradation within the autosampler vial. The most likely cause is exposure to light. Standard laboratory lighting is often sufficient to cause significant degradation over the course of a few hours. Ensure you are using amber or light-blocking autosampler vials. If the problem persists, consider the stability of your standard in the injection solvent. If the solvent is not fully inert or has a slightly elevated pH, degradation can occur.
Q2: I've prepared a new stock solution, but the concentration measured by HPLC is much lower than expected. Why?
A2: There are several possibilities:
-
Inaccurate Initial Weighing: this compound can be a viscous, waxy solid, making accurate weighing challenging. Ensure your balance is calibrated and consider dissolving the entire contents of a pre-weighed vial.
-
Degradation During Preparation: If you sonicated the solution for an extended period to dissolve the standard, localized heating could have contributed to degradation. Similarly, if the preparation was done under bright, direct light, photodegradation could have occurred before the solution was even finalized.
-
Solvent Choice: The choice of solvent is critical. While this compound is soluble in various organic solvents, ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents may contain impurities that can accelerate degradation.
Q3: I see several unexpected small peaks eluting near my main this compound peak. Are these contaminants?
A3: While contamination is possible, it is more likely that you are observing degradation products. Photo-oxidation and other degradation pathways can create structurally similar compounds that may appear as distinct peaks in your chromatogram. To verify, intentionally expose a small aliquot of your standard to UV light for 30-60 minutes and reinject. A significant increase in the area of these secondary peaks strongly suggests they are degradants.
Q4: What is the ideal solvent for preparing and storing my this compound stock solution?
A4: A non-polar, aprotic solvent like high-purity n-hexane is an excellent choice for long-term storage as it minimizes polarity-driven degradation pathways. For working solutions and HPLC analysis, ethanol, methanol, or isopropanol are commonly used. The key is to use HPLC or LC-MS grade solvents that are de-gassed to remove dissolved oxygen. For aqueous formulations, sterile water for injection (SWFI) has shown better stability than various flavored syrups.[8]
Q5: How long can I store my stock and working solutions?
A5: When stored correctly, a stock solution in a high-purity solvent like n-hexane, purged with nitrogen, sealed tightly in an amber glass vial, and stored at -20°C or below, can be stable for several months. Working solutions are far less stable. It is best practice to prepare fresh working standards daily from the stock solution. Never store diluted working standards for more than 24 hours, even under refrigerated and dark conditions.
Troubleshooting Guide & Self-Validating Protocols
This section provides step-by-step protocols designed with built-in checks to ensure the integrity of your standards throughout the analytical process.
Protocol 1: Preparation of a Validated this compound Stock Solution
This protocol minimizes degradation during the initial, most critical step of standard preparation.
Objective: To prepare a ~1 mg/mL stock solution of this compound with minimal degradation.
Materials:
-
This compound analytical standard (e.g., USP Phytonadione RS)[9]
-
HPLC-grade n-hexane or ethanol
-
Class A volumetric flasks (amber glass)
-
Inert gas (Nitrogen or Argon)
-
Analytical balance
Procedure:
-
Pre-Analysis: Before opening, allow the this compound vial to equilibrate to room temperature for at least 30 minutes to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound. For viscous oils, it may be preferable to purchase a pre-weighed standard and dissolve the entire amount.
-
Dissolution: Quantitatively transfer the standard to an amber volumetric flask. Add a small amount of solvent and gently swirl to dissolve. Avoid using a sonic bath unless absolutely necessary, and if so, use a cooled bath for no more than 1-2 minutes.
-
Dilution: Once dissolved, dilute to the final volume with the solvent.
-
Inert Gas Purge: Gently bubble nitrogen or argon gas through the solution for 2-3 minutes to displace dissolved oxygen.
-
Storage: Immediately cap the flask tightly, seal with parafilm, and store in a freezer at -20°C or colder, protected from light.
Self-Validation Check: After preparation, immediately dilute a small aliquot to a working concentration and inject it into your HPLC system. This initial chromatogram serves as your "T=0" baseline. The peak should be sharp and symmetrical, with a minimal presence of secondary peaks.
Workflow for Preparing and Handling this compound Standards
The following diagram illustrates the critical steps and decision points for maintaining standard stability.
Caption: Workflow for this compound Standard Preparation and Handling.
Protocol 2: Troubleshooting Chromatographic Anomalies
This guide helps diagnose issues observed during HPLC analysis that may be linked to standard instability.
Objective: To identify the root cause of poor chromatography (e.g., low response, extra peaks, peak tailing).
Caption: Troubleshooting Logic for this compound Standard Instability.
Data Summary: Factors Affecting Stability
While specific degradation rates depend on multiple factors (solvent, light intensity, temperature), the following table summarizes the qualitative and quantitative impact of key variables. The photodegradation of this compound is often described by first-order kinetics, meaning the rate of degradation is proportional to the concentration of the vitamin.[3][10]
| Parameter | Condition | Impact on Stability | Quantitative Insight / Comment |
| Light | Direct Sunlight / UV | Severe Degradation | Can lead to complete loss within hours. Photodegradation follows first-order kinetics.[3] |
| Ambient Lab Light | Moderate Degradation | Significant loss (>10-20%) can occur in clear vials over a standard analytical run (8-12 hours). | |
| pH | Alkaline (pH > 8) | Severe Degradation | This compound is destroyed by solutions of alkali hydroxides.[6] |
| Neutral / Acidic | Stable | Generally stable in neutral or slightly acidic conditions. | |
| Temperature | Frozen (≤ -20°C) | High Stability | Recommended for long-term storage of stock solutions.[11] |
| Refrigerated (2-8°C) | Moderate Stability | Suitable for short-term storage (24-48 hours) of working solutions. | |
| Room Temperature | Low Stability | Significant degradation can occur. Avoid leaving standards on the benchtop. | |
| Oxygen | Atmospheric | Moderate Degradation | Leads to oxidation. Purging solutions with inert gas (N2, Ar) is recommended for long-term storage.[1] |
| Deoxygenated | High Stability | Minimizes the formation of oxidative byproducts. |
References
- 1. benchchem.com [benchchem.com]
- 2. Primary photoreactions of this compound (vitamin K1) and plastoquinone-1 in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Comparative Stability of Oral Vitamin K Liquids Stored in Refrigerated Amber Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feedandadditive.com [feedandadditive.com]
Technical Support Center: Optimizing Post-Column Zinc Reduction for Phylloquinone Fluorescence
Welcome to the technical support center for the analysis of phylloquinone (Vitamin K1) using High-Performance Liquid Chromatography (HPLC) with post-column zinc reduction and fluorescence detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this sensitive and specific analytical method. Here, we will address common challenges and provide robust, scientifically-grounded solutions to ensure the integrity and reproducibility of your results.
The Scientific Principle: From Quinone to Hydroquinone
The foundation of this analytical technique lies in a post-column chemical derivatization.[1] this compound, in its native quinone form, is not fluorescent. To achieve sensitive detection, it must be chemically altered after chromatographic separation. This is accomplished by passing the column effluent through a reactor containing metallic zinc.[2][3] The zinc reduces the this compound to its hydroquinone form, which is highly fluorescent and can be detected with high sensitivity.[3][4] The efficiency of this reduction is paramount for achieving a strong and reproducible signal.
This guide will walk you through common issues that can compromise this critical reduction step and overall assay performance.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: No or a significantly weak this compound peak.
Q: I've injected my standard/sample, but I'm seeing a very small peak, or no peak at all. What are the likely causes and how can I fix this?
A: This is one of the most common issues and almost always points to a failure in the post-column reduction step. Here’s a systematic approach to troubleshooting:
Potential Cause 1: Inactive Zinc Reducer Column The surface of the zinc particles becomes oxidized over time, losing its reductive capacity.[5] An inactive column is the primary reason for signal loss.
-
Solution: The zinc reduction column has a limited lifespan and often needs to be repacked for each new batch of samples.[5][6]
-
Protocol for Packing a Zinc Reducer Column:
-
Carefully open the column/reactor housing.
-
Remove the old zinc particles and frits.
-
Clean the column tube and end fittings thoroughly with a suitable solvent (e.g., isopropanol followed by hexane) and dry completely.
-
Place a new frit at one end of the column tube and cap it.
-
Using a small funnel, fill the column with fresh, fine zinc dust. Tap the column gently on a benchtop to ensure a homogenous and dense packing.[5]
-
Place a second frit on top of the zinc bed and close the other end of the column.
-
Install the freshly packed column between the analytical column and the fluorescence detector.[5]
-
-
Potential Cause 2: Incompatible Mobile Phase The reduction of this compound to its hydroquinone is facilitated by zinc metal in the presence of zinc ions, often in an acidic medium.[2][3] If your mobile phase is not conducive to this reaction, the reduction will be inefficient.
-
Solution: Ensure your mobile phase contains the necessary components to support the reduction.
-
Many established methods use a mobile phase containing a small percentage of a zinc salt solution (e.g., zinc chloride), and weak acids (e.g., acetic acid) in a methanol-based solvent mixture.[7][8]
-
Example Mobile Phase Component: A solution of 10 mM zinc chloride, 5 mM sodium acetate, and 5 mM acetic acid in methanol can be added as a small percentage to the primary mobile phase.[7][8]
-
Avoid mobile phase components that can chelate zinc ions or passivate the zinc surface, such as high concentrations of phosphate.[9]
-
Potential Cause 3: Oxygen in the Mobile Phase Dissolved oxygen in the mobile phase can re-oxidize the newly formed, fluorescent hydroquinone back to its non-fluorescent quinone form before it reaches the detector, leading to signal loss.
-
Solution: Thoroughly degas your mobile phase before and during the run.
-
Use an online degasser for your HPLC system.
-
Sparging the mobile phase with an inert gas like helium is also a highly effective method.
-
Troubleshooting Workflow for Signal Loss
Caption: Systematic troubleshooting for loss of this compound signal.
Problem 2: High Baseline Noise or Drifting Baseline.
Q: My baseline is very noisy, or it's continuously drifting up or down, making integration difficult. What's causing this?
A: Baseline instability can obscure small peaks and compromise quantification. The post-column reactor is a common source of these issues.
Potential Cause 1: Zinc Fines Leaking from the Reactor If the zinc particles are too fine or the column frits are not of the correct porosity, small zinc particles can leak from the reactor and travel to the fluorescence detector.[10] This can cause sporadic noise and may eventually damage the detector's flow cell.
-
Solution:
-
Ensure you are using the correct porosity frits for your reactor.
-
Consider placing an in-line filter after the zinc reactor but before the detector to catch any escaping particles.[10]
-
When packing the column, avoid excessive force that could fracture the zinc particles into smaller fines.
-
Potential Cause 2: Incomplete Mobile Phase Mixing or Degassing Poorly mixed mobile phase components can lead to a drifting baseline as the solvent composition reaching the detector changes over time. Similarly, outgassing in the detector flow cell due to inadequate degassing will cause significant noise.
-
Solution:
-
Ensure mobile phase solvents are thoroughly mixed before use, especially if prepared manually.
-
As mentioned previously, effective degassing is critical. An online degasser is highly recommended.
-
Potential Cause 3: Contamination Contaminants in the mobile phase, zinc particles, or leaching from system components can fluoresce, contributing to a high and noisy baseline.
-
Solution:
-
Use only high-purity, HPLC-grade solvents and reagents.
-
Ensure the zinc dust is of high purity.
-
Flush the entire system, including the autosampler and injection port, to remove any potential sources of contamination.
-
Problem 3: Broad or Tailing Peaks.
Q: My this compound peak is much broader than expected, or it shows significant tailing. This is affecting my resolution and integration. Why is this happening?
A: Peak broadening in post-column derivatization systems is often due to the extra volume introduced into the flow path after the analytical column.[11][12]
Potential Cause 1: Excessive Dead Volume The post-column reactor and the tubing connecting it to the column and detector add volume to the system. This "dead volume" allows the analyte band to spread out, leading to broader peaks.[12]
-
Solution:
-
Keep the length and internal diameter of all tubing between the analytical column, the zinc reactor, and the detector to an absolute minimum.
-
Use a post-column reactor that is appropriately sized for your flow rate and column dimensions. An unnecessarily large reactor will contribute significantly to peak broadening.
-
Potential Cause 2: Poorly Packed Reducer Column A non-homogenous or poorly packed zinc column can lead to channeling, where the mobile phase and analyte take multiple paths through the reactor. This results in band spreading and peak tailing.
-
Solution:
-
Follow the packing protocol carefully, ensuring the zinc bed is dense and uniform. Tapping the column during filling is crucial for this.[5]
-
Visualizing the Impact of Dead Volume
Caption: Minimizing tubing length reduces dead volume and peak broadening.
Frequently Asked Questions (FAQs)
Q1: How often should I repack my zinc reduction column? A: It is highly recommended to use a freshly packed column for each analytical run or batch of samples.[5] The reductive capacity can diminish after about 12 hours of continuous use.[5] For optimal reproducibility, especially in quantitative studies, do not reuse columns between batches.
Q2: What are the optimal excitation and emission wavelengths for fluorescently detecting the this compound hydroquinone? A: The commonly reported and effective wavelengths are an excitation wavelength of approximately 244-248 nm and an emission wavelength of 430 nm.[7][8][10] However, it is always best practice to optimize these wavelengths using your specific instrument and standards.
Q3: Can I use a platinum catalyst reactor instead of zinc? A: Yes, post-column reduction using a platinum catalyst is another established method for reducing this compound.[6][13] Some studies suggest that platinum reactors can be more robust and have a longer lifespan than zinc columns, though both are effective.[6] The choice may depend on laboratory preference and specific application requirements.
Q4: My sample matrix is complex (e.g., food, plasma). What should I be concerned about? A: With complex matrices, the primary concerns are interferences and column longevity.
-
Interferences: Other compounds in your sample extract could potentially fluoresce under the same conditions or be reduced by the zinc column to a fluorescent species.[14] A thorough sample cleanup, often involving solid-phase extraction (SPE), is crucial to remove these interfering compounds before HPLC analysis.[5][8]
-
Column Longevity: Lipids and other matrix components can foul both the analytical column and the zinc reduction column. Ensure your sample preparation method, which may include lipase digestion for fatty samples, effectively removes these components.[15][16][17]
Q5: What are typical HPLC parameters for this compound analysis? A: While methods must be optimized, a good starting point involves a reversed-phase C18 column and an isocratic mobile phase.
| Parameter | Typical Value | Source(s) |
| Column | C18, 150 mm x 4.6 mm, 3-5 µm | [7] |
| Mobile Phase | Methanol/Isopropanol/Acetonitrile/Zinc Sol'n | [7][8] |
| Flow Rate | 0.8 - 1.2 mL/min | [5][8][18] |
| Temperature | 22 - 30 °C | [5][10][18] |
| Injection Vol. | 50 - 100 µL | [5][8] |
| Fluorescence Ex. | ~246 nm | [8][18] |
| Fluorescence Em. | ~430 nm | [8][10][18] |
References
- 1. welch-us.com [welch-us.com]
- 2. Reduction of quinones with zinc metal in the presence of zinc ions: application of post-column reactor for the fluorometric detection of vitamin K compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin K analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Chemical reduction system for the detection of this compound (vitamin K1) and menaquinones (vitamin K2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. scispace.com [scispace.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of endogenous vitamin K (this compound and menaquinone-n) in plasma by high-performance liquid chromatography using platinum oxide catalyst reduction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of this compound and menaquinones in animal products with fluorescence detection after postcolumn reduction with metallic zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of ELISA Kits for Plasma Phylloquinone (Vitamin K1) Measurement
For researchers in nutrition, hematology, and metabolic diseases, the accurate quantification of plasma phylloquinone (Vitamin K1) is paramount. As a critical co-factor for blood coagulation and bone metabolism, its levels are a key biomarker for nutritional status and disease risk.[1][2] While Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and seemingly straightforward method for quantification, their application to small, lipophilic molecules like this compound is fraught with challenges. This guide provides a rigorous framework for validating commercially available ELISA kits, ensuring the data you generate is both reliable and reproducible.
Recent studies have highlighted a significant lack of consensus between this compound concentrations measured by commercially available ELISA kits and the gold-standard method of High-Performance Liquid Chromatography (HPLC).[3][4] In one critical study, two different commercial ELISAs were compared to a validated HPLC assay. One ELISA reported results 37% lower than HPLC, while the other reported results over 700% higher.[4] Shockingly, neither ELISA could detect the significant difference in plasma this compound between depleted and supplemented states, a change easily quantified by HPLC.[3][4]
This underscores a critical imperative for any laboratory: commercial ELISA kits, especially for challenging analytes like this compound, must be rigorously validated in-house before being trusted for experimental or clinical research. This guide will walk you through the "why" and "how" of this essential process.
The Analytical Landscape: ELISA vs. The Gold Standard
The primary methods for this compound quantification fall into two categories: immunoassays and chromatographic techniques.
-
ELISA (Enzyme-Linked Immunosorbent Assay): These kits, typically in a competitive format for small molecules, rely on the specific binding of an antibody to this compound.[1][3] They are attractive due to their speed, ease of use, and high-throughput potential. However, their accuracy is highly dependent on antibody specificity and potential interferences from the complex plasma matrix.[5]
-
HPLC and LC-MS/MS: High-Performance Liquid Chromatography, often coupled with mass spectrometry (LC-MS/MS), is the reference method.[6][7][8] These techniques physically separate this compound from other plasma components before detection, providing superior specificity and accuracy.[9] While more resource-intensive, they serve as the essential benchmark against which any immunoassay must be judged.
A Framework for In-House ELISA Validation
Validation is the process of providing objective evidence that an assay is "fit-for-purpose."[10] For a this compound ELISA, this means demonstrating that it can reliably measure the analyte in plasma samples within a defined range of performance. The following pillars of validation are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA).[11][12][13][14]
dot
Caption: A workflow for the systematic validation of an ELISA kit.
Key Performance Characteristics for Validation
The following table summarizes the essential parameters you must evaluate. Detailed protocols for each experiment are provided in the subsequent section.
| Validation Parameter | Question Answered | Acceptance Criteria |
| Precision | How reproducible are the results? | Intra-Assay %CV: <10%Inter-Assay %CV: <15-20%[15][16] |
| Accuracy | How close is the measured value to the true value? | Spike & Recovery: 80-120%[10][17] |
| Linearity of Dilution | Does the assay give proportional results for diluted samples? | R² of Observed vs. Expected: >0.95 |
| Specificity | Does the assay only measure this compound? | No significant cross-reactivity with related molecules (e.g., menaquinones, vitamin K epoxide). |
| Sensitivity (LOD/LOQ) | What are the lowest concentrations the assay can reliably detect and quantify? | LOD: Detectable above backgroundLOQ: Lowest standard on the curve with acceptable precision and accuracy.[18] |
Comparative Overview of Commercially Available Kits
Below is a summary of specifications for several commercially available this compound ELISA kits. Crucially, these are manufacturer-stated claims and must be independently verified using the protocols in this guide.
| Kit Manufacturer | Product Code (Example) | Assay Type | Stated Range | Stated Sensitivity |
| Abbexa | abx575952 | Competitive | 0.16 - 10 ng/mL | 0.09 ng/mL[19] |
| LSBio | LS-F10661 | Competitive EIA | Not specified | Not specified[3] |
| Assay Genie | UNEB0055 | Competitive | 0.156 - 10 ng/mL | Not specified[1] |
| ARP | AE11652HU | Sandwich | 123.5 - 10000 pg/mL | 49.3 pg/mL[20] |
| MyBioSource | MBS725028 | Sandwich | Not specified | Not specified[21] |
Note: The study by Ellis et al. (2023) which found significant discrepancies with HPLC used kits from Abbexa and LSBio.[3]
Detailed Experimental Protocols for In-House Validation
These protocols are designed to be self-validating systems. The causality for each step is explained to ensure you understand the purpose of the procedure.
Protocol 1: Assessing Precision (Intra- and Inter-Assay Variability)
Causality: This experiment quantifies the random error of the assay. Intra-assay precision reveals variability within a single plate run, while inter-assay precision assesses reproducibility across different days, operators, and kit lots, which is critical for longitudinal studies.[15][22]
dot
Caption: The workflow of a typical competitive ELISA for this compound.
Methodology:
-
Sample Preparation: Obtain plasma pools from healthy donors. Create three quality control (QC) pools: Low (near the low end of the standard curve), Medium (middle of the curve), and High (near the high end of the curve). Aliquot and store at -80°C.
-
Intra-Assay Precision:
-
On a single 96-well plate, run the full standard curve in duplicate.
-
Assay 10-12 replicates of each QC pool (Low, Medium, High).
-
Calculate the concentration of each replicate using the standard curve.
-
For each QC pool, calculate the Mean, Standard Deviation (SD), and Percent Coefficient of Variation (%CV) using the formula: %CV = (SD / Mean) * 100 .
-
-
Inter-Assay Precision:
-
Repeat the assay on 3-5 different days, ideally with different operators.
-
On each plate, run the standard curve and at least three replicates of each QC pool.
-
Calculate the mean concentration for each QC pool on each plate.
-
Using the mean values from each day, calculate the overall Mean, SD, and %CV for each QC pool across all days.[16]
-
Protocol 2: Evaluating Accuracy (Spike and Recovery)
Causality: This test determines if components in the plasma matrix (e.g., lipids, proteins) interfere with the antibody-antigen binding, which would cause an under- or over-estimation of the true this compound concentration.[23][24] An acceptable recovery demonstrates that the assay accurately measures the analyte in the intended biological matrix.[17]
Methodology:
-
Sample Selection: Select at least 5 different individual plasma samples. Measure the baseline (endogenous) this compound concentration in each.
-
Spiking:
-
Create a high-concentration stock of this compound standard.
-
Create two sets of spikes for each plasma sample: a "Low Spike" and a "High Spike" that will result in concentrations falling in the lower and upper half of the assay's standard curve, respectively.
-
Spike a small volume of the standard into the plasma samples. Important: The volume of the spike should be minimal (<5% of the sample volume) to avoid significant dilution of the matrix.
-
-
Measurement: Assay the non-spiked and spiked samples according to the kit protocol.
-
Calculation: For each sample, calculate the percent recovery: % Recovery = ([Spiked Sample Conc. - Unspiked Sample Conc.] / Known Spiked Conc.) * 100
Protocol 3: Determining Linearity of Dilution
Causality: This experiment verifies that the assay response is proportional to the analyte concentration and that the sample matrix does not exhibit a dose-dependent interference. This is crucial for ensuring that you can reliably measure samples that may fall outside the initial standard curve range by diluting them into the quantifiable range.[18][23]
Methodology:
-
Sample Selection: Select a plasma sample with a high endogenous this compound concentration (or a sample spiked to a high concentration).
-
Serial Dilution: Using the assay's recommended sample diluent, prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16).
-
Measurement: Assay the undiluted sample and all dilutions.
-
Calculation:
-
Determine the concentration of the undiluted sample. This is your "Expected" undiluted value.
-
For each dilution, calculate the "Observed" concentration from the standard curve and multiply it by the dilution factor to get the dilution-corrected concentration.
-
Compare the dilution-corrected ("Observed") values to the "Expected" undiluted value. They should be consistent across the dilution series.
-
Plot the Observed concentrations against the Expected concentrations. The data points should form a straight line with a high coefficient of determination (R²).
-
Interpreting the Data: Is Your Kit Fit-for-Purpose?
After completing these experiments, you will have a comprehensive performance profile for your specific ELISA kit lot in your laboratory.
-
If your kit meets all acceptance criteria: You can be confident in its ability to measure relative changes in this compound for your research. However, for absolute quantification, comparison against a few samples run by HPLC or LC-MS/MS is still highly recommended.
-
If your kit fails on one or more criteria:
-
Poor Precision (%CV > 20%): This indicates significant random error. Troubleshooting should focus on pipetting technique, washing steps, and instrument performance.[15]
-
Poor Accuracy (Recovery outside 80-120%): This points to a significant matrix effect. You may need to experiment with different sample diluents or implement a pre-analytical sample extraction step, though this adds complexity.
-
Poor Linearity: This also suggests matrix interference that is concentration-dependent. The kit may not be suitable for samples requiring dilution.
-
Conclusion and Recommendations
The allure of a fast, simple ELISA for plasma this compound is strong, but the available evidence demands a cautious and rigorous approach. The significant discrepancies reported between commercial ELISA kits and gold-standard HPLC methods mean that no kit should be used for research purposes without thorough, in-house validation. [3][4]
As a Senior Application Scientist, my recommendation is unequivocal:
-
Prioritize Validation: Allocate time and resources to perform the precision, accuracy, and linearity experiments detailed in this guide before starting any large-scale sample analysis.
-
Benchmark Against the Gold Standard: If possible, analyze a small subset of your samples (e.g., 10-20) using both your validated ELISA and a reference HPLC or LC-MS/MS method to confirm correlation.
-
Document Everything: Maintain detailed records of your validation studies, including kit lot numbers, QC pool performance, and all calculated results. This is essential for reproducibility and quality control.
By investing in this validation process, you move beyond trusting a manufacturer's claims to generating truly reliable, reproducible, and defensible data in your research.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Vitamin K plasma levels determination in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of Consensus Between Measurements of Plasma this compound by Enzyme-Linked Immunosorbent assays and a Well-Validated High-Performance Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Consensus Between Measurements of Plasma this compound by Enzyme-Linked Immunosorbent assays and a Well-Validated High-Performance Liquid Chromatographic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosensis.com [biosensis.com]
- 6. Measurement of plasma vitamin K1 (this compound) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bevital.no [bevital.no]
- 10. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ILA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs [clsi.org]
- 12. tdxedge.com [tdxedge.com]
- 13. fda.gov [fda.gov]
- 14. hhs.gov [hhs.gov]
- 15. cygnustechnologies.com [cygnustechnologies.com]
- 16. Development and validation of a standardized ELISA for the detection of soluble Fc-epsilon-RI in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. journals.plos.org [journals.plos.org]
- 19. Vitamin K1 (this compound) ELISA Kit | abx575952 [markelab.com]
- 20. arp1.com [arp1.com]
- 21. mybiosource.com [mybiosource.com]
- 22. nebiolab.com [nebiolab.com]
- 23. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Bioavailability of Phylloquinone: Food Sources vs. Supplements
Abstract
Phylloquinone (vitamin K1) is a critical fat-soluble vitamin essential for blood coagulation and bone metabolism. Its dietary intake is primarily from green leafy vegetables and certain plant oils. However, the efficacy of dietary this compound is contingent on its bioavailability—the proportion that is absorbed and utilized by the body. This guide provides a comprehensive comparison of this compound bioavailability from natural food sources versus synthetic supplements. We will delve into the metabolic pathways, influential factors, and the experimental methodologies used to quantify these differences, offering a critical resource for researchers, clinicians, and professionals in drug development.
Introduction: The this compound Bioavailability Conundrum
This compound is the principal dietary form of vitamin K.[1][2][3][4] While abundant in foods like spinach, kale, and broccoli, its absorption is notoriously inefficient.[1][5][6][7][8] This is primarily because, in plant matter, this compound is tightly bound within chloroplast membranes, hindering its release and subsequent absorption in the human gut.[6][9] In contrast, supplemental forms of this compound are typically presented in a more readily absorbable, purified, and often lipid-solubilized format.[10] Understanding the disparity in bioavailability between these two sources is paramount for establishing accurate dietary recommendations and developing effective therapeutic strategies for vitamin K deficiency.
The Journey of this compound: Absorption and Metabolism
The absorption of this compound, like other fat-soluble vitamins, is a complex process intricately linked with dietary fat digestion.[11][12]
Key Steps in this compound Absorption:
-
Release from the Food Matrix: Ingested this compound from plant sources must first be liberated from the chloroplasts. Mechanical disruption (chewing) and enzymatic digestion in the stomach and small intestine play a role, but this release is often incomplete.
-
Micellar Solubilization: In the lumen of the small intestine, bile salts and pancreatic enzymes emulsify dietary fats, forming mixed micelles. This compound, being lipid-soluble, is incorporated into these micelles.[6][9][11] This step is critical for its transport across the aqueous layer of the intestinal lumen to the surface of the enterocytes.
-
Enterocyte Uptake: The micelles deliver this compound to the brush border of the intestinal epithelial cells (enterocytes), where it is absorbed.[9]
-
Chylomicron Formation and Transport: Inside the enterocytes, this compound is packaged into chylomicrons, which are lipoprotein particles. These chylomicrons are then secreted into the lymphatic system, eventually entering the bloodstream for transport to the liver and other tissues.[9][13][14]
Metabolic Fate:
The liver is the primary site for this compound metabolism.[9][13] It serves as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the activation of several blood clotting factors.[7][14] this compound is rapidly metabolized and excreted, leading to relatively low tissue stores compared to other fat-soluble vitamins.[6]
Diagram: this compound Absorption Pathway
Caption: Overview of the this compound absorption pathway.
Bioavailability from Food Sources: The Matrix Effect
The primary determinant of this compound bioavailability from food is the "food matrix effect."[5]
-
Entrapment in Chloroplasts: As mentioned, the tight association of this compound with chloroplast thylakoid membranes in green leafy vegetables is the most significant barrier to its absorption.[6]
-
Influence of Dietary Fat: The presence of fat in a meal is crucial for stimulating bile secretion and forming the mixed micelles necessary for this compound absorption.[10][15] Studies have demonstrated that consuming vegetables with a source of fat can significantly improve this compound uptake.[8] For instance, one study reported that three times as much this compound was absorbed from spinach when consumed with butter.[8]
-
Cooking and Processing: Cooking can disrupt plant cell walls, which may theoretically aid in the release of this compound.[1] However, studies have shown mixed results, with some indicating no significant difference in absorption between raw and cooked vegetables.[16]
Research consistently demonstrates that the bioavailability of this compound from vegetables is substantially lower than from supplements. For example, the body may absorb as little as 4% to 17% of the this compound from spinach compared to a supplement.[6][7]
Bioavailability from Supplements: A More Direct Route
This compound supplements typically contain a synthetic form (phytonadione) or purified this compound.[6] These formulations offer several advantages in terms of bioavailability:
-
Absence of a Food Matrix: The this compound is in a free, readily available form, not entrapped within cellular structures.[10]
-
Formulation with Lipids: Many supplements are formulated in an oil or lipid base, which facilitates micellar solubilization and absorption.[1]
Studies consistently show a significantly higher absorption rate from supplements. One study found that the absorption of this compound, measured by the area under the curve (AUC), was markedly higher after consuming a 500-microgram this compound tablet compared to the ingestion of a similar amount from raw spinach.[16] The absorption rate of this compound in its free form is estimated to be around 80%.[6][7]
Quantitative Comparison: A Data-Driven Overview
The following table summarizes key findings from comparative bioavailability studies.
| Source of this compound | Dose | Comparator | Key Finding | Reference |
| Spinach (raw) | 495 µg | 500 µg tablet | Absorption from the tablet was significantly higher (P < 0.01). | --INVALID-LINK--[16] |
| Spinach (cooked) | 1000 µg | 1000 µg supplement | Bioavailability from spinach was only 4% of that from the supplement. | --INVALID-LINK--[8][15] |
| Broccoli | ~377 µ g/day | ~417 µ g/day in fortified oil | No significant difference in relative bioavailability between broccoli and fortified oil in younger and older adults. | --INVALID-LINK--[2] |
| Kale (isotopically labeled) | 156 nmol | N/A (Absolute Bioavailability) | Mean absolute bioavailability was found to be 4.7% (range 1-14%). | --INVALID-LINK--[5] |
Experimental Protocols for Assessing Bioavailability
The quantification of this compound bioavailability in human subjects relies on robust experimental designs.
Protocol 1: Plasma this compound Response (Area Under the Curve)
This is a common method to assess relative bioavailability.
Objective: To compare the plasma this compound concentration over time after ingestion of this compound from a food source versus a supplement.
Methodology:
-
Subject Recruitment: Healthy volunteers are recruited and typically undergo a washout period with a low-vitamin K diet.
-
Test Meals: In a crossover design, subjects consume standardized meals containing a known amount of this compound from either the test food (e.g., spinach) or a reference supplement.
-
Blood Sampling: Serial blood samples are collected at baseline and at multiple time points (e.g., 0, 2, 4, 6, 8, 10, 12, and 24 hours) post-ingestion.
-
This compound Analysis: Plasma this compound concentrations are measured using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, or more recently, by Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18][19]
-
Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for each treatment. The relative bioavailability is then determined by comparing the AUC of the food source to that of the supplement.
Diagram: Bioavailability Study Workflow
Caption: Workflow for a plasma response bioavailability study.
Protocol 2: Stable Isotope Tracer Studies
This advanced methodology allows for the direct measurement of absorption and kinetics of exogenously consumed this compound, distinguishing it from endogenous stores.[20][21][22][23]
Objective: To determine the absolute bioavailability of this compound from a specific source.
Methodology:
-
Isotope Labeling: this compound is labeled with a stable isotope (e.g., ¹³C or ²H). This can be done by synthesizing labeled this compound for supplements or by growing plants (e.g., kale) in a ¹³CO₂-enriched environment to intrinsically label the this compound.[5]
-
Dosing: Subjects ingest a known amount of the isotopically labeled this compound. In some designs, a simultaneous intravenous dose of a differently labeled this compound is administered to determine its kinetics.[23]
-
Blood Sampling: Serial blood samples are collected over an extended period (days to weeks).
-
Isotope Ratio Mass Spectrometry (IRMS) or GC-MS: Plasma samples are analyzed to measure the concentration of the labeled this compound.[21][23]
-
Pharmacokinetic Modeling: The data is used to construct a compartmental model to calculate absolute bioavailability, pool sizes, and turnover rates.[5]
Conclusion and Future Directions
The available evidence unequivocally indicates that the bioavailability of this compound is significantly greater from supplements than from whole food sources, primarily due to the food matrix effect. While green leafy vegetables are rich sources of this compound, their contribution to an individual's vitamin K status may be overestimated if bioavailability is not considered.[1][15]
For researchers and drug development professionals, these findings have several implications:
-
Dietary Recommendations: It is crucial to consider bioavailability when establishing dietary reference intakes for vitamin K.
-
Clinical Interventions: In cases of vitamin K deficiency or for patients on anticoagulant therapy, supplements offer a more reliable and quantifiable means of delivering a specific dose of this compound.
-
Food Fortification: Fortifying foods, particularly oils and fats, with this compound can be an effective strategy to improve vitamin K intake and status in the general population.[1][2]
Future research should continue to explore the factors that can enhance this compound bioavailability from foods, such as food processing techniques and the co-ingestion of specific types of fats. Furthermore, more studies utilizing stable isotope methodologies are needed to accurately determine the absolute bioavailability from a wider variety of foods.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Response of vitamin K status to different intakes and sources of this compound-rich foods: comparison of younger and older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. riped-online.com [riped-online.com]
- 5. Vitamin K absorption and kinetics in human subjects after consumption of 13C-labelled this compound from kale | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Vitamin K - Health Professional Fact Sheet [ods.od.nih.gov]
- 7. Vitamin K - Wikipedia [en.wikipedia.org]
- 8. Vitamin K - Dietary Reference Intakes for Vitamin A, Vitamin K, Arsenic, Boron, Chromium, Copper, Iodine, Iron, Manganese, Molybdenum, Nickel, Silicon, Vanadium, and Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Studies on the absorption and metabolism of this compound (vitamin K1) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cambridge.org [cambridge.org]
- 16. Comparison of this compound bioavailability from food sources or a supplement in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cambridge.org [cambridge.org]
- 18. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. The effect of different meals on the absorption of stable isotope-labelled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of different meals on the absorption of stable isotope labelled this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A stable isotope method for the simultaneous measurement of vitamin K1 (this compound) kinetics and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Phylloquinone (K1) and Menaquinone-4 (MK-4) in the Regulation of Bone Metabolism
This guide provides a detailed comparison of phylloquinone (Vitamin K1) and menaquinone-4 (MK-4), a form of Vitamin K2, in their roles and mechanisms in regulating bone metabolism. It is intended for researchers, scientists, and professionals in drug development who are investigating skeletal health and therapeutics.
Introduction: The Vitamin K Family and Bone Health
Vitamin K is a group of fat-soluble vitamins essential for various physiological processes, most notably blood coagulation and bone metabolism. The two primary naturally occurring forms are this compound (K1), found predominantly in green leafy vegetables, and menaquinones (K2), which are a series of compounds with varying side-chain lengths, found in fermented foods and animal products. Among the menaquinones, menaquinone-4 (MK-4) is unique as it can be synthesized in animal tissues, including bone, from ingested this compound. This guide will dissect the comparative efficacy and mechanistic divergences of K1 and MK-4 in the context of bone health, moving beyond the classical understanding of Vitamin K's role in the carboxylation of Gla-proteins.
The Carboxylation-Dependent Pathway: A Shared Mechanism
Both this compound and MK-4 are cofactors for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) residues on Vitamin K-dependent proteins (VKDPs). In bone, the most significant VKDP is osteocalcin (also known as bone Gla protein or BGP).
-
Osteocalcin Activation: Undercarboxylated osteocalcin (ucOC) has a low affinity for the bone mineral matrix, hydroxyapatite. Upon carboxylation, osteocalcin (cOC) undergoes a conformational change that significantly increases its affinity for calcium ions and allows it to bind to the hydroxyapatite matrix of bone. This process is crucial for proper bone mineralization and strength.
While both K1 and MK-4 can serve as cofactors for GGCX, there is evidence to suggest that MK-4 is the more active form in bone tissue. Studies have shown that MK-4 has a higher affinity for GGCX in osteoblastic cells compared to K1.
Experimental Workflow: In Vitro Carboxylation Assay
This protocol assesses the relative efficiency of K1 and MK-4 as cofactors for GGCX in a cell-free system.
Caption: Workflow for comparing K1 and MK-4 cofactor efficiency for GGCX.
Beyond Carboxylation: The Non-Canonical Actions of MK-4
A growing body of evidence indicates that MK-4 possesses biological activities in bone that are independent of its role as a GGCX cofactor. These non-canonical pathways appear to be specific to MK-4 and are not shared by this compound.
Transcriptional Regulation via SXR/PXR
Menaquinone-4 acts as a ligand for the steroid and xenobiotic receptor (SXR) in humans, which is known as the pregnane X receptor (PXR) in rodents. SXR/PXR is a nuclear receptor that functions as a transcription factor for genes involved in xenobiotic metabolism and, intriguingly, bone matrix metabolism.
-
Mechanism of Action: Upon binding MK-4, SXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to SXR-responsive elements in the promoter regions of target genes, modulating their transcription. In osteoblastic cells, SXR activation by MK-4 has been shown to upregulate the expression of key bone matrix protein genes, such as type I collagen (COL1A1) and osteopontin (SPP1).
This transcriptional regulation provides a plausible explanation for why high doses of MK-4 have been observed to improve bone quality and reduce fracture risk in clinical trials, effects that are not seen with equivalent doses of K1.
Caption: MK-4 signaling through the SXR/PXR nuclear receptor.
Modulation of Osteoclastogenesis
MK-4 has also been shown to influence the differentiation and activity of osteoclasts, the cells responsible for bone resorption. It appears to induce apoptosis (programmed cell death) in osteoclasts, thereby tilting the balance of bone remodeling in favor of bone formation. The precise mechanism is still under investigation but may involve the inhibition of NF-κB signaling, a key pathway for osteoclast survival. This compound does not exhibit these direct anti-resorptive effects.
Comparative Performance: A Data-Driven Summary
The distinct mechanisms of K1 and MK-4 translate into different physiological outcomes. The following table summarizes their comparative performance based on available experimental and clinical data.
| Feature / Parameter | This compound (K1) | Menaquinone-4 (MK-4) | Rationale & Key Findings |
| Primary Function | Cofactor for GGCX | Cofactor for GGCX & Signaling Molecule | MK-4 has dual roles, acting both enzymatically and as a transcriptional regulator. |
| Tissue Distribution | Higher concentration in liver | Preferentially accumulates in extrahepatic tissues, including bone and arterial walls. | The side chain of MK-4 influences its transport and tissue deposition. |
| Efficacy in Carboxylation | Effective | Highly effective, especially in bone | MK-4 demonstrates higher efficiency in carboxylating osteocalcin within bone tissue. |
| Gene Regulation | No direct effect | Activates SXR/PXR, upregulating bone matrix genes | This is a key differentiator, linking MK-4 directly to the synthesis of bone components. |
| Effect on Osteoblasts | Supports mineralization via cOC | Promotes proliferation, differentiation, and matrix synthesis | The SXR-mediated pathway provides an additional anabolic stimulus. |
| Effect on Osteoclasts | No direct effect | Induces apoptosis and inhibits differentiation | This anti-resorptive action complements its anabolic effects. |
| Clinical Efficacy (Fracture Risk) | Inconsistent results | High-dose supplementation (45 mg/day) has been shown to reduce fracture incidence in some studies. | The supra-physiological doses used in these trials likely leverage the non-canonical signaling pathways of MK-4. |
Conclusion and Future Directions
The evidence strongly suggests that this compound and menaquinone-4 are not interchangeable in the context of bone metabolism. While both are essential for the carboxylation of osteocalcin, MK-4 possesses unique, non-canonical functions that position it as a more direct and potent modulator of bone cell activity. Its ability to act as a transcriptional regulator via SXR/PXR provides a distinct anabolic and anti-resorptive advantage over K1.
For researchers and drug development professionals, these differences are critical. Therapeutic strategies aimed at improving bone health may be more effective if they focus on optimizing MK-4 levels in bone tissue. Future research should aim to further elucidate the downstream targets of the MK-4/SXR pathway and explore the potential for developing selective SXR modulators that mimic the bone-specific benefits of MK-4 without the need for high-dose supplementation.
A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Phylloquinone (Vitamin K1) Quantification
For researchers, clinical scientists, and drug development professionals, the accurate quantification of phylloquinone (Vitamin K1) in biological matrices is paramount. This fat-soluble vitamin is a critical cofactor in blood coagulation and bone metabolism, making its precise measurement essential in nutritional studies, clinical diagnostics, and pharmacokinetic assessments. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This guide provides an in-depth comparison and cross-validation of these two powerful methods. We will delve into the core principles of each technique, present detailed experimental protocols, and offer field-proven insights into the causality behind experimental choices. Our objective is to equip you with the knowledge to select the most appropriate method for your research and to ensure the seamless transition and data correlation between these platforms through robust cross-validation.
The Analytical Challenge: Why this compound is Not a Simple Analyte
Quantifying this compound presents several analytical hurdles. Its lipophilic nature necessitates rigorous extraction procedures to separate it from a complex lipid background in matrices like plasma or serum.[1][2] Furthermore, endogenous concentrations of this compound are typically very low, demanding highly sensitive analytical methods.[3][4] These challenges underscore the need for well-validated and reliable analytical techniques.
Unveiling the Contenders: HPLC-Fluorescence vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection has long been a workhorse for this compound analysis.[5] The method's reliance on the native fluorescence of the this compound molecule after post-column reduction makes it a specific and cost-effective choice.
Principle of Operation: this compound is first extracted from the biological matrix and separated from other components on a reversed-phase HPLC column. Post-separation, the eluent passes through a reactor containing a reducing agent, typically zinc, which converts the non-fluorescent this compound to its fluorescent hydroquinone form.[3][6] A fluorescence detector then measures the emitted light at a specific wavelength, which is proportional to the concentration of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[4][7][8] This technique couples the separation power of liquid chromatography with the precise detection capabilities of a triple quadrupole mass spectrometer.
Principle of Operation: After chromatographic separation, the analyte is ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[1][9] The first quadrupole (Q1) selects the precursor ion (the ionized this compound molecule). This ion is then fragmented in the second quadrupole (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the target analyte.[1]
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized representations. Specific parameters should be optimized for your laboratory's instrumentation and specific matrix.
Sample Preparation: The Critical First Step
A robust sample preparation protocol is essential to minimize matrix effects and ensure accurate quantification. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.[1][5]
Liquid-Liquid Extraction (LLE) Protocol:
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of ethanol or methanol to precipitate proteins. Vortex for 30 seconds.
-
Extraction: Add 4 mL of hexane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.[3]
-
Evaporation: Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 150 µL of the mobile phase.
Solid-Phase Extraction (SPE) Protocol:
-
Protein Precipitation: Precipitate proteins in 350 µL of plasma with 175 µL of ethanol.[1]
-
Loading: Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).[1]
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the this compound with a strong organic solvent mixture (e.g., methanol/isopropanol/hexane).[1]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
HPLC-Fluorescence Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Post-column reactor with a packed zinc column.
-
Fluorescence detector.
Chromatographic Conditions:
-
Mobile Phase: Methanol/Water (98:2, v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Fluorescence Detection: Excitation at 248 nm, Emission at 418 nm.[10]
LC-MS/MS Method
Instrumentation:
-
UPLC or HPLC system.
-
Reversed-phase C18 or Biphenyl column.
-
Triple quadrupole mass spectrometer with an APCI or ESI source.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the hydrophobic this compound.
-
Flow Rate: 0.4 - 0.7 mL/min.[1]
-
Column Temperature: 50°C.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive APCI or ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For this compound (precursor ion m/z ~451.4), a common product ion is m/z 187.1.
Performance Comparison: A Data-Driven Analysis
The choice between HPLC and LC-MS/MS often comes down to the required sensitivity and the complexity of the study. The following table summarizes typical performance characteristics based on published literature.
| Parameter | HPLC-Fluorescence | LC-MS/MS | Rationale & Insights |
| Lower Limit of Quantification (LLOQ) | 0.03 - 0.3 ng/mL[3][5] | 0.05 - 0.1 ng/mL[9][11] | LC-MS/MS generally offers superior sensitivity, crucial for studies with low endogenous levels. |
| Linearity (r²) | >0.999 | >0.995 | Both methods provide excellent linearity over a defined concentration range. |
| Precision (%CV) | < 10%[3] | < 15%[2][11] | Both techniques demonstrate high precision, meeting regulatory acceptance criteria.[12] |
| Accuracy (% Bias) | Within ±15% | Within ±15%[11] | Both methods are capable of high accuracy. |
| Selectivity | Good, but susceptible to co-eluting fluorescent compounds. | Excellent, due to the specificity of MRM transitions. | LC-MS/MS is less prone to interferences, leading to more reliable data. |
| Throughput | Lower, due to longer run times. | Higher, with modern UPLC systems enabling run times of ~4 minutes.[2] | For large sample sets, LC-MS/MS offers a significant advantage in throughput. |
Cross-Validation: Bridging the Gap Between Methods
When transitioning from an established HPLC method to a more sensitive LC-MS/MS method, or when comparing data from different laboratories using these two techniques, a cross-validation is essential. This process ensures that the data from both methods are comparable and reliable. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines on when cross-validation is necessary.[12][13][14][15]
Experimental Workflow for Cross-Validation
The core of a cross-validation study is the analysis of the same set of quality control (QC) samples and, ideally, incurred study samples by both the established (reference) and the new (comparator) method.
Caption: Workflow for the cross-validation of two analytical methods.
Acceptance Criteria
For the cross-validation to be successful, the percentage difference between the concentrations obtained by the two methods should be within a predefined limit. According to regulatory guidelines, the mean concentration of the QC samples from the new method should be within ±20% of the mean concentration from the original method.[13] At least two-thirds (67%) of the individual QC samples should also meet this ±20% criterion.
Conclusion: Selecting the Right Tool for the Job
Both HPLC with fluorescence detection and LC-MS/MS are robust and reliable methods for the quantification of this compound in biological matrices.
-
HPLC-Fluorescence remains a viable and cost-effective option, particularly for studies where high sensitivity is not the primary driver and the sample matrix is relatively clean. Its simplicity and lower operational cost are significant advantages.
-
LC-MS/MS is the superior choice for regulated bioanalysis, clinical trials, and research requiring the highest levels of sensitivity and specificity.[4] Its ability to minimize interferences and its high-throughput capabilities make it the modern standard for demanding applications.[2]
Ultimately, the choice of method depends on the specific requirements of your study. A thorough understanding of the principles, performance characteristics, and validation requirements of each technique, as outlined in this guide, will enable you to make an informed decision and generate high-quality, reproducible data. When transitioning between methods, a rigorous cross-validation is not just a regulatory requirement but a scientific necessity to ensure data integrity and continuity.
References
- 1. bevital.no [bevital.no]
- 2. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [discover.restek.com]
- 3. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of Vitamin K1 and K2 in Human Plasma by HPLC-FLU and Its Clinical Application [journal11.magtechjournal.com]
- 11. The investigation of connection between anticoagulant therapy and vitamin K homologues in human determined by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
A Comparative Guide to Phylloquinone (Vitamin K1) and Menaquinone-7 (MK-7) in Vascular Health
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Vitamin K in Vascular Health
Vitamin K, a group of fat-soluble vitamins, is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2][3] This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on various vitamin K-dependent proteins (VKDPs).[1][2][3] This process is fundamental to their biological activity. While historically recognized for its role in hepatic VKDPs involved in blood coagulation, there is a growing body of evidence highlighting the crucial function of extra-hepatic VKDPs in maintaining cardiovascular health.[3][4]
A key protein in this context is the Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification secreted by vascular smooth muscle cells.[1][4][5] MGP's ability to prevent calcium deposition in arterial walls is entirely dependent on its carboxylation status.[1] An insufficiency of vitamin K leads to the circulation of uncarboxylated MGP (ucMGP), a non-functional form of the protein that is strongly associated with the progression of vascular calcification, arterial stiffness, and increased cardiovascular disease risk.[6][7][8] This guide provides an in-depth comparison of the two primary forms of vitamin K—phylloquinone (K1) and menaquinone-7 (MK-7)—and their respective efficacies in promoting vascular health.
The Vitamin K Cycle and MGP Activation
Both this compound and menaquinones serve as cofactors for GGCX. The enzyme facilitates the addition of a carboxyl group to glutamate residues on MGP, rendering it active. This active, carboxylated MGP (cMGP) can then bind to calcium ions, directly inhibiting the formation of calcium crystals in the vascular intima and media.
Caption: Vitamin K cycle driving MGP carboxylation to inhibit vascular calcification.
Head-to-Head Comparison: this compound vs. Menaquinone-7
While both K1 and MK-7 can activate MGP, their structural differences lead to significant variations in bioavailability, metabolic fate, and ultimately, their impact on vascular health.
Biochemical and Pharmacokinetic Properties
This compound (K1) is the primary dietary form, found abundantly in green leafy vegetables.[9][10] Menaquinones (K2), a family of compounds with side chains of varying lengths, are found in fermented foods and animal products.[9][10][11] Menaquinone-7 (MK-7), with its longer side chain, is notably present in natto, a fermented soybean dish.[10]
The key differentiator lies in their absorption and circulatory half-life. K1 is tightly bound to chloroplasts in plants, limiting its bioavailability. In contrast, the long side chain of MK-7 allows it to be incorporated into low-density lipoproteins for transport, resulting in a much longer serum half-life—days for MK-7 versus hours for K1.[4] This superior bioavailability and extended residence time mean that MK-7 can more effectively reach extra-hepatic tissues, including the vasculature.[4][11][12]
Studies have shown that after oral administration, serum MK-7 levels increase significantly and remain elevated for an extended period, whereas MK-4 (a shorter-chain menaquinone) is often not detectable at all.[11][13][14] This suggests that MK-7 is a more reliable and potent form for systemic vitamin K status improvement.[11][13][14]
| Parameter | This compound (K1) | Menaquinone-7 (MK-7) | References |
| Primary Sources | Green leafy vegetables (spinach, kale) | Fermented foods (especially natto), cheese | [9][10] |
| Bioavailability | Lower, bound to chloroplasts | Higher, better absorption | [4] |
| Serum Half-Life | Short (hours) | Long (days) | [4] |
| Tissue Distribution | Primarily retained in the liver | More widely distributed to extra-hepatic tissues | [12] |
Efficacy in Vascular Health: Clinical Evidence
The superior pharmacokinetics of MK-7 translate into potentially greater efficacy in improving vascular health markers.
1. Reducing Vascular Calcification: The most direct measure of vitamin K's vascular efficacy is its ability to reduce the levels of inactive ucMGP. Multiple clinical trials have demonstrated that supplementation with MK-7 significantly reduces circulating levels of dephospho-uncarboxylated MGP (dp-ucMGP), a marker of poor vitamin K status.[5][9][15] For instance, a study in diabetic patients showed that 360 µ g/day of MK-7 significantly reduced dp-ucMGP compared to placebo.[5][9] While some trials have not shown a direct reduction in calcification progression as measured by imaging within the study period, the consistent and potent effect on ucMGP levels suggests a strong mechanistic benefit.[9][15]
Observational studies have often linked higher dietary intake of menaquinones, but not this compound, with a lower risk of coronary artery calcification and cardiovascular disease.[16][17][18][19] The Rotterdam Study, a large population-based cohort, found that high intake of vitamin K2 (at least 32 mcg/day) was associated with a 50% reduction in arterial calcification and cardiovascular risk, an effect not seen with vitamin K1.[20]
2. Improving Arterial Stiffness: Arterial stiffness, often measured by Pulse Wave Velocity (PWV), is an independent predictor of cardiovascular events. Vascular calcification is a major contributor to increased stiffness. A landmark three-year, double-blind, placebo-controlled trial in healthy postmenopausal women found that supplementation with 180 µ g/day of MK-7 significantly improved arterial stiffness, particularly in women with high baseline stiffness.[10] In contrast, studies on this compound have yielded less consistent results regarding arterial stiffness.[16][21][22] While inadequate K1 intake has been associated with higher pulse pressure (a surrogate for stiffness), intervention trials have shown limited or no effect.[10][21][22]
| Clinical Outcome | This compound (K1) | Menaquinone-7 (MK-7) | References |
| Reduction of ucMGP | Modest effect | Potent and consistent reduction | [5][9][15] |
| Vascular Calcification | Inconsistent observational data; limited trial evidence of slowing progression | Strong inverse association in observational studies; trials show potent biomarker improvement | [16][17][18][19][20] |
| Arterial Stiffness (PWV) | Limited and inconsistent evidence from trials | Demonstrated improvement in long-term clinical trials | [10][23] |
Experimental Methodologies for Efficacy Assessment
To rigorously evaluate and compare the vascular effects of K1 and MK-7, specific, validated protocols are essential.
Diagram: Clinical Trial Workflow for Vascular Health
Caption: A typical workflow for a clinical trial assessing vitamin K efficacy.
Protocol 1: Quantification of Serum dp-ucMGP via ELISA
-
Causality: This assay quantifies the level of inactive MGP, providing a direct biomarker of vascular vitamin K status. A decrease in dp-ucMGP post-intervention indicates improved MGP carboxylation. The choice of antibodies specific to the dephosphorylated and uncarboxylated epitopes is critical for assay validity.
-
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the dephosphorylated C-terminus of MGP. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample/Standard Incubation: Wash the plate. Add prepared standards (recombinant dp-ucMGP) and serum samples (diluted in assay buffer) to the wells. Incubate for 2 hours at room temperature.
-
Self-Validation: Running a full standard curve on every plate is mandatory to ensure accurate quantification and inter-assay comparability.
-
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody that recognizes the uncarboxylated Gla-domain of MGP. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes in the dark.
-
Substrate Addition: Wash the plate. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.
-
Reaction Stop: Add a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the dp-ucMGP concentration in samples by interpolating their absorbance values against the standard curve.
-
Protocol 2: Assessment of Arterial Stiffness via Carotid-Femoral Pulse Wave Velocity (cfPWV)
-
Causality: cfPWV is the gold-standard, non-invasive measure of aortic stiffness.[23] It measures the speed of the pressure wave traveling between the carotid and femoral arteries. A higher velocity indicates greater stiffness. A reduction in PWV following supplementation would provide strong evidence of improved vascular function.
-
Step-by-Step Methodology:
-
Patient Preparation: The patient should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room to achieve a stable hemodynamic state.
-
Measurement Sites: Identify the measurement points over the common carotid artery and the femoral artery.
-
Distance Measurement: Measure the surface distance between the two recording sites using a flexible tape measure. To improve accuracy, subtract the distance from the suprasternal notch to the carotid site from the distance from the suprasternal notch to the femoral site. Distance (D) is recorded in meters.
-
Waveform Acquisition: Simultaneously record pressure waveforms at the carotid and femoral arteries using applanation tonometry transducers.[24]
-
Transit Time Calculation: The system's software identifies the "foot" of each pressure wave, which marks the start of the systolic upstroke. The pulse transit time (Δt) is the time delay between the feet of the two simultaneously recorded waveforms, measured in seconds.
-
Self-Validation: High-quality waveform acquisition is critical. The operator must ensure clear, sharp upstrokes for accurate foot detection. Multiple readings should be taken and averaged.
-
-
PWV Calculation: PWV is calculated as: PWV (m/s) = D (m) / Δt (s) .
-
Data Interpretation: Compare the baseline PWV with the post-intervention PWV. A statistically significant decrease in the treatment group compared to placebo indicates an improvement in arterial stiffness.[23][25]
-
Conclusion and Future Directions
The available evidence strongly suggests that menaquinone-7 (MK-7) is a more effective form of vitamin K than this compound (K1) for promoting vascular health. This is primarily attributed to its superior bioavailability and longer half-life, which allows for more effective carboxylation of extra-hepatic proteins like MGP.[4][12] Clinical and observational data indicate that higher MK-7 status is associated with lower levels of inactive ucMGP, reduced arterial stiffness, and a lower risk of vascular calcification.[10][18][20]
For drug development professionals and researchers, focusing on MK-7 as a therapeutic or supplementary agent for cardiovascular disease prevention is a more promising strategy. Future research should include larger, long-term randomized controlled trials directly comparing equimolar doses of K1 and MK-7 on hard clinical endpoints, such as cardiovascular events and mortality, to definitively establish the superiority of MK-7 in a clinical setting.[26]
References
- 1. DSpace [cora.ucc.ie]
- 2. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. naturalhealthresearch.org [naturalhealthresearch.org]
- 6. Uncarboxylated matrix Gla protein (ucMGP) is associated with coronary artery calcification in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Undercarboxylated Matrix Gla Protein (ucMGP): A Novel Biomarker to Predict Coronary Artery Calcification [longerlife.org]
- 8. Novel conformation-specific antibodies against matrix gamma-carboxyglutamic acid (Gla) protein: undercarboxylated matrix Gla protein as marker for vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of menaquinone-7 supplementation on vascular calcification in patients with diabetes: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.de]
- 11. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wearefeel.com [wearefeel.com]
- 13. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Vitamin K supplementation and vascular calcification: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 16. Vitamin K Status and Vascular Calcification: Evidence from Observational and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Intake Is Associated with Cardiac Structure and Function in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vitamin K2 – not K1 – shown again to impact cardiovascular health [nutraceuticalbusinessreview.com]
- 19. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 20. Vitamin K2 (MK-7) and Cardiovascular Health – Roberts Health Foods [robertshealthfoods.com]
- 21. "this compound (Vitamin K₁) Intake and Pulse Pressure as a Measure of A" by Joan Vaccaro and Fatma G. Huffman [digitalcommons.fiu.edu]
- 22. researchgate.net [researchgate.net]
- 23. droracle.ai [droracle.ai]
- 24. Pulse Wave Velocity: Methodology, Clinical Applications, and Interplay with Heart Rate Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Update on the Use of Pulse Wave Velocity to Measure Age-Related Vascular Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Inter-laboratory Standardization of Phylloquinone (Vitamin K1) Assays
This guide provides an in-depth comparison of analytical methodologies for the quantification of phylloquinone (Vitamin K1), designed for researchers, scientists, and drug development professionals. In the pursuit of reliable and comparable data across different laboratories, understanding the nuances, strengths, and limitations of each assay is paramount. This document offers a comprehensive overview of prevalent techniques, supported by experimental data and field-proven insights to aid in the selection and standardization of this compound assays.
The Critical Need for Standardized this compound Quantification
This compound, the primary dietary form of Vitamin K, is a vital fat-soluble vitamin essential for blood coagulation and bone metabolism. Accurate measurement of its circulating levels is crucial for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies. However, significant variability in reported this compound concentrations across studies highlights a critical need for assay standardization. The Vitamin K External Quality Assurance Scheme (KEQAS) was established to address this challenge by helping to harmonize this compound analysis and improve the comparability of clinical and nutritional data.[1][2]
This guide will focus on the two most widely accepted and validated methods for this compound quantification: High-Performance Liquid Chromatography (HPLC) with post-column reduction and fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will also briefly discuss Enzyme-Linked Immunosorbent Assays (ELISA) to provide a complete comparative landscape.
Comparative Analysis of Leading this compound Assay Methodologies
The choice of an analytical method for this compound quantification is a critical decision that impacts the accuracy, sensitivity, and throughput of the study. Here, we compare the performance of HPLC-fluorescence, LC-MS/MS, and ELISA.
Table 1: Performance Characteristics of this compound Assays
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by post-column chemical reduction and fluorescence detection. | Chromatographic separation coupled with mass-based detection of precursor and product ions. | Immunoassay based on antigen-antibody recognition. |
| Intra-assay Precision (CV%) | 3.0% - 8.2%[2][3] | 2.3% - 14.3%[4] | Not sufficiently reported or validated. |
| Inter-assay Precision (CV%) | 8.1% - 16%[2][3] | 7.4% - 15.2%[4] | Not sufficiently reported or validated. |
| Sensitivity (LOD/LOQ) | LOQ: ~0.1 nmol/L[5] | LOQ: 0.03 ng/mL (~0.07 nmol/L)[4] | Often lacks the sensitivity to detect physiological changes.[5] |
| Specificity | Good, but susceptible to interfering peaks.[1] | Excellent, due to mass-based detection.[6] | Poor; significant cross-reactivity and inconsistency reported.[5] |
| Throughput | Lower; longer run times per sample.[6] | Higher; amenable to automation and multiplexing.[6] | High; suitable for screening large numbers of samples. |
| Cost | Moderate initial investment and running costs. | High initial investment, moderate running costs. | Lower initial and per-sample cost. |
| Validation Status | Well-validated and widely used in KEQAS.[2][3][5] | Increasingly validated and adopted for its specificity and sensitivity.[4][6][7] | Not recommended for clinical or research use due to lack of accuracy.[5] |
In-Depth Methodological Review
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This has traditionally been the gold standard for this compound analysis. The method's reliability is well-documented through participation in the KEQAS program.[2][3]
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: A C18 column is typically used to separate the nonpolar this compound from other lipophilic compounds in the sample extract.[8]
-
Post-Column Reduction: this compound itself is not fluorescent. To enable sensitive fluorescence detection, it is chemically reduced to its hydroquinone form after chromatographic separation. This is commonly achieved using a zinc catalyst.[2][9][10] This post-column derivatization step is critical for achieving the necessary sensitivity for biological samples.
-
Fluorescence Detection: The resulting hydroquinone is highly fluorescent, allowing for sensitive and specific detection at appropriate excitation and emission wavelengths (e.g., Ex: 243 nm, Em: 430 nm).[11]
Experimental Workflow:
Caption: HPLC-Fluorescence workflow for this compound analysis.
Representative Protocol: HPLC with Fluorescence Detection
-
Sample Preparation:
-
To 1 mL of plasma or serum, add an internal standard (a non-naturally occurring vitamin K analog).[2]
-
Perform a liquid-liquid extraction with a solvent like hexane or use solid-phase extraction (SPE) for cleanup.[9][12] For food matrices, an initial enzymatic digestion may be required.[12]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatography:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column.[8]
-
Use an isocratic mobile phase, for example, a mixture of methanol and dichloromethane.
-
-
Post-Column Reduction and Detection:
-
Pass the column effluent through a post-column reactor containing zinc particles to reduce this compound to its hydroquinone form.[10]
-
Detect the fluorescent product using a fluorescence detector.
-
-
Quantification:
-
Calculate the this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative to HPLC-fluorescence, offering enhanced specificity and sensitivity.
Causality Behind Experimental Choices:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often the preferred ionization source for fat-soluble vitamins like this compound as it is robust and less susceptible to matrix effects compared to electrospray ionization (ESI) for these types of molecules.[7][13]
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard. This minimizes the risk of interferences from other sample components.[6]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Vitamin K1-d7) is crucial for accurate quantification. It co-elutes with the analyte and experiences similar ionization effects, effectively correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Workflow:
Caption: LC-MS/MS workflow for this compound analysis.
Representative Protocol: LC-MS/MS
-
Sample Preparation:
-
To a small volume of plasma or serum (e.g., 100 µL), add a stable isotope-labeled internal standard (e.g., Vitamin K1-d7).[6]
-
Precipitate proteins using a solvent like acetonitrile.[14]
-
Perform solid-phase extraction for sample cleanup.[14]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatography:
-
Inject the sample into a UPLC or HPLC system for rapid separation.
-
-
Mass Spectrometry:
-
Introduce the column effluent into the mass spectrometer using an APCI or ESI source.
-
Operate the mass spectrometer in MRM mode to monitor the specific transitions for this compound and the internal standard.
-
-
Quantification:
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
While commercially available, ELISAs for this compound have demonstrated a significant lack of consensus with well-validated HPLC methods.[5] Studies have shown that ELISA results can be substantially lower or higher than those obtained by HPLC and fail to detect significant changes in this compound concentrations during depletion and supplementation studies.[5] Given these findings, the use of current commercial ELISAs for this compound quantification in clinical and research settings is not recommended.
Achieving Inter-Laboratory Standardization
Standardization of this compound assays is a multi-faceted challenge that requires a concerted effort.
-
Adoption of Validated Methods: Laboratories should prioritize the use of well-validated methods, such as HPLC with fluorescence detection or LC-MS/MS, that have demonstrated accuracy and precision.[5]
-
Participation in External Quality Assurance Schemes (EQAS): Regular participation in programs like KEQAS is essential for laboratories to assess their performance against their peers and identify potential analytical biases.[1][2]
-
Use of Certified Reference Materials (CRMs): The use of CRMs, when available, helps to ensure the accuracy and traceability of measurements. The National Institute of Standards and Technology (NIST) provides reference data for this compound.[15][16][17][18]
-
Harmonization of Protocols: Efforts should be made to harmonize sample collection, handling, and preparation protocols to minimize pre-analytical variability.
By embracing these principles, the scientific community can move towards more reliable and comparable data in the field of vitamin K research, ultimately leading to a better understanding of its role in health and disease.
References
- 1. The external quality assurance of this compound (vitamin K(1)) analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound (vitamin K1) in plasma and serum by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of Consensus Between Measurements of Plasma this compound by Enzyme-Linked Immunosorbent assays and a Well-Validated High-Performance Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and Validation of a Rapid Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantitation of Vitamin K Metabolites in Different Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. datapdf.com [datapdf.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of vitamin K1 in medical foods by liquid chromatography with postcolumn reduction and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [discover.restek.com]
- 15. Vitamin k1 [webbook.nist.gov]
- 16. Vitamin k1 [webbook.nist.gov]
- 17. Vitamin k1 [webbook.nist.gov]
- 18. Phytonadione [webbook.nist.gov]
"phylloquinone's biological activity compared to synthetic vitamin K3 (menadione)"
An In-Depth Technical Guide to the Biological Activities of Phylloquinone (Vitamin K1) and Menadione (Vitamin K3)
Executive Summary
This guide provides a comprehensive comparison of the biological activities of this compound (vitamin K1), the natural plant form of vitamin K, and menadione (vitamin K3), a synthetic provitamin. While both compounds share a common naphthoquinone ring, their distinct structural differences—primarily the presence of a phytyl side chain in this compound and its absence in menadione—dictate profoundly different metabolic fates, efficacy, and safety profiles. This compound is an essential cofactor for the gamma-glutamyl carboxylase (GGCX) enzyme, playing a direct and vital role in blood coagulation and bone metabolism with a high safety threshold.[1][2] In stark contrast, menadione is not a direct substrate for the key enzymes in the vitamin K cycle and exhibits significant cytotoxicity mediated by the generation of reactive oxygen species (ROS).[3][4][5][6] This guide will dissect these differences, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Structural and Metabolic Divergence
The fundamental distinction between this compound and menadione lies in their chemical structure. This compound possesses a long phytyl isoprenoid side chain at the C3 position, which is crucial for its interaction with enzymes and its metabolic stability.[7][8] Menadione is a synthetic compound lacking any side chain.[9]
This structural variance has critical metabolic implications:
-
This compound (K1): It is absorbed and transported via lipoproteins to the liver and other tissues where it acts as a direct and efficient substrate for the vitamin K cycle.[7] This cycle is essential for the post-translational modification of vitamin K-dependent proteins (VKDPs).[5]
-
Menadione (K3): It is not biologically active in its original form for coagulation.[5][8] To exert vitamin K-like activity, it must be enzymatically alkylated in tissues to form menaquinone-4 (MK-4), a form of vitamin K2.[7][10] However, its primary metabolic pathway involves redox cycling, which does not contribute to carboxylation but instead leads to cellular toxicity.[3][4] Furthermore, in vitro assays have shown that menadione has the lowest affinity for the key recycling enzyme, Vitamin K Epoxide Reductase (VKORC1), and the enzyme shows no activity towards it, highlighting the importance of the hydrophobic tail for enzymatic function.[5][6][11]
Diagram 1: The Vitamin K Cycle
The following diagram illustrates the central role of the vitamin K cycle in activating coagulation factors and how this compound and menadione interact differently with this pathway.
Caption: The Vitamin K Cycle and points of entry for this compound and Menadione.
Comparative Biological Efficacy
The primary measure of vitamin K's biological activity is its ability to facilitate the γ-carboxylation of VKDPs, which is essential for blood coagulation.
Coagulation Activity
This compound is significantly more effective than menadione (in its converted MK-4 form) at supporting the synthesis of blood coagulation factors. Experimental data from vitamin K-deficient rat models consistently demonstrates the superior efficacy of this compound.[12]
| Parameter | This compound (K1) | Menadione (K3) / Menaquinone-4 (MK-4) | Source |
| Primary Role | Direct cofactor for γ-glutamyl carboxylase (GGCX).[1] | Pro-vitamin; must be converted to MK-4 to gain activity.[7][13][14] | [1][7][13][14] |
| Enzyme Affinity | Efficient substrate for Vitamin K Epoxide Reductase (VKORC1).[6][11] | Not a substrate for VKORC1; conversion to MK-4 is required.[5][6][11] | [5][6][11] |
| Coagulation Efficacy | High; effectively reverses vitamin K deficiency symptoms. | Lower efficacy than K1. Oral administration of K1 was at least two-fold more effective than MK-4 in normalizing coagulation tests.[12] | [12] |
| Bioavailability | Readily absorbed, especially with dietary fat.[15] | Absorption is followed by tissue-specific conversion.[10] | [10][15] |
| Regulatory Status | Considered safe; no Tolerable Upper Intake Level (UL) established.[16][17] | Not permitted for human use in many regions due to toxicity.[18] Water-soluble derivatives (e.g., bisulfites) are used in animal feed but are associated with risks.[19][20] | [16][17][18][19][20] |
Toxicity Profile: The Menadione Paradox
While this compound is remarkably safe even at high doses, menadione is known for its dose-dependent cytotoxicity.[17] This toxicity is not related to its vitamin K activity but is a direct consequence of its chemical structure.
Menadione acts as a potent redox cycler. Inside the cell, it undergoes a one-electron reduction to a semiquinone radical. This radical then reacts with molecular oxygen (O₂) in a futile cycle, generating superoxide radicals (O₂•−).[3][4] This initiates a cascade of reactive oxygen species (ROS) production, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), leading to severe oxidative stress.[21][22]
This oxidative stress results in:
-
Mitochondrial Dysfunction: Damage to mitochondrial DNA, depolarization of the mitochondrial membrane, and depletion of ATP.[3][23][24]
-
Cellular Damage: Lipid peroxidation, damage to cellular proteins, and DNA strand breaks.[4]
-
Cell Death: Induction of apoptosis or necrosis through various signaling pathways.[3][4][23]
This cytotoxic property has been explored for anticancer applications, as menadione can selectively induce oxidative stress in cancer cells.[4][25][26][27][28]
Diagram 2: Menadione-Induced Oxidative Stress
The following diagram illustrates the mechanism by which menadione generates cytotoxic reactive oxygen species.
Caption: The futile redox cycle of Menadione leading to ROS generation.
Experimental Protocols for Comparative Assessment
For researchers aiming to validate these differences, standardized experimental models and assays are crucial.
Protocol 1: In Vivo Assessment of Coagulation Activity
This protocol describes a method to compare the efficacy of this compound and menadione in a vitamin K-deficient rat model.[12][29][30]
Objective: To measure the restoration of coagulation factor activity by this compound vs. menadione.
Methodology:
-
Induction of Deficiency:
-
House male Sprague-Dawley rats (8 weeks old) individually in wire-bottom cages to prevent coprophagy.[15]
-
Provide a vitamin K-deficient diet for 14-21 days.[29][30] To accelerate deficiency, oral administration of an antibiotic like gentamicin (30 mg/kg) can be used to eliminate gut microflora that produce menaquinones.[29][30]
-
Rationale: This establishes a baseline of severe vitamin K deficiency, characterized by prolonged clotting times.
-
-
Compound Administration:
-
Divide deficient rats into three groups: Control (vehicle), this compound-treated, and Menadione-treated.
-
Administer equimolar doses of each compound via oral gavage or subcutaneous injection. A dose range should be tested to determine potency.
-
Rationale: Oral and subcutaneous routes help assess both absorption and intrinsic activity.[12]
-
-
Sample Collection & Analysis:
-
Collect blood samples via cardiac puncture at set time points (e.g., 6, 12, 24 hours) post-administration.
-
Prepare citrated plasma for coagulation assays.
-
Perform Prothrombin Time (PT) and/or Activated Partial Thromboplastin Time (APTT) assays using an automated coagulation analyzer.[29][30][31]
-
Rationale: PT is a sensitive measure of the activity of vitamin K-dependent clotting factors (II, VII, X). A shorter PT indicates restored coagulation function.
-
Diagram 3: Experimental Workflow for Coagulation Assay
Caption: Workflow for in vivo comparison of pro-coagulant activity.
Protocol 2: In Vitro Assessment of Menadione Cytotoxicity
This protocol uses a standard cell-based assay to quantify the cytotoxic effects of menadione.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of menadione in a relevant cell line (e.g., H4IIE rat hepatoma cells).[4]
Methodology:
-
Cell Culture:
-
Culture H4IIE cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80% confluency.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Rationale: Hepatoma cells are relevant as the liver is a primary site of vitamin K metabolism and is susceptible to xenobiotic toxicity.
-
-
Menadione Treatment:
-
Prepare a stock solution of menadione in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of menadione in culture media to achieve a range of final concentrations (e.g., 1 µM to 100 µM).[4][21]
-
Replace the media in the 96-well plates with the menadione-containing media. Include a vehicle control (DMSO only).
-
Incubate for 24 hours.
-
-
Viability Assay (MTT Assay):
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the viability against the log of menadione concentration and use non-linear regression to determine the IC₅₀ value.[4]
-
Conclusion for the Research Professional
The evidence overwhelmingly establishes that this compound and menadione possess fundamentally different biological profiles.
-
This compound (K1) is the physiologically preferred form for supporting the essential carboxylation of vitamin K-dependent proteins. Its efficacy in coagulation is well-documented, and its safety profile is excellent, making it the standard for clinical and nutritional applications.
-
Menadione (K3) is a synthetic precursor with poor direct vitamin K activity. Its primary biological effect at pharmacological concentrations is cytotoxicity driven by oxidative stress. While this property makes it a tool for studying cellular toxicology and a candidate for anticancer research, its inherent risks preclude its use as a nutritional supplement for humans.
For drug development professionals, understanding this dichotomy is critical. This compound represents a safe and effective molecule for applications requiring the modulation of vitamin K-dependent pathways. Menadione, conversely, should be viewed as a redox-active cytotoxic agent, whose mechanisms of action are entirely distinct from the physiological role of natural vitamin K.
References
- 1. This compound | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights into this compound (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1 [mdpi.com]
- 6. Structural Insights into this compound (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. [PDF] Structural Insights into this compound (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1 | Semantic Scholar [semanticscholar.org]
- 12. The relative effects of this compound and menaquinone-4 on the blood coagulation factor synthesis in vitamin K-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Menadione (Vitamin K3) Is a Catabolic Product of Oral this compound (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Menadione (vitamin K3) is a catabolic product of oral this compound (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioavailability of this compound and menaquinones after oral and colorectal administration in vitamin K-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin K - assessment of suggested maximum limits in food supplements - Vitenskapskomiteen for mat og miljø [vkm.no]
- 17. food.ec.europa.eu [food.ec.europa.eu]
- 18. psypost.org [psypost.org]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. redox.com [redox.com]
- 21. Menadione-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling [pubmed.ncbi.nlm.nih.gov]
- 23. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ar.iiarjournals.org [ar.iiarjournals.org]
- 26. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cshl.edu [cshl.edu]
- 28. researchgate.net [researchgate.net]
- 29. Establishing a rat model for the study of vitamin K deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Establishing a rat model for the study of vitamin K deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Newly developed model for vitamin K deficiency in germfree mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phylloquinone (Vitamin K1) Content in Different Vegetable Oils
This guide provides a comprehensive comparative analysis of phylloquinone (vitamin K1) content in a variety of commercially available vegetable oils. The information presented herein is intended for researchers, scientists, and drug development professionals who require a deep understanding of the vitamin K1 landscape in common dietary and pharmaceutical lipid sources. This document synthesizes data from peer-reviewed literature and offers insights into the analytical methodologies used for quantification, as well as factors influencing this compound stability.
Introduction: The Significance of this compound in Health and Research
This compound, or vitamin K1, is a fat-soluble vitamin crucial for several physiological processes. Its primary role is as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the post-translational modification of specific proteins involved in blood coagulation and bone metabolism.[1][2] Beyond these well-established functions, emerging research suggests a potential role for vitamin K in mitigating the risks of osteoporosis and atherosclerosis.[1]
Vegetable oils are a significant dietary source of this compound.[1][3][4] For researchers in nutrition and drug development, a precise understanding of the vitamin K1 content in different oils is critical. This knowledge informs dietary assessments, the formulation of nutritional supplements, and the development of drug delivery systems where lipid-based excipients are used. The significant variation in this compound content among different vegetable oils necessitates a careful and comparative evaluation.
Analytical Methodology: Quantification of this compound
The accurate quantification of this compound in the complex matrix of vegetable oils requires robust analytical techniques. The most widely accepted and utilized method is High-Performance Liquid Chromatography (HPLC) .[5][6][7][8][9]
The Rationale for HPLC-Based Methods
HPLC is the preferred method for this compound analysis due to its high sensitivity, specificity, and ability to separate this compound from other lipid-soluble components in the oil that might interfere with quantification. Several variations of HPLC methods have been developed and validated for this purpose. A common approach involves reversed-phase chromatography, which effectively separates the nonpolar this compound molecule from other compounds.[6][7]
Detection methods can vary, with ultraviolet (UV) detection being a viable option.[10][11] However, for enhanced sensitivity and specificity, fluorescence detection following post-column reduction is often the most appropriate technique.[2][5] This method involves reducing the this compound to its hydroquinone form after it elutes from the HPLC column, which then fluoresces, allowing for very low detection limits.
Experimental Workflow for this compound Analysis
The following diagram outlines a typical experimental workflow for the quantification of this compound in vegetable oils using HPLC. This process ensures the removal of interfering substances and accurate measurement.
Comparative Analysis of this compound Content
The this compound content of vegetable oils varies significantly, largely dependent on the plant source. The following table summarizes the this compound content in a range of commercially available vegetable oils, compiled from various studies.
| Vegetable Oil | This compound Content (µ g/100g ) | Reference(s) |
| Soybean Oil | 140 - 200 | [5][6][7] |
| Rapeseed (Canola) Oil | 140 - 200 | [5][6][7] |
| Olive Oil | 55 | [5][6][7] |
| Cottonseed Oil | 60 - 348 (in a group with others) | [5] |
| Avocado Oil | 60 - 348 (in a group with others) | [5] |
| Walnut Oil | 6 - 15 | [5][6][7] |
| Sesame Oil | 6 - 15 | [5][6][7] |
| Sunflower Oil | 6 - 15 | [5][6][7] |
| Safflower Oil | 6 - 15 | [5][6][7] |
| Almond Oil | 6 - 15 | [5][6][7] |
| Peanut Oil | < 3 | [5][6][7] |
| Corn Oil | < 3 | [5][6][7] |
Interpretation of Comparative Data
The data clearly categorizes vegetable oils into distinct groups based on their this compound content:
-
High Content: Soybean and rapeseed (canola) oils are the most significant sources of this compound among the common vegetable oils, with levels frequently exceeding 140 µ g/100g .[5][6][7]
-
Moderate Content: Olive oil holds a moderate position with a this compound content of around 55 µ g/100g .[5][6][7] A broader group including cottonseed and avocado oils also falls into a higher content range.[5]
-
Low Content: A wide array of oils, including walnut, sesame, sunflower, safflower, and almond oils, contain significantly lower amounts of this compound, typically in the range of 6 to 15 µ g/100g .[5][6][7]
-
Very Low/Negligible Content: Peanut and corn oils are poor sources of this compound, with content generally below 3 µ g/100g .[5][6][7]
Factors Influencing this compound Content and Stability
The this compound content of vegetable oils is not static and can be influenced by several factors during processing and storage.
Impact of Heat
Studies have shown that this compound is relatively stable to heat processing. However, a slight but statistically significant decrease in vitamin K1 content has been observed with prolonged heating.[6][7][12] This is an important consideration in applications involving high-temperature processing or cooking.
Sensitivity to Light
This compound is highly susceptible to degradation upon exposure to light, including both daylight and fluorescent light.[6][7][12] This rapid destruction of vitamin K1 underscores the importance of proper storage conditions. The use of amber or opaque containers is crucial for protecting the this compound content of oils from photodegradation.[6][7]
Hydrogenation
The commercial hydrogenation of vegetable oils, a process used to create solid fats like margarine, can alter the form of vitamin K1. This process can convert this compound to its hydrogenated form, 2′,3′-dihydrothis compound.[3]
Conclusion
This comparative guide highlights the significant variability in this compound content among different vegetable oils. Soybean and rapeseed oils stand out as exceptionally rich sources, while many other common oils contribute only minor amounts to the dietary intake of vitamin K1. The choice of analytical methodology, particularly HPLC with fluorescence detection, is paramount for accurate quantification. Furthermore, consideration of factors such as heat and light exposure is essential for preserving the this compound content in these oils. For researchers and professionals in related fields, a thorough understanding of these aspects is critical for accurate dietary assessment, product formulation, and experimental design.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. Vitamin K: food composition and dietary intakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Vitamin K: food composition and dietary intakes | Food & Nutrition Research [foodandnutritionresearch.net]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
- 7. Vitamin K1 (this compound) content of edible oils: effects of heating and light exposure [agris.fao.org]
- 8. Determination of this compound in foods by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative analysis of this compound (vitamin K1) in soy bean oils by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of Vitamin K4 (Acetomenaphthone) and Vitamin K1 (Phytomenadione) on Lipak Column | SIELC Technologies [sielc.com]
- 12. Vitamin K1 (this compound) content of edible oils : effects of heating and light exposure | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Phylloquinone in Infant Formula
The accurate quantification of phylloquinone (Vitamin K1), an essential nutrient for blood coagulation and bone health, in infant formula is paramount for ensuring neonatal nutrition and regulatory compliance. The complex matrix of infant formula, rich in fats, proteins, and carbohydrates, presents significant analytical challenges. This guide provides an in-depth comparison of prevalent analytical methodologies, grounded in established validation principles, to assist researchers and quality control professionals in selecting and implementing robust analytical workflows.
Foundational Principles of Method Validation
Before delving into specific techniques, it is crucial to establish the framework for validation. An analytical method is not fit for purpose until it has demonstrated reliability through a rigorous validation process. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which we will use as our guiding authority.[1][2][3] The core validation characteristics include accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantification).[4] For nutrient analysis in infant formula, AOAC International also provides Standard Method Performance Requirements (SMPRs) that outline the minimum performance characteristics a method must meet.[5]
The logical flow of a comprehensive method validation process is depicted below. This process ensures that the chosen analytical procedure is well-understood, controlled, and suitable for its intended purpose.
Caption: Logical workflow for analytical method validation.
Comparative Analysis of Key Methodologies
The determination of this compound in infant formula typically involves two main stages: sample preparation to extract the fat-soluble vitamin from the complex matrix, and instrumental analysis for separation and quantification. We will compare the most prevalent techniques: High-Performance Liquid Chromatography (HPLC) with different detectors.
Sample Preparation: The Critical First Step
Effective sample preparation is arguably the most critical variable in this compound analysis. The goal is to efficiently extract the lipid-soluble this compound while minimizing co-extraction of interfering matrix components.
-
Solvent Extraction: This is a direct approach but can suffer from low recovery and significant matrix effects in complex formulations like those containing hydrolyzed proteins.[6][7]
-
Enzymatic Hydrolysis: Using enzymes like lipase can help break down the fat globules to release this compound, improving extraction efficiency.[8][9][10]
-
Saponification (Alkaline Hydrolysis): This classic technique involves heating the sample with a strong base (e.g., potassium hydroxide) to hydrolyze triglycerides into glycerol and fatty acid salts (soap). This effectively breaks down the fat matrix, releasing the non-saponifiable this compound for extraction into an organic solvent.
-
Causality: Saponification is highly effective for high-fat matrices because it chemically alters the primary interferent (fat), simplifying the subsequent extraction. However, it can be harsh, potentially leading to degradation of the analyte if not carefully controlled (e.g., through temperature and exclusion of oxygen).
-
-
Solid-Phase Extraction (SPE): This technique is used for cleanup after an initial extraction.[7] It can significantly improve the purity of the sample extract, leading to better chromatographic performance and reduced instrument contamination.[11][12] One study found SPE with a C18 stationary phase to be an optimal preparation method, with recoveries for Vitamin K at 96.2%.[7]
Instrumental Analysis: A Head-to-Head Comparison
The choice of analytical technique hinges on the required sensitivity, selectivity, and available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by reversed-phase HPLC followed by detection using UV absorbance (typically ~248 nm). | Simple, robust, widely available instrumentation. | Lower sensitivity and specificity compared to other methods; susceptible to interference from co-eluting compounds.[9] |
| HPLC-FLD (Fluorescence) | Post-column chemical reduction of this compound to its fluorescent hydroquinone form, followed by fluorescence detection.[13][14] | Significantly higher sensitivity and selectivity than UV detection.[9] This is the basis for established methods like AOAC Official Method 999.15.[6][15] | Requires a post-column reactor setup (e.g., a packed zinc column), adding complexity to the instrument configuration.[13][14] |
| LC-MS/MS | Separation by HPLC or UHPLC coupled with tandem mass spectrometry for highly specific detection based on mass-to-charge ratio. | The gold standard for selectivity and sensitivity.[16][17] Allows for the use of isotopically labeled internal standards (e.g., Vitamin K1-d7) to correct for matrix effects and extraction losses, leading to superior accuracy.[18] | Higher instrument cost and complexity; requires specialized expertise for method development and maintenance. |
Performance Data Comparison
The following table summarizes typical validation performance data for these methods as reported in scientific literature.
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS |
| Accuracy (Recovery) | 97.4 ± 2.8%[15] | 91.9% to 109%[6][13][14] | 95.6% to 115.5%[16] |
| Precision (%RSD) | Intermediate Precision: ~2.35%[9] | Intermediate Precision: 1.1% to 6.0%[13][14] | Repeatability: 3.7% to 13.4%[16] |
| Linearity (r²) | >0.993[9] | >0.9999[13][14] | >0.98[17] |
| LOD | N/A | 0.03 µ g/100g [13][14] | 0.05 µg/kg[11][12] |
| LOQ | 0.5 µ g/100g [15] | 0.09 µ g/100g [13][14] | 0.16 µg/kg[11][12] |
Detailed Experimental Protocol: HPLC-FLD Method
The HPLC-FLD method, specifically based on principles similar to AOAC Official Method 999.15 and its modifications, offers a robust balance of sensitivity, reliability, and accessibility.[6][15] It is highly suitable for routine quality control applications.
Workflow Diagram
Caption: Experimental workflow for HPLC-FLD analysis.
Step-by-Step Methodology
Objective: To accurately quantify trans-phylloquinone in infant formula powder.
1. Standard Preparation:
-
Prepare a stock solution of trans-phylloquinone in a suitable solvent (e.g., iso-octane).
-
Generate a series of working standards by serial dilution to create a calibration curve (e.g., 2-100 µg/L).
-
Rationale: An external standard calibration curve is essential for quantifying the analyte by comparing the peak area of the sample to the known concentrations of the standards.
2. Sample Preparation & Extraction: [13][14]
-
Accurately weigh approximately 10-15 g of infant formula powder into a screw-cap tube.
-
Add 50 mL of warm water (~60°C) and vortex thoroughly to reconstitute the formula.
-
Add 25 mL of methanol and mix. This precipitates proteins and begins to break up fat emulsions.
-
Add 50 mL of iso-octane. Cap tightly and shake vigorously for at least 10 minutes to extract the this compound into the organic layer.
-
Centrifuge at >2000 x g for 10 minutes to achieve a clean phase separation.
-
Rationale: This direct liquid-liquid extraction is a simplified approach suitable for many standard formulas. The use of methanol as a protein precipitant and iso-octane as the extraction solvent is chosen for its efficiency in extracting the nonpolar this compound while leaving polar components in the aqueous layer.
3. Chromatographic Analysis: [13][14]
-
HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: Normal-Phase Silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Iso-octane with a small percentage of isopropanol (e.g., 99.7:0.3 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Rationale: Normal-phase chromatography is used to effectively separate the trans and cis isomers of this compound, which is a requirement of AOAC SMPR 2014.001.[5] The trans isomer is the biologically active form.
4. Post-Column Reduction & Detection: [13][14]
-
The eluent from the column is passed through a post-column reactor. This is typically a stainless-steel tube (e.g., 15 cm x 2 mm) packed with 30-50 mesh granulated zinc.
-
A reagent solution (e.g., zinc chloride, sodium acetate, and acetic acid in ethanol) is mixed with the column eluent just before the reactor.
-
Fluorescence Detector: Excitation λ = 245 nm, Emission λ = 440 nm.
-
Rationale: this compound itself is not fluorescent. The zinc reactor reduces the quinone group on the this compound molecule to a hydroquinone, which is highly fluorescent. This chemical derivatization step is the key to the method's high sensitivity.
5. System Suitability & Quantification:
-
Before sample analysis, inject a mid-level standard multiple times (e.g., n=5) to ensure system suitability. The relative standard deviation (%RSD) of the peak areas should be <2%.
-
Inject the prepared standards to generate the calibration curve. The correlation coefficient (r²) should be >0.999.
-
Inject the sample extracts.
-
Quantify the this compound concentration in the sample by interpolating its peak area from the linear regression of the calibration curve.
Conclusion
The validation and selection of an analytical method for this compound in infant formula require a careful balance of performance, cost, and complexity. While HPLC-UV may suffice for basic screening, its lack of specificity is a significant drawback for a complex matrix. The LC-MS/MS method offers unparalleled accuracy and sensitivity, making it an ideal choice for reference laboratories and challenging formulations. However, for routine quality control, the HPLC-FLD method provides a scientifically sound, sensitive, and validated approach that meets the rigorous demands of the industry. Its foundation in official methods like AOAC 999.15 ensures its regulatory acceptance and provides a high degree of confidence in the analytical results. The successful implementation of any of these methods is contingent upon a thorough validation that adheres to international standards, ensuring the nutritional integrity of infant formula and the well-being of its vulnerable consumers.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. aoac.org [aoac.org]
- 6. Determination of trans vitamin K1 in infant and medical nutritional products using AOAC Method 999.15 with modified preparation and extraction procedures and C30 bonded phase chromatography: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The content of this compound (vitamin K1) in human milk, cows' milk and infant formula foods determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin K in milk and infant formulas: determination and distribution of this compound and menaquinone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Vitamin K1 in Infant, Pediatric, and Adult Nutritionals by HPLC with Fluorescence Detection: Single-Laboratory Validation, First Action 2015.09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. View of Development and Single-Lab Validation of an UHPLC-APCI-MS/MS Method for Vitamin K1 in Infant Formulas and Other Nutritional Formulas [regsci-ojs-tamu.tdl.org]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to the Analytical Separation and Quantification of Phylloquinone and Dihydrophylloquinone
For researchers, scientists, and professionals in drug development, the precise differentiation and measurement of vitamin K analogs are critical. This guide provides an in-depth comparison of analytical methodologies for the separation and quantification of phylloquinone (vitamin K1) and its hydrogenated form, dihydrothis compound. We will explore the nuances of these techniques, supported by experimental data, to empower you in selecting and implementing the most effective analytical strategies.
The Imperative for Distinct Quantification: A Structural and Functional Overview
This compound, the primary dietary form of vitamin K, is essential for blood coagulation and bone metabolism.[1][2] It is predominantly found in green leafy vegetables and certain plant oils.[2][3] Dihydrothis compound is a form of vitamin K1 that is created during the commercial hydrogenation of vegetable oils.[3][4] This process, which also generates trans fatty acids, alters the structure of this compound by saturating a double bond in its side chain.[3][5]
While structurally similar, this seemingly minor modification has significant biological implications. Dihydrothis compound exhibits lower biological activity and is absorbed less efficiently than this compound.[6][7] This distinction underscores the necessity for analytical methods that can accurately separate and quantify these two forms to assess their respective contributions to overall vitamin K status and physiological effects.
Visualizing the Structural Difference
To appreciate the analytical challenge, let's visualize the structures of these two compounds. The key difference lies in the phytyl side chain.
Caption: Chemical structures of this compound and Dihydrothis compound.
Core Analytical Strategies: A Comparative Analysis
The separation and quantification of this compound and dihydrothis compound primarily rely on chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). The choice of detection method is equally critical, with fluorescence and mass spectrometry being the most prevalent for achieving the required sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the analysis of vitamin K compounds.[8][9][10] The separation is typically achieved using a reversed-phase column, which effectively separates these lipophilic molecules based on their subtle differences in polarity.
Experimental Causality: Why Reversed-Phase HPLC is the Method of Choice
Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is ideally suited for separating this compound and dihydrothis compound. Dihydrothis compound, being slightly less non-polar due to the saturation of a double bond, will elute slightly earlier than this compound under typical reversed-phase conditions. This subtle difference in retention behavior is the key to their chromatographic separation.
A Typical HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of vitamin K.
Detection Methodologies: A Head-to-Head Comparison
| Detector | Principle | Advantages | Disadvantages | Typical Sensitivity |
| UV/Vis | Measures the absorption of light at a specific wavelength (typically around 247-270 nm for vitamin K).[11][12] | Simple, robust, and cost-effective. | Lower sensitivity and specificity compared to other methods; susceptible to interference from co-eluting compounds.[12] | ng/mL range |
| Fluorescence | Measures the emission of light from the analyte after excitation at a specific wavelength. Requires post-column reduction of vitamin K to its fluorescent hydroquinone form.[1][8] | Highly sensitive and selective. | Requires a post-column reactor, adding complexity to the system. | pg/mL range |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Provides structural information and high specificity. | Unparalleled specificity and sensitivity, allowing for definitive identification and quantification even in complex matrices.[13][14] | Higher initial instrument cost and complexity of operation. | fg/mL to pg/mL range |
Expert Insight: For routine analysis where high sensitivity is not paramount, HPLC with UV detection can be a viable option. However, for complex matrices or when trace-level quantification is required, fluorescence or mass spectrometry detection is strongly recommended. LC-MS/MS, in particular, has become the gold standard for its superior specificity and sensitivity.[13][15]
A Validated Experimental Protocol: HPLC with Fluorescence Detection
This protocol provides a detailed methodology for the simultaneous quantification of this compound and dihydrothis compound in a food matrix.
1. Sample Preparation
-
Homogenize 1-5 grams of the food sample.
-
Add an internal standard (e.g., a structural analog not present in the sample) to correct for extraction losses.
-
Perform a lipid extraction using a suitable organic solvent, such as a 2:1 mixture of chloroform and methanol, followed by the addition of hexane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) Cleanup
-
Reconstitute the dried extract in a small volume of a non-polar solvent.
-
Apply the reconstituted extract to a silica-based SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering lipids.
-
Elute the vitamin K fraction with a slightly more polar solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
4. Post-Column Reduction and Fluorescence Detection
-
Reduction: Pass the column effluent through a post-column reactor containing metallic zinc to reduce the quinone forms of vitamin K to their fluorescent hydroquinone forms.[16]
-
Fluorescence Detector: Set the excitation wavelength to approximately 243 nm and the emission wavelength to approximately 430 nm.
5. Quantification
-
Prepare a calibration curve using standards of known concentrations of this compound and dihydrothis compound.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve, correcting for recovery using the internal standard.
Comparative Performance Data
The following table summarizes typical performance data for the analytical methods discussed.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Limit of Detection (LOD) | ~1-5 ng/mL | ~0.05-0.1 ng/mL[8] | ~0.01-0.05 ng/mL[13] |
| Limit of Quantification (LOQ) | ~5-15 ng/mL | ~0.1-0.5 ng/mL | ~0.05-0.1 ng/mL[17] |
| Linear Range | 10 - 1000 ng/mL | 0.5 - 500 ng/mL | 0.1 - 200 ng/mL |
| Precision (%RSD) | < 10% | < 5% | < 5%[13] |
| Accuracy (% Recovery) | 85-110% | 90-105% | 95-105%[13] |
Data Interpretation: The superior sensitivity and precision of HPLC with fluorescence and LC-MS/MS are evident. For trace-level analysis in biological matrices such as serum or plasma, these methods are indispensable.[8][13]
Decision Framework for Method Selection
Choosing the right analytical approach depends on the specific research question, the nature of the sample matrix, and the available resources.
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
The accurate separation and quantification of this compound and dihydrothis compound are achievable with careful consideration of the analytical methodology. While HPLC with UV detection offers a basic approach, methods employing fluorescence or mass spectrometry detection provide the necessary sensitivity and specificity for rigorous scientific investigation, particularly in complex biological and food matrices. By understanding the principles and performance characteristics of each technique, researchers can confidently select and implement the most appropriate method to advance their understanding of vitamin K metabolism and its impact on health.
References
- 1. eaglebio.com [eaglebio.com]
- 2. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K: food composition and dietary intakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blog.algaecal.com [blog.algaecal.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LT035 Analysis of vitamin K in foods using HPLC with column-switching | Technical Information | GL Sciences [glsciences.com]
- 11. HPLC Method for Analysis of Vitamin K4 (Acetomenaphthone) and Vitamin K1 (Phytomenadione) on Lipak Column | SIELC Technologies [sielc.com]
- 12. Determination of this compound (vitamin K(1)) by high performance liquid chromatography with UV detection and with particle beam-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC–MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS quantitative analysis of this compound, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of this compound and menaquinones in animal products with fluorescence detection after postcolumn reduction with metallic zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of this compound and menaquinones in feces, serum, and food by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of Phylloquinone (Vitamin K1): A Guide for Laboratory Professionals
For the dedicated researcher, scientist, and drug development professional, precision and safety in the laboratory are paramount. This guide provides essential, in-depth technical and procedural information for the safe handling of Phylloquinone, also known as Vitamin K1. Moving beyond basic safety data sheets, this document aims to be your preferred resource by not only outlining procedures but also explaining the scientific rationale behind them, empowering you to work with confidence and security.
This compound is a viscous, oil-soluble vitamin sensitive to light and air. While not classified as a highly hazardous substance, improper handling can lead to skin and eye irritation, potential allergic skin reactions, and degradation of the compound, compromising experimental integrity.[1][2][3] Adherence to the protocols outlined below will ensure a safe laboratory environment and the stability of your research materials.
Foundational Safety: Your Laboratory's Chemical Hygiene Plan
Before handling this compound or any laboratory chemical, it is crucial to be familiar with your institution's Chemical Hygiene Plan (CHP). As mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450, the CHP is the cornerstone of laboratory safety.[3][4] This plan should detail specific procedures and policies to protect you from chemical hazards, including criteria for selecting personal protective equipment (PPE), engineering controls, and emergency procedures.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following recommendations are based on the specific properties of this compound.
Eye and Face Protection
-
Rationale: this compound can cause eye irritation.[1] Direct contact with the eyes can occur through splashes or aerosols.
-
Protocol:
-
Always wear safety glasses with side shields that conform to ANSI Z87.1 or equivalent standards.
-
If there is a significant risk of splashing, such as when transferring large volumes or working with pressurized systems, a face shield should be worn in addition to safety glasses.
-
Hand Protection
-
Rationale: Prolonged or repeated skin contact may cause irritation or an allergic skin reaction.[3] As an oil-based substance, this compound requires gloves made of a material that can resist degradation and permeation by oils and organic compounds.
-
Protocol:
-
Glove Selection: Nitrile gloves are recommended for handling this compound. Nitrile provides good resistance to oils and animal fats and is a suitable alternative for individuals with latex allergies.[7][8] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and degradation information.[9][10]
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.
-
Proper Donning and Doffing: Don and doff gloves using the proper technique to avoid contaminating your skin.
-
Immediate Replacement: If a glove becomes contaminated, remove it immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
-
Protective Clothing
-
Rationale: To prevent incidental skin contact, protective clothing is essential.
-
Protocol:
-
Wear a standard laboratory coat.
-
Ensure the lab coat is fully buttoned.
-
For tasks with a higher risk of spillage, consider using a chemically resistant apron over the lab coat.
-
Do not wear laboratory coats outside of the designated laboratory area.
-
Respiratory Protection
-
Rationale: While this compound has low volatility, aerosols can be generated during certain procedures like sonication or vigorous mixing. Inhalation of these aerosols may cause respiratory tract irritation.[2]
-
Protocol:
-
Most procedures with this compound will not require respiratory protection if performed in a well-ventilated area or a chemical fume hood.
-
If there is a potential for aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be made in consultation with your institution's Environmental Health and Safety (EHS) department and as part of your laboratory's CHP.[5]
-
Operational Plans: From Receipt to Use
Proper handling procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Receiving and Storage
-
Rationale: this compound is sensitive to light and air, which can lead to its degradation.[4] Proper storage is crucial for maintaining its chemical stability.
-
Protocol:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in its original, tightly sealed, light-resistant container. Amber-colored vials or bottles are ideal.[2][11]
-
Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[12][13] Recommended storage temperatures are often between 2-8°C.
-
The storage location should be clearly labeled.
-
Handling Procedures
-
Rationale: Minimizing exposure to light and air during handling preserves the compound's integrity.
-
Protocol:
-
Whenever possible, handle this compound in a designated area with subdued lighting.[14]
-
For transfers and dilutions, use amber-colored glassware or wrap clear glassware in aluminum foil to protect the compound from light.[5][15]
-
Work in a well-ventilated area. For procedures that may generate aerosols, work within a certified chemical fume hood.
-
After dispensing, securely seal the container and return it to its proper storage location promptly.
-
Emergency Preparedness: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is essential.
Spill Cleanup Protocol
-
Rationale: A prompt and correct response to a spill will contain the substance, prevent exposure, and minimize environmental impact.
-
Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's EHS department.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[9][16]
-
Absorb the Spill: Gently apply the absorbent material, working from the outside of the spill inwards to prevent spreading.[17]
-
Collect the Absorbed Material: Once the liquid is fully absorbed, use non-sparking scoops or tools to collect the material and place it into a labeled, sealable container for hazardous waste disposal.[6]
-
Decontaminate the Area: Clean the spill area with soap and water. For sensitive surfaces, consult the equipment manufacturer's guidelines.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and paper towels, must be disposed of as hazardous waste.
-
Diagram of Spill Cleanup Workflow
A workflow for responding to a this compound spill.
First Aid for Exposure
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
If ingested: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a legal and ethical responsibility to protect the environment and public health.
Waste Segregation and Collection
-
Rationale: Chemical waste must be segregated and disposed of according to federal, state, and local regulations to prevent environmental contamination and ensure the safety of waste handlers.[11]
-
Protocol:
-
Unused this compound: Unwanted or expired this compound must be disposed of as chemical waste. Do not pour it down the drain.
-
Contaminated Labware: Disposable items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[18] Once triple-rinsed, the defaced container may be disposed of in the regular trash, depending on your institution's policies.[2]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as chemically contaminated.[15] Do not place these in a biohazardous waste container unless they are also contaminated with biological material.[2] These containers should be sealed when two-thirds full and disposed of through your institution's chemical waste program.[2]
-
Waste Disposal Procedure
-
All waste containers must be kept closed except when adding waste.
-
Label all waste containers clearly with their contents.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for waste pickup through your institution's EHS department. Do not dispose of chemical waste in the regular trash or down the sanitary sewer.[11]
Table 1: Summary of Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired this compound | Labeled, sealed chemical waste container | Arrange for pickup by EHS. |
| Contaminated Disposables (gloves, pads) | Labeled hazardous waste bag/container | Arrange for pickup by EHS. |
| Empty this compound Bottle | Original container | Triple-rinse (collect rinsate as waste), deface label, then dispose of as per institutional policy (e.g., regular trash).[2][18] |
| Contaminated Sharps (needles, scalpels) | Puncture-resistant, labeled sharps container | Seal when 2/3 full; arrange for pickup by EHS.[2][15] |
Conclusion
By integrating these detailed operational and safety protocols into your laboratory workflow, you can handle this compound with a high degree of confidence and safety. This guide, grounded in established safety principles and regulatory standards, is designed to empower you, the researcher, to focus on your critical work while maintaining a safe and compliant laboratory environment. Always remember that your institution's Chemical Hygiene Plan and Environmental Health and Safety department are your primary resources for any specific questions or concerns.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. sc.edu [sc.edu]
- 5. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 6. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 12. acs.org [acs.org]
- 13. fda.gov [fda.gov]
- 14. Managing sharps contaminated with pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 15. Sharps Contaminated with Chemicals | Environment, Health & Safety [ehs.ucla.edu]
- 16. Disposing of Sharps, Syringes, and Other Related Waste - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 17. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 18. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
